B1577469 Clavanin A

Clavanin A

Cat. No.: B1577469
Attention: For research use only. Not for human or veterinary use.
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Description

Clavanin A is a 23-amino acid, α-helical antimicrobial peptide (H-Val-Phe-Gln-Phe-Leu-Gly-Lys-Ile-Ile-His-His-Val-Gly-Asn-Phe-Val-His-Gly-Phe-Ser-His-Val-Phe-OH) originally isolated from the hemocytes of the marine tunicate Styela clava . This cationic, amphipathic peptide exhibits broad-spectrum in vitro activity against a range of Gram-positive bacteria, including Staphylococcus aureus , and Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae . Its mechanism of action is characterized by a pH-dependent interaction with bacterial membranes, leading to permeabilization and cell lysis, driven largely by hydrophobic forces . Beyond direct antimicrobial killing, this compound possesses significant immunomodulatory properties, influencing the host immune response by stimulating the recruitment of leukocytes and modulating the production of both pro- and anti-inflammatory cytokines like GM-CSF, MCP-1, and IL-10 . Research has demonstrated its efficacy in vivo, significantly reducing bacterial loads in wound models and improving survival rates in murine sepsis models by up to 80% compared to control groups . Furthermore, this compound has shown a previously unrecognized capacity to eradicate bacterial biofilms . A key advantage for research applications is its maintained activity under physiologically challenging conditions, including high salt concentrations and acidic environments . Notably, the peptide shows low cytotoxicity against mammalian cells, including L929 mouse fibroblasts and skin primary cells, and no hemolytic activity has been observed at effective antimicrobial concentrations . These combined antimicrobial and immunomodulatory activities make this compound a highly valuable tool for researching novel anti-infective strategies and innate immunity.

Properties

bioactivity

Antibacterial, Antifungal

sequence

VFQFLGKIIHHVGNFVHGFSHVF

Origin of Product

United States

Foundational & Exploratory

The Discovery and Antimicrobial Mechanism of Clavanin A from the Marine Tunicate Styela clava: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Marine invertebrates, thriving in microbe-rich environments, have evolved sophisticated chemical defense mechanisms, making them a promising source of new therapeutic leads. This technical guide delves into the discovery, characterization, and mechanism of action of Clavanin A, a potent antimicrobial peptide isolated from the hemocytes of the solitary tunicate, Styela clava.[1][2][3] This document provides a comprehensive overview of the quantitative antimicrobial and hemolytic activities of this compound, detailed experimental protocols for its study, and visual representations of its isolation workflow and proposed mechanism of action.

Discovery and Initial Characterization

This compound is a 23-amino acid cationic peptide, rich in histidine, phenylalanine, and glycine (B1666218) residues, with an amidated C-terminus.[4] It was first isolated from the hemocytes of the marine tunicate Styela clava, which are crucial components of the organism's innate immune system.[1][2] The discovery of this compound and its analogs highlighted the potential of urochordates as a source of novel antimicrobial peptides.

Quantitative Data Summary

The antimicrobial and hemolytic activities of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainATCC Strain NumberMIC (µM)Reference
Escherichia coliATCC 873924[1]
Staphylococcus aureusATCC 2921345[1]
Table 2: Hemolytic Activity of this compound
PeptideHC50 (µM)Target CellsReference
This compound> 50Human Red Blood Cells[5]

Note: A specific HC50 value is not available in the reviewed literature; however, it is consistently reported that this compound exhibits low hemolytic activity, with less than 10% hemolysis observed at concentrations up to 50 µM.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Isolation and Purification of this compound from Styela clava Hemocytes

The isolation of this compound from its natural source involves a multi-step process to separate the peptide from other cellular components.

  • Hemocyte Collection: Hemolymph is extracted from Styela clava specimens and centrifuged to pellet the hemocytes.

  • Acid Extraction: The hemocyte pellet is subjected to an acidic extraction (e.g., with acetic acid) to solubilize the cationic peptides.

  • Centrifugation: The extract is centrifuged to remove cellular debris.

  • Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to desalt and partially purify the peptide fraction. Peptides are eluted with an organic solvent gradient (e.g., acetonitrile).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-containing fractions from SPE are further purified by RP-HPLC on a C18 column using a water/acetonitrile gradient containing trifluoroacetic acid (TFA).

  • Mass Spectrometry: The molecular weight of the purified peptide is determined by mass spectrometry to confirm the presence of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

  • Bacterial Inoculum Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Peptide Dilution Series: A stock solution of this compound is prepared and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Hemolytic Activity Assay

This assay assesses the cytotoxicity of this compound against red blood cells.

  • Red Blood Cell Preparation: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 1% (v/v).

  • Peptide Incubation: The red blood cell suspension is incubated with various concentrations of this compound in a 96-well plate at 37°C for 1 hour.

  • Controls: A negative control (red blood cells in PBS) and a positive control (red blood cells with a lytic agent like Triton X-100) are included.

  • Centrifugation: The plate is centrifuged to pellet the intact red blood cells.

  • Hemoglobin Release Measurement: The supernatant from each well is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of released hemoglobin.

  • Calculation of Hemolysis: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

  • HC50 Determination: The HC50 value, the peptide concentration causing 50% hemolysis, is determined by plotting the percentage of hemolysis against the peptide concentration.

Bacterial Membrane Permeabilization Assay

This assay investigates the ability of this compound to disrupt the bacterial cytoplasmic membrane potential using the fluorescent probe DiSC3(5).

  • Bacterial Cell Preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., HEPES buffer with glucose).

  • Dye Loading: The cell suspension is incubated with DiSC3(5), a membrane potential-sensitive dye that accumulates in polarized membranes, leading to self-quenching of its fluorescence.

  • Fluorescence Measurement: The baseline fluorescence of the dye-loaded cells is measured using a fluorometer.

  • Peptide Addition: this compound is added to the cell suspension, and the change in fluorescence is monitored over time.

  • Interpretation: Disruption of the membrane potential by the peptide causes the release of the dye into the medium, resulting in an increase in fluorescence. The rate and extent of this increase are indicative of the membrane permeabilization activity.

Visualizations

Experimental Workflow

G cluster_0 Isolation and Purification cluster_1 Activity Characterization Hemocytes Hemocyte Collection from Styela clava Extraction Acid Extraction Hemocytes->Extraction Centrifugation1 Centrifugation (Debris Removal) Extraction->Centrifugation1 SPE Solid-Phase Extraction (C18) Centrifugation1->SPE RPHPLC Reversed-Phase HPLC SPE->RPHPLC MS Mass Spectrometry RPHPLC->MS MIC Antimicrobial Susceptibility (Broth Microdilution) MS->MIC Hemolysis Hemolytic Activity Assay MS->Hemolysis Permeabilization Membrane Permeabilization (DiSC3(5) Assay) MS->Permeabilization

Caption: Workflow for the isolation and characterization of this compound.

Mechanism of Action

G cluster_0 Bacterial Cell Membrane Outer Membrane (Gram-negative) Peptidoglycan Cytoplasmic Membrane Insertion Hydrophobic Insertion & Pore Formation Cytoplasm Cytoplasm ClavaninA This compound ClavaninA->Membrane:h Initial Binding Interaction Electrostatic Interaction Depolarization Membrane Depolarization Insertion->Depolarization Leakage Ion & Metabolite Leakage Depolarization->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of action of this compound on bacterial membranes.

Mechanism of Action

This compound exerts its antimicrobial effect primarily through the disruption of bacterial cell membranes.[6][7] This process is thought to occur in a series of steps:

  • Electrostatic Attraction: As a cationic peptide, this compound is initially attracted to the negatively charged components of the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Pore Formation: Upon reaching the cytoplasmic membrane, the amphipathic nature of this compound facilitates its insertion into the lipid bilayer. It is proposed that the peptide then oligomerizes to form transmembrane pores or channels.[8] This process is pH-dependent, with increased activity at acidic pH, likely due to the protonation of its multiple histidine residues, which enhances its positive charge and interaction with the membrane.[6]

  • Membrane Depolarization and Permeabilization: The formation of these pores disrupts the integrity of the cytoplasmic membrane, leading to the dissipation of the membrane potential. This depolarization is a critical event in the killing process.

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential ions and metabolites from the cytoplasm, ultimately leading to cell death.

Conclusion

This compound, discovered in the hemocytes of Styela clava, represents a promising class of antimicrobial peptides with potent activity against both Gram-positive and Gram-negative bacteria and low toxicity to mammalian cells.[1][2] Its mechanism of action, centered on the disruption of the bacterial membrane, makes it a valuable candidate for further investigation and development in an era of growing antibiotic resistance. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound and other marine-derived antimicrobial peptides.

References

The Multifaceted Mechanism of Action of Clavanin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavanin A is a 23-amino acid, histidine-rich antimicrobial peptide (AMP) isolated from the hemocytes of the marine tunicate Styela clava. As a member of the clavanin family of AMPs, it exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. What makes this compound a particularly interesting subject of study is its multifaceted and environmentally dependent mechanism of action. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its antimicrobial effects, with a focus on its pH-dependent activities, membrane interactions, and potentiation by zinc ions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of the peptide's functional pathways.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound is significantly influenced by environmental factors, most notably pH and the presence of zinc ions. The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various microorganisms under different conditions.

Table 1: pH-Dependent Antimicrobial Activity of this compound

MicroorganismpH 7.4 MIC (µM)pH 5.5 MIC (µM)Reference
Escherichia coli24Substantially greater activity[1][2]
Staphylococcus aureus45Substantially greater activity[1]
Listeria monocytogenes>506.25[2]
Candida albicans>5012.5[2]

Table 2: Zinc-Potentiated Antimicrobial Activity of this compound against E. coli

ConditionMIC (µM)Fold Decrease in MICReference
This compound alone (pH 5.5)64-[3]
This compound + Zn(II) (pH 5.5)416[3][4]

Table 3: Cytotoxicity of this compound against Mammalian Cells

Cell LineAssayObservationReference
L929 mouse fibroblastsMTTLow cytotoxicity[5]
Skin primary cells (SPCs)MTTLow cytotoxicity[5]

Core Mechanisms of Action

This compound employs at least three distinct, pH-dependent mechanisms of action. These mechanisms range from direct membrane disruption to intracellular targeting, with its activity being significantly enhanced by the presence of zinc ions at acidic pH.

Membrane Disruption at Neutral pH

At a physiological pH of 7.4, this compound primarily acts by disrupting the integrity of bacterial membranes.[3] This mechanism is characteristic of many amphipathic α-helical AMPs. The peptide initially interacts with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and leakage of cellular contents. This nonspecific membrane disruption is thought to be the primary mode of action at neutral pH.[3]

Intracellular Targeting at Acidic pH

In an acidic environment (pH 5.5), the antimicrobial activity of this compound is significantly enhanced.[2][6] This is attributed to the protonation of its multiple histidine residues, which increases the peptide's overall positive charge and facilitates its interaction with and translocation across the bacterial membrane. At this lower pH, this compound exhibits a shift in its mechanism from primarily membrane disruption to intracellular targeting. Once inside the bacterial cell, it can interfere with essential processes, such as DNA synthesis.[3]

Zinc-Potentiated DNA Cleavage at Acidic pH

The antimicrobial activity of this compound at acidic pH is dramatically potentiated by the presence of zinc ions.[3][4] At pH 5.5, this compound can form a complex with zinc, which then functions as a nuclease, actively cleaving bacterial DNA.[3][4][7] This zinc-dependent nuclease activity represents a highly effective and specific killing mechanism. The HXXXH motif near the C-terminus of this compound is believed to be the binding site for the zinc ion.[8] This synergistic relationship between this compound and zinc leads to a significant reduction in the peptide's MIC against bacteria like E. coli.[3][4]

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the complex mechanisms of this compound and the experimental approaches used to study them, the following diagrams have been generated using the DOT language.

ClavaninA_pH_Action cluster_neutral_pH pH 7.4 (Neutral) cluster_acidic_pH pH 5.5 (Acidic) clavanin_neutral This compound membrane_interaction_neutral Interaction with Bacterial Membrane clavanin_neutral->membrane_interaction_neutral Electrostatic & Hydrophobic Interaction membrane_disruption Membrane Disruption & Permeabilization membrane_interaction_neutral->membrane_disruption cell_lysis_neutral Cell Lysis membrane_disruption->cell_lysis_neutral Leakage of Cellular Contents clavanin_acidic This compound (Protonated Histidines) translocation Translocation Across Membrane clavanin_acidic->translocation intracellular_targeting Intracellular Targeting translocation->intracellular_targeting dna_synthesis_inhibition Inhibition of DNA Synthesis intracellular_targeting->dna_synthesis_inhibition bacterial_death_acidic Bacterial Death dna_synthesis_inhibition->bacterial_death_acidic

Caption: pH-Dependent Mechanisms of this compound.

ClavaninA_Zinc_Action clavanin_acidic This compound (pH 5.5) complex_formation This compound-Zn(II) Complex Formation clavanin_acidic->complex_formation zinc Zn(II) ions zinc->complex_formation dna_binding Binding to Bacterial DNA complex_formation->dna_binding Intracellular Action dna_cleavage Hydrolytic Cleavage of DNA dna_binding->dna_cleavage Nuclease Activity bacterial_death Bacterial Death dna_cleavage->bacterial_death

Caption: Zinc-Potentiated DNA Cleavage by this compound.

AMP_Workflow cluster_synthesis Peptide Preparation cluster_activity Antimicrobial Activity cluster_mechanism Mechanism of Action cluster_toxicity Toxicity synthesis Peptide Synthesis & Purification mic_assay MIC Assay synthesis->mic_assay time_kill_assay Time-Kill Kinetics mic_assay->time_kill_assay cd_spectroscopy Circular Dichroism (Secondary Structure) mic_assay->cd_spectroscopy liposome_leakage Liposome (B1194612) Leakage Assay (Membrane Permeabilization) cd_spectroscopy->liposome_leakage cytotoxicity_assay Cytotoxicity Assay (Mammalian Cells) cd_spectroscopy->cytotoxicity_assay itc Isothermal Titration Calorimetry (Binding Thermodynamics) liposome_leakage->itc dna_cleavage_assay DNA Cleavage Assay itc->dna_cleavage_assay

Caption: Experimental Workflow for AMP Analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target microorganism.

Materials:

  • This compound peptide

  • Test microorganism (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB), pH adjusted to 7.4 or 5.5

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: Culture the test microorganism in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL. Further dilute to a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Prepare Peptide Dilutions: Prepare a stock solution of this compound in sterile water or a suitable buffer. Perform serial twofold dilutions of the peptide in the appropriate pH-adjusted MHB in the wells of the 96-well plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions. The final volume in each well should be 100-200 µL. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Liposome Leakage Assay (Calcein Leakage)

Objective: To assess the ability of this compound to permeabilize lipid bilayers.

Materials:

  • This compound peptide

  • Lipids (e.g., POPC, POPG in an 8:2 molar ratio for bacterial membrane mimic)[9]

  • Calcein (B42510) (fluorescent dye)

  • Sephadex G-50 column

  • HEPES buffer (pH 7.4 or 5.5)

  • Fluorometer

Procedure:

  • Liposome Preparation: Dissolve the lipids in chloroform, evaporate the solvent to form a thin lipid film, and hydrate (B1144303) the film with a solution of calcein in HEPES buffer. The suspension is then subjected to freeze-thaw cycles and extruded through polycarbonate filters to form large unilamellar vesicles (LUVs).

  • Removal of External Dye: Separate the calcein-loaded liposomes from the unencapsulated dye by passing the suspension through a Sephadex G-50 column equilibrated with HEPES buffer.

  • Leakage Measurement: Dilute the liposome suspension in the appropriate pH buffer in a cuvette. Add this compound to the desired final concentration. Monitor the increase in fluorescence over time at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

  • Maximum Leakage: At the end of the experiment, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all liposomes and measure the maximum fluorescence.

  • Data Analysis: The percentage of leakage is calculated as: ((Ft - F0) / (Fmax - F0)) * 100, where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding Triton X-100.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of this compound in different environments.

Materials:

  • This compound peptide

  • Phosphate buffer (pH 7.4 or 5.5)

  • Membrane-mimicking environments:

  • CD spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the appropriate buffer. For measurements in membrane-mimicking environments, add TFE or SDS to the peptide solution to the desired concentration (e.g., 30-50% TFE or 30 mM SDS).[9]

  • CD Spectra Acquisition: Record the CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).[9]

  • Data Processing: Subtract the spectrum of the buffer (or buffer with TFE/SDS) from the peptide spectrum.

  • Structural Analysis: Analyze the resulting spectra for characteristic features of different secondary structures. An α-helical structure is characterized by negative bands around 208 and 222 nm and a positive band around 192 nm. A random coil structure typically shows a strong negative band around 200 nm.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to lipid vesicles.

Materials:

  • This compound peptide

  • Large unilamellar vesicles (LUVs) of desired lipid composition (e.g., POPC or POPC:POPG)[9]

  • HEPES buffer (pH 7.4 or 5.5)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Prepare a solution of this compound and a suspension of LUVs in the same buffer. Degas both solutions before the experiment.

  • ITC Experiment: Fill the sample cell with the LUV suspension (e.g., 100 µM) and the injection syringe with the this compound solution (e.g., 1 mM).[9] Perform a series of injections of the peptide into the liposome suspension while monitoring the heat change.

  • Control Experiment: Perform a control titration by injecting the peptide solution into the buffer to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the heat of binding. Fit the integrated heat data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Bacterial DNA Cleavage Assay

Objective: To assess the ability of the this compound-Zn(II) complex to cleave bacterial DNA.

Materials:

  • This compound peptide

  • ZnCl2 solution

  • Purified bacterial genomic DNA (e.g., from E. coli)

  • Tris-HCl buffer (pH 5.5)

  • Agarose (B213101) gel

  • Gel electrophoresis apparatus

  • DNA staining dye (e.g., ethidium (B1194527) bromide)

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified bacterial DNA, this compound, and ZnCl2 in the Tris-HCl buffer. Include control reactions with DNA alone, DNA with this compound only, and DNA with ZnCl2 only.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-4 hours).

  • Agarose Gel Electrophoresis: Add loading dye to each reaction mixture and load the samples onto an agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Stain the gel with the DNA dye and visualize the DNA bands under UV light.

  • Analysis: Compare the DNA bands in the different lanes. DNA cleavage is indicated by the disappearance of the high molecular weight genomic DNA band and the appearance of a smear of lower molecular weight fragments.

Conclusion

This compound stands out as a promising antimicrobial peptide with a sophisticated and adaptable mechanism of action. Its ability to switch from membrane disruption to intracellular targeting in response to environmental pH, coupled with the potentiation of its activity by zinc, makes it a compelling candidate for further research and development. The data and protocols presented in this guide offer a solid foundation for researchers to delve deeper into the intricacies of this compound and to explore its therapeutic potential in an era of growing antimicrobial resistance. The multifaceted nature of its action suggests that it may be less prone to the development of bacterial resistance, a critical attribute for the next generation of antimicrobial agents.

References

Clavanin A Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Clavanin A, a 23-residue α-helical antimicrobial peptide (AMP) isolated from the marine tunicate Styela clava, represents a promising scaffold for the development of novel anti-infective and immunomodulatory agents. Its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, coupled with its relatively low cytotoxicity, has spurred significant interest in understanding its structure-activity relationship (SAR). This technical guide provides an in-depth analysis of the core principles governing this compound's biological activity, focusing on the roles of key amino acid residues and structural modifications. We present a comprehensive compilation of quantitative data, detailed experimental protocols for essential assays, and visual representations of its mechanism of action and the workflow for SAR studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of this compound-based therapeutics.

Introduction

The rise of antibiotic resistance is a global health crisis, necessitating the exploration of novel therapeutic strategies. Antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics due to their unique mechanisms of action, which often involve direct interaction with and disruption of microbial membranes, making the development of resistance less likely.

This compound, with the sequence VFQFLGKIIHHVGNFVHGFSHVF-NH₂, is a histidine-rich AMP that exhibits potent, pH-dependent antimicrobial activity.[1][2] Its efficacy is enhanced in acidic environments, a characteristic attributed to the protonation of its multiple histidine residues, which increases the peptide's overall positive charge and affinity for negatively charged bacterial membranes.[3] Beyond its direct microbicidal effects, this compound and its analogs have demonstrated immunomodulatory properties, further highlighting their therapeutic potential.[4][5]

This guide will systematically explore the SAR of this compound by examining the impact of amino acid substitutions and other structural modifications on its antimicrobial, hemolytic, and cytotoxic activities.

Core Principles of this compound Structure-Activity Relationship

The biological activity of this compound is a finely tuned interplay of its primary sequence, secondary structure, and physicochemical properties. Key determinants of its function include:

  • Cationicity and pH-Dependence: this compound possesses multiple histidine residues, which have a pKa near physiological pH. In acidic environments, such as at sites of infection or within phagolysosomes, these histidines become protonated, increasing the peptide's net positive charge. This enhanced cationicity is crucial for its initial electrostatic attraction to the anionic components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3]

  • Hydrophobicity and Amphipathicity: The peptide is rich in hydrophobic residues, particularly phenylalanine.[1][6] Upon interaction with a membrane, this compound adopts an α-helical conformation, segregating its hydrophobic and hydrophilic residues onto opposite faces of the helix. This amphipathic structure is critical for its insertion into and disruption of the lipid bilayer. The balance between hydrophobicity and cationicity is a key determinant of its selectivity for microbial over mammalian membranes.

  • Flexibility: The presence of glycine (B1666218) residues provides conformational flexibility, which is thought to be important for the peptide's ability to adopt its active conformation upon membrane binding and to form pores or disrupt membrane integrity.[4]

Quantitative Data on this compound and its Analogs

The following tables summarize the quantitative data on the antimicrobial, hemolytic, and cytotoxic activities of this compound and various analogs. These data have been compiled from multiple studies to provide a comparative overview.

Table 1: Antimicrobial Activity (MIC in µM) of this compound and Analogs

PeptideSequenceE. coliS. aureusReference(s)
This compoundVFQFLGKIIHHVGNFVHGFSHVF-NH₂2445[2]
This compound (5L)VLQLLGKIIHHVGNLVHGLSHVL-NH₂> wild type> wild type[1][2]
This compound (5W)VWQWLGKIIHHVGNWVHGWSWVL-NH₂≥ wild type≥ wild type[1][2]
This compound (5I)VIQILGKIIHHVGNIVHGISIVL-NH₂≥ wild type≥ wild type[1][2]
This compound (5Y)VYQYLGKIIHHVGNVYHGYSYVL-NH₂< wild type< wild type[1][2]
Clavanin-MOFLPIIVFQFLGKIIHHVGNFVHGFSHVF-NH₂1224[7][8]
Clavanin AKVFKFLGKIIKKVGNFVKGFSKVF-COOHActive at pH 7.4Active at pH 7.4[3]

Table 2: Hemolytic and Cytotoxic Activity of this compound and Analogs

PeptideHemolytic Activity (HC₅₀ in µM)Cytotoxicity (CC₅₀ in µM) vs. L929 cellsReference(s)
This compoundLow>600[2]
Clavanin-MONo significant hemolytic activityNo significant cytotoxicity[5][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for testing the susceptibility of bacteria to antimicrobial peptides.

Materials:

  • Test antimicrobial peptide(s)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Culture Preparation: From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

  • Bacterial Suspension Dilution: Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Peptide Dilutions: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well polypropylene plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Hemolysis Assay

This protocol is used to assess the lytic activity of peptides against red blood cells.

Materials:

  • Test antimicrobial peptide(s)

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1% Triton X-100 (positive control)

  • Sterile V-bottom 96-well plates

  • Centrifuge

  • Spectrophotometer or microplate reader

Protocol:

  • RBC Preparation: Obtain fresh RBCs and wash them three times with PBS by centrifugation at 1,000 x g for 10 minutes at 4°C. After each wash, carefully aspirate the supernatant.

  • RBC Suspension: Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in the V-bottom 96-well plate.

  • Assay Setup: Add 75 µL of the peptide dilutions to the wells. Add 75 µL of PBS for the negative control (0% hemolysis) and 75 µL of 1% Triton X-100 for the positive control (100% hemolysis).

  • Incubation: Add 75 µL of the RBC suspension to each well. Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.

  • Calculation of Hemolysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absneg_control) / (Abspos_control - Absneg_control)] x 100

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Test antimicrobial peptide(s)

  • Mammalian cell line (e.g., L929 mouse fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the peptide in complete culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the MTT solution to each well. Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Express the cell viability as a percentage of the vehicle-treated control cells. The CC₅₀ value is the concentration of the peptide that reduces cell viability by 50%.

Mandatory Visualizations

Signaling Pathway of this compound's Immunomodulatory Activity

This compound can modulate the host's innate immune response. It is believed to interact with Toll-like receptors (TLRs) on immune cells, such as macrophages. This interaction can trigger downstream signaling cascades, leading to the differential expression of pro- and anti-inflammatory cytokines. For instance, this compound has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-12, while enhancing the production of the anti-inflammatory cytokine IL-10. This immunomodulatory effect can help to dampen an excessive inflammatory response during infection.

ClavaninA_Immunomodulation This compound Immunomodulatory Signaling Pathway ClavaninA This compound TLR Toll-like Receptor (e.g., TLR4) ClavaninA->TLR Binds to MyD88 MyD88 TLR->MyD88 Activates MAPK MAPK Pathway (p38, ERK) MyD88->MAPK Activates NFkB NF-κB Pathway MyD88->NFkB Activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-12) MAPK->ProInflammatory Suppresses AntiInflammatory Anti-inflammatory Cytokine (IL-10) MAPK->AntiInflammatory Enhances NFkB->ProInflammatory Suppresses NFkB->AntiInflammatory Enhances

Caption: this compound's immunomodulatory signaling pathway.

Experimental Workflow for a this compound SAR Study

A typical structure-activity relationship study for this compound involves a systematic process of designing and synthesizing peptide analogs, followed by a series of in vitro assays to evaluate their biological activities. The goal is to identify modifications that enhance antimicrobial potency while minimizing toxicity to host cells.

SAR_Workflow Experimental Workflow for this compound SAR Study Design Analog Design (e.g., Phenylalanine substitution) Synthesis Peptide Synthesis (Solid-Phase) Design->Synthesis Purification Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification MIC_Assay Antimicrobial Activity (MIC Assay) Purification->MIC_Assay Hemolysis_Assay Hemolytic Activity (HC50 Assay) Purification->Hemolysis_Assay Cytotoxicity_Assay Cytotoxicity (MTT Assay) Purification->Cytotoxicity_Assay Data_Analysis Data Analysis & SAR (Compare MIC, HC50, CC50) MIC_Assay->Data_Analysis Hemolysis_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Identify promising analogs Lead_Optimization->Design Iterative Refinement

Caption: A typical workflow for a this compound SAR study.

Conclusion

The structure-activity relationship of this compound is a multifaceted area of research with significant implications for the development of new antimicrobial and immunomodulatory drugs. This guide has provided a comprehensive overview of the key structural features that govern its activity, a compilation of quantitative data for this compound and its analogs, detailed experimental protocols for its evaluation, and visual representations of its mechanism and the scientific process for its study. By understanding and applying the principles outlined herein, researchers can more effectively design and optimize this compound-based peptides with enhanced therapeutic profiles, paving the way for novel treatments to combat the growing threat of infectious diseases.

References

The pH-Orchestrated Attack: An In-depth Technical Guide to the Antimicrobial Mechanism of Clavanin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavanin A, a 23-amino acid peptide isolated from the marine tunicate Styela clava, represents a fascinating example of how environmental pH can dictate the antimicrobial strategy of a host defense peptide.[1][2] This technical guide provides a comprehensive overview of the dual pH-dependent antimicrobial mechanisms of this compound, offering insights into its structure, membrane interactions, and the experimental methodologies used to elucidate its mode of action. All quantitative data are summarized for comparative analysis, and key experimental workflows and mechanistic pathways are visualized to facilitate a deeper understanding.

This compound is a cationic peptide rich in histidine and phenylalanine residues.[3] Its activity is significantly enhanced in acidic environments, a characteristic attributed to the protonation of its four histidine residues at lower pH, which increases the peptide's overall positive charge and its affinity for negatively charged bacterial membranes.[4][5] This guide will delve into the distinct mechanisms this compound employs at both neutral and acidic pH to exert its antimicrobial effects.

pH-Dependent Antimicrobial Mechanisms

This compound exhibits a remarkable ability to switch its antimicrobial mechanism in response to changes in the surrounding pH. At neutral pH, it acts as a broad-spectrum membrane disruptor, while at acidic pH, it adopts a more targeted approach, potentially involving interactions with membrane proteins or translocation into the cytoplasm to interfere with vital cellular processes.[1][6]

Mechanism at Neutral pH (pH 7.4)

At physiological pH, this compound induces non-specific permeabilization of bacterial membranes, leading to the leakage of intracellular contents and cell death.[1] The peptide is believed to interact with the lipid bilayer, causing significant disruption. While it can adopt a partial α-helical structure in membrane-mimicking environments, it is suggested that its conformational flexibility is crucial for its activity.[3]

Mechanism at Acidic pH (pH 5.5)

In an acidic environment, the antimicrobial activity of this compound is markedly potentiated.[5][7] The protonation of its histidine residues increases its cationicity, enhancing its attraction to the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] Under these conditions, this compound's mechanism appears to be more specific than simple membrane disruption. It has been proposed that at low pH, this compound may interact with membrane proteins or translocate across the membrane to act on intracellular targets, such as DNA.[1][6]

Below is a diagram illustrating the proposed dual mechanism of this compound.

ClavaninA_Mechanism cluster_neutral Neutral pH (7.4) cluster_acidic Acidic pH (5.5) ClavA_N This compound Membrane_N Bacterial Membrane ClavA_N->Membrane_N Interaction Disruption Non-specific Membrane Disruption Membrane_N->Disruption Leakage_N Leakage of Cellular Contents Disruption->Leakage_N Death_N Cell Death Leakage_N->Death_N ClavA_A Protonated This compound (His+) Membrane_A Bacterial Membrane ClavA_A->Membrane_A Enhanced Electrostatic Interaction Targeted Targeted Interaction (e.g., with proteins) Membrane_A->Targeted Translocation Translocation Targeted->Translocation Intracellular Intracellular Targets (e.g., DNA) Translocation->Intracellular Death_A Cell Death Intracellular->Death_A

Caption: pH-Dependent Antimicrobial Mechanisms of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antimicrobial activity of this compound at different pH values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

OrganismpHMIC (µM)Reference
Escherichia coli7.424[8]
Escherichia coli5.5Substantially lower than at 7.4[5][7]
Staphylococcus aureus7.445[8]
Staphylococcus aureus5.5Substantially lower than at 7.4[5]
Enterobacter cloacae7.4>128[4]
Enterobacter cloacae5.532[4]

Table 2: Vesicle Permeabilization by this compound

Vesicle CompositionPeptide Concentration (µg/ml)Permeabilization (%)Reference
POPC398.3[9]
POPC1398.8[9]
POPC2799.4[9]
POPC:POPG392.3[9]
POPC:POPG1398.7[9]
POPC:POPG27100.0[9]

Key Experimental Protocols

This section details the methodologies for the key experiments used to characterize the pH-dependent antimicrobial mechanism of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is commonly used.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth - CAMHB) peptide_prep Prepare Serial Dilutions of this compound in appropriate buffer dispense_bacteria Dispense 100 µL of Bacterial Suspension into 96-well plate peptide_prep->dispense_bacteria add_peptide Add 11 µL of 10x Peptide Dilutions to respective wells dispense_bacteria->add_peptide controls Include Positive (bacteria only) and Negative (broth only) Controls add_peptide->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_plate Read Optical Density (OD) at 600 nm or visually inspect for growth incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic Vesicle_Leakage_Workflow cluster_prep Vesicle Preparation cluster_assay Leakage Measurement cluster_analysis Data Analysis start Start: Prepare Lipid Film (e.g., POPC or POPC:POPG) hydration Hydrate Lipid Film with Buffer containing a fluorescent dye (e.g., Calcein) start->hydration extrusion Extrude through polycarbonate membrane to form Large Unilamellar Vesicles (LUVs) hydration->extrusion purification Remove non-encapsulated dye (e.g., via gel filtration) extrusion->purification dilution Dilute LUVs to a fixed lipid concentration purification->dilution add_peptide Add this compound to the LUV suspension dilution->add_peptide monitor Monitor Fluorescence Intensity over time add_peptide->monitor calculate Calculate Percentage Leakage: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 monitor->calculate Fmax Fmax is obtained by adding a detergent (e.g., Triton X-100) to cause 100% leakage calculate->Fmax CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis start Start: Prepare this compound solution in desired buffer (e.g., phosphate (B84403) buffer) environment Prepare samples in different environments: - Aqueous buffer (pH 7.4 and 5.5) - Membrane-mimicking environment (e.g., SDS micelles, TFE) start->environment instrument_setup Set up CD Spectropolarimeter (purge with N2, set parameters) environment->instrument_setup blank Measure CD spectrum of the buffer/solvent (blank) instrument_setup->blank sample Measure CD spectrum of the this compound sample blank->sample subtract_blank Subtract the blank spectrum from the sample spectrum sample->subtract_blank convert_units Convert raw data (millidegrees) to Mean Residue Ellipticity ([θ]) subtract_blank->convert_units analyze_spectra Analyze spectra for secondary structure content (α-helix, β-sheet, random coil) convert_units->analyze_spectra

References

The Pivotal Role of Histidine Residues in the pH-Dependent Antimicrobial Activity of Clavanin A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Clavanin A is a 23-amino acid, α-helical antimicrobial peptide (AMP) originally isolated from the hemocytes of the tunicate Styela clava. As a member of the clavanin family of peptides, it exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. A defining characteristic of this compound is its histidine-rich composition, which imparts a significant pH-dependent antimicrobial activity. This technical guide delves into the core functionalities of this compound, with a specific focus on the critical role of its histidine residues in modulating its mechanism of action and overall efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising antimicrobial agent.

The Influence of pH on this compound Activity: The Histidine Switch

The antimicrobial potency of this compound is markedly enhanced in acidic environments.[1][2] This pH-dependent activity is primarily attributed to the protonation state of its four histidine residues.[1][2] At neutral pH (around 7.4), the imidazole (B134444) side chains of histidine are largely uncharged. However, in acidic conditions (pH 5.5), these residues become protonated, leading to an increase in the peptide's overall positive charge.[1][2] This enhanced cationicity is crucial for the initial electrostatic attraction and subsequent interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]

Dual-Mode, pH-Dependent Mechanism of Action

Research suggests that this compound employs distinct mechanisms of action at neutral and acidic pH.

At Neutral pH (7.4): At physiological pH, this compound induces non-specific membrane disruption, leading to the leakage of intracellular contents.[3] This activity is thought to occur through a carpet-like mechanism or the formation of toroidal pores, where the peptide aggregates on the membrane surface, disrupts the lipid packing, and causes permeabilization.

At Acidic pH (5.5): Under acidic conditions, the protonated histidine residues facilitate a more potent and targeted attack on the microbial cell. The increased positive charge enhances the peptide's affinity for the microbial membrane, leading to more efficient permeabilization.[1] Furthermore, at low pH, this compound has been shown to translocate across the bacterial membrane and interact with intracellular targets, including DNA, thereby disrupting essential cellular processes.[4] The presence of zinc ions (Zn²⁺) has been observed to significantly enhance the antimicrobial activity of this compound at acidic pH, reducing its Minimum Inhibitory Concentration (MIC) against E. coli from 64 to 4 μM.[4] This suggests a potential role for metal-ion coordination in its intracellular mechanism of action.

Quantitative Analysis of this compound Activity

The pH-dependent activity of this compound and the importance of its histidine residues are clearly demonstrated by comparing its antimicrobial activity with that of a synthetic analog, Clavanin AK, where the four histidine residues have been replaced by lysine.

PeptideOrganismpH 5.5pH 7.4Reference
This compound (amide & acid) Escherichia coliSubstantially more activeLess active[5][6]
Listeria monocytogenesSubstantially more activeLess active[5][6]
Candida albicansSubstantially more activeLess active[5][6]
Clavanin AK (H to K mutant) Escherichia coliSubstantial activitySubstantial activity[5][6]
Listeria monocytogenesSubstantial activitySubstantial activity[5][6]
Candida albicansSubstantial activitySubstantial activity[5][6]
This compound (+ Zn²⁺) Escherichia coli4 µM-[4]
This compound (- Zn²⁺) Escherichia coli64 µM-[4]
This compound Escherichia coli24 µM-[7]
This compound Staphylococcus aureus45 µM-[7]

Note: "Substantially more active" indicates a qualitative observation from the cited literature where specific MIC values were not provided. The MIC values for this compound against E. coli and S. aureus from reference[7] were determined, but the specific pH was not stated.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • This compound and its analogs

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent and create a series of twofold dilutions in the growth medium.

  • Inoculum Preparation: Culture the microorganism overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: Add the diluted peptide solutions and the microbial inoculum to the wells of the 96-well plate. Include a positive control (microorganism without peptide) and a negative control (medium only).

  • Reading: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours). The MIC is determined as the lowest peptide concentration at which no visible growth is observed.

Vesicle Leakage Assay (Calcein Leakage)

This assay assesses the ability of an antimicrobial peptide to permeabilize lipid vesicles, mimicking a microbial membrane.

Materials:

  • Large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein)

  • This compound and its analogs

  • Fluorometer

  • Triton X-100 (for 100% leakage control)

Procedure:

  • Vesicle Preparation: Prepare LUVs composed of lipids relevant to the target membrane (e.g., a mixture of phosphatidylglycerol and phosphatidylethanolamine (B1630911) for bacterial membranes). Encapsulate a self-quenching concentration of calcein (B42510) within the vesicles.

  • Assay Setup: Add the calcein-loaded LUVs to a cuvette or microplate well.

  • Peptide Addition: Add varying concentrations of the peptide to the vesicles.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time. The leakage of calcein from the vesicles results in its dequenching and a corresponding increase in fluorescence intensity.

  • Data Analysis: Calculate the percentage of leakage relative to the fluorescence signal obtained after adding a detergent like Triton X-100, which causes complete vesicle lysis.

Outer and Inner Membrane Permeabilization Assay in E. coli

This assay differentiates the peptide's effect on the outer and inner membranes of Gram-negative bacteria.

Materials:

  • E. coli culture

  • N-phenyl-1-naphthylamine (NPN) for outer membrane permeabilization

  • Ortho-nitrophenyl-β-galactoside (ONPG) for inner membrane permeabilization

  • Fluorometer and spectrophotometer

Procedure:

  • Outer Membrane Permeabilization (NPN Assay):

    • Resuspend mid-log phase E. coli cells in a suitable buffer.

    • Add NPN to the cell suspension. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane.

    • Add the peptide and measure the increase in fluorescence. An increase indicates that the peptide has disrupted the outer membrane, allowing NPN to enter and bind to the inner membrane.

  • Inner Membrane Permeabilization (ONPG Assay):

    • Use an E. coli strain that constitutively expresses β-galactosidase but lacks the lactose (B1674315) permease.

    • Resuspend the cells in a buffer containing ONPG. ONPG is a chromogenic substrate for β-galactosidase that cannot cross the inner membrane.

    • Add the peptide and monitor the increase in absorbance at 420 nm, which corresponds to the production of o-nitrophenol upon ONPG hydrolysis by the cytoplasmic β-galactosidase. An increase in absorbance indicates that the inner membrane has been permeabilized.

Visualizing the Role of Histidine in this compound Activity

Signaling and Activity Pathway

ClavaninA_Activity pH-Dependent Activity of this compound cluster_pH7_4 Neutral pH (7.4) cluster_pH5_5 Acidic pH (5.5) His_Neutral Histidine Residues (Uncharged) Membrane_Disruption Non-specific Membrane Disruption (Carpet/Toroidal Pore) His_Neutral->Membrane_Disruption Weak Interaction Leakage Leakage of Intracellular Contents Membrane_Disruption->Leakage His_Acidic Histidine Residues (Protonated, +ve charge) Membrane_Interaction Enhanced Electrostatic Interaction with Microbial Membrane His_Acidic->Membrane_Interaction Strong Attraction Permeabilization Efficient Membrane Permeabilization Membrane_Interaction->Permeabilization Translocation Translocation into Cytoplasm Permeabilization->Translocation Intracellular_Targets Interaction with Intracellular Targets (e.g., DNA) Translocation->Intracellular_Targets Cell_Death Bacterial Cell Death Intracellular_Targets->Cell_Death

Caption: pH-Dependent Activity of this compound.

Experimental Workflow for Antimicrobial Activity Assessment

Experimental_Workflow Workflow for Assessing this compound Activity Start Start: Peptide Synthesis (this compound & Analogs) MIC_Assay Broth Microdilution Assay (MIC) Start->MIC_Assay Membrane_Perm_Assay Membrane Permeabilization Assays Start->Membrane_Perm_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis Vesicle_Leakage Vesicle Leakage Assay (Calcein Release) Membrane_Perm_Assay->Vesicle_Leakage OM_IM_Perm Outer/Inner Membrane Permeabilization (NPN/ONPG Assays) Membrane_Perm_Assay->OM_IM_Perm Vesicle_Leakage->Data_Analysis OM_IM_Perm->Data_Analysis Conclusion Conclusion on Histidine Role Data_Analysis->Conclusion

Caption: Workflow for Assessing this compound Activity.

Logical Relationship: Histidine Protonation and Antimicrobial Action

Histidine_Protonation_Logic Logical Flow of Histidine's Role in this compound Activity Acidic_Env Acidic Environment (e.g., pH 5.5) His_Protonation Protonation of Histidine Imidazole Rings Acidic_Env->His_Protonation Increased_Cationicity Increased Net Positive Charge of this compound His_Protonation->Increased_Cationicity Enhanced_Membrane_Binding Enhanced Electrostatic Attraction to Negatively Charged Microbial Membranes Increased_Cationicity->Enhanced_Membrane_Binding Increased_Permeabilization Increased Membrane Permeabilization Enhanced_Membrane_Binding->Increased_Permeabilization Intracellular_Action Facilitated Translocation and Intracellular Targeting Increased_Permeabilization->Intracellular_Action Potent_Antimicrobial_Activity Potent Antimicrobial Activity Intracellular_Action->Potent_Antimicrobial_Activity

Caption: Logical Flow of Histidine's Role.

Conclusion

The histidine residues of this compound are integral to its potent, pH-dependent antimicrobial activity. By acting as a "pH sensor," the protonation state of these residues dictates the peptide's charge, its affinity for microbial membranes, and its ultimate mechanism of action. At acidic pH, the enhanced positive charge facilitates a multi-pronged attack involving efficient membrane disruption and engagement with intracellular targets. This sophisticated, environmentally responsive mechanism makes this compound a compelling candidate for the development of novel anti-infective therapeutics, particularly for applications in acidic microenvironments such as those found in biofilms, abscesses, and within phagocytic cells. Further research into the precise nature of its intracellular targets and the role of metal ion coordination will undoubtedly pave the way for the rational design of even more effective this compound-based antibiotics.

References

The Pivotal Role of Phenylalanine in the Structure and Function of Clavanin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clavanin A, a 23-residue antimicrobial peptide (AMP) isolated from the tunicate Styela clava, exhibits broad-spectrum antimicrobial activity, making it a person of interest in the development of novel therapeutics. A notable feature of its primary structure is the high abundance of phenylalanine residues, comprising five of the 23 amino acids. This guide delves into the critical role these phenylalanine residues play in the peptide's structure, membrane interaction, and antimicrobial efficacy. Through a comprehensive review of structure-activity relationship studies, this document elucidates how phenylalanine contributes to the delicate balance of hydrophobicity and conformational flexibility essential for this compound's mechanism of action. This guide provides quantitative data from key studies, detailed experimental protocols for relevant assays, and visual representations of the underlying molecular relationships and experimental workflows.

Introduction to this compound

This compound is a cationic, amphipathic peptide with the sequence VFQFLGKIIHHVGNFVHGFSHVF-NH₂.[1] Its antimicrobial activity is notably pH-dependent, displaying enhanced efficacy in acidic environments, which is attributed to the protonation of its four histidine residues.[2][3][4] The primary target of this compound is the microbial membrane, where it induces permeabilization, leading to cell death.[1][2][5] The unusually high content of phenylalanine has prompted investigations into its specific contribution to the peptide's function.

The Functional Importance of Phenylalanine Residues

The five phenylalanine residues in this compound are not merely structural placeholders; they are integral to its antimicrobial activity. Studies involving the substitution of these residues have revealed their multifaceted role in modulating the peptide's properties.

Contribution to Hydrophobicity and Membrane Affinity

Phenylalanine, with its hydrophobic benzyl (B1604629) side chain, significantly contributes to the overall hydrophobicity of this compound. This property is crucial for the peptide's initial interaction with and insertion into the lipid bilayer of microbial membranes.[2][6] The partitioning of the peptide into the membrane is a prerequisite for its disruptive action. While essential, the hydrophobicity imparted by phenylalanine must be finely tuned. Excessive hydrophobicity can lead to non-specific cytotoxicity and poor solubility, whereas insufficient hydrophobicity results in a loss of antimicrobial potency. The phenylalanine residues in this compound appear to provide a balanced hydrophobicity that facilitates effective membrane targeting.[2]

Influence on Conformational Flexibility and α-Helicity

Beyond hydrophobicity, phenylalanine residues afford this compound a degree of conformational flexibility. This flexibility is believed to be important for its pH-dependent mechanism of action.[2][6] In membrane-mimicking environments, this compound adopts an α-helical conformation.[1] The degree of helicity is correlated with its ability to permeabilize membranes.[2] While phenylalanine is a helix-promoting residue, its bulky aromatic side chain can also introduce conformational constraints that are distinct from those of other hydrophobic residues like leucine (B10760876) or isoleucine. This unique structural influence likely plays a role in the specific orientation and depth of insertion of the peptide into the membrane.

Quantitative Analysis of Phenylalanine Substitution

A seminal study by van Kan et al. (2003) systematically replaced all five phenylalanine residues of this compound with other hydrophobic amino acids—isoleucine (5I), leucine (5L), tryptophan (5W), and tyrosine (5Y)—to probe the functional significance of phenylalanine. The findings of this study are summarized below.

Antimicrobial Activity

The antimicrobial activity of the this compound analogs was assessed by determining their Minimum Inhibitory Concentrations (MIC) against various microorganisms. The results indicated that the presence of phenylalanine is not strictly essential for antimicrobial activity and, in some cases, is suboptimal.[2]

Table 1: Relative Antimicrobial Activity of this compound and Phenylalanine-Substituted Analogs

PeptidePhenylalanine SubstitutionRelative Antimicrobial Activity (pH 7.4)Relative Antimicrobial Activity (pH 5.5)
Wild-type this compoundNone++++++
5I-Clavanin AIsoleucine++++++++
5L-Clavanin ALeucine++++++++++
5W-Clavanin ATryptophan++++++++
5Y-Clavanin ATyrosine++++

Activity is represented qualitatively based on the findings that the 5L, 5W, and 5I mutants were equally or more active than the wild-type, while the 5Y mutant was less active.[2]

Membrane Permeabilization

The ability of the peptides to permeabilize model membranes was evaluated using vesicle leakage assays. A strong correlation was observed between the membrane-permeabilizing efficiency and the antimicrobial activity of the analogs at neutral pH.[2]

Table 2: Membrane Permeabilization Efficiency of this compound and Phenylalanine-Substituted Analogs

PeptidePhenylalanine SubstitutionRelative Membrane Permeabilization Efficiency
Wild-type this compoundNone+
5I-Clavanin AIsoleucine+++
5L-Clavanin ALeucine+++++
5W-Clavanin ATryptophan++++
5Y-Clavanin ATyrosine++

Efficiency is ranked based on the reported order: 5L > 5W > 5I > 5Y > wild-type.[2]

α-Helical Content

Circular dichroism (CD) spectroscopy was employed to assess the secondary structure of the peptides in a membrane-mimicking environment (sodium dodecyl sulfate (B86663) micelles). The results demonstrated a direct relationship between the propensity to form an α-helix and the efficiency of membrane permeabilization.[2]

Table 3: α-Helical Content of this compound and Phenylalanine-Substituted Analogs

PeptidePhenylalanine SubstitutionRelative α-Helical Content
Wild-type this compoundNone+
5I-Clavanin AIsoleucine+++
5L-Clavanin ALeucine+++++
5W-Clavanin ATryptophan++++
5Y-Clavanin ATyrosine++

α-helical content is ranked based on the reported correlation with membrane permeabilization efficiency.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound and its analogs.

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol describes a general procedure for the manual solid-phase synthesis of peptides like this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin as described in step 2.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted for cationic antimicrobial peptides.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial twofold dilutions of the peptide in the appropriate assay buffer or medium in a 96-well polypropylene (B1209903) microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Membrane Permeabilization (Calcein Leakage Assay)

This assay measures the ability of a peptide to disrupt the integrity of lipid vesicles.

  • Preparation of Calcein-Loaded Vesicles:

    • Prepare a lipid film by dissolving the desired lipids (e.g., a mixture of zwitterionic and anionic phospholipids (B1166683) to mimic bacterial membranes) in chloroform (B151607) and then evaporating the solvent under a stream of nitrogen gas.

    • Hydrate the lipid film with a solution of calcein (B42510) (a fluorescent dye) in a suitable buffer (e.g., HEPES buffer) at a concentration that causes self-quenching of its fluorescence.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

    • Remove the unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Fluorescence Measurement:

    • Dilute the calcein-loaded LUVs in the assay buffer to a final lipid concentration in a cuvette or 96-well plate.

    • Monitor the baseline fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • Add the peptide to the vesicle suspension and record the increase in fluorescence over time as calcein is released and its self-quenching is relieved.

    • After the reaction has reached a plateau, add a detergent (e.g., Triton X-100) to lyse all vesicles and induce 100% calcein release.

  • Calculation of Leakage:

    • Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F_peptide - F_initial) / (F_max - F_initial)] * 100 where F_peptide is the fluorescence after peptide addition, F_initial is the initial fluorescence, and F_max is the maximum fluorescence after detergent lysis.

Circular Dichroism (CD) Spectroscopy

This technique is used to determine the secondary structure of peptides in different environments.

  • Sample Preparation:

    • Dissolve the peptide in the desired solvent (e.g., phosphate (B84403) buffer for an aqueous environment, or a solution containing SDS micelles or trifluoroethanol to mimic a membrane environment) to a final concentration of approximately 50-100 µM.

  • CD Spectrum Acquisition:

    • Record the CD spectrum of the peptide solution using a spectropolarimeter.

    • Typically, spectra are recorded from 190 nm to 250 nm in a quartz cuvette with a path length of 1 mm.

    • Record a baseline spectrum of the solvent alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

    • The α-helical content can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂), which is characteristic of the α-helical conformation.

Visualizing the Role of Phenylalanine and Experimental Design

Logical Relationship of Phenylalanine's Contribution

The following diagram illustrates the interconnected roles of phenylalanine in the function of this compound.

G Phe Phenylalanine Residues (x5) in this compound Hydro Balanced Hydrophobicity Phe->Hydro Provides Flex Conformational Flexibility Phe->Flex Contributes to Membrane Membrane Affinity & Insertion Hydro->Membrane Drives Helicity α-Helical Structure (in membrane) Flex->Helicity Allows for optimal folding Perm Membrane Permeabilization Membrane->Perm Leads to Helicity->Perm Enhances Activity Antimicrobial Activity Perm->Activity Results in

Caption: The central role of phenylalanine in this compound's function.

Experimental Workflow for Phenylalanine Substitution Study

The diagram below outlines the experimental workflow employed to investigate the importance of phenylalanine in this compound.

G cluster_0 Peptide Synthesis & Design cluster_1 Biophysical Characterization cluster_2 Biological Activity cluster_3 Analysis & Conclusion WT Wild-Type this compound CD Circular Dichroism (α-Helicity) WT->CD Permeabilization Membrane Permeabilization (Calcein Leakage) WT->Permeabilization MIC Antimicrobial Activity (MIC Determination) WT->MIC Mutants Phenylalanine Mutants (5I, 5L, 5W, 5Y) Mutants->CD Mutants->Permeabilization Mutants->MIC Analysis Structure-Activity Relationship Analysis CD->Analysis Permeabilization->Analysis MIC->Analysis

Caption: Experimental workflow for this compound phenylalanine substitution study.

Conclusion

The abundance of phenylalanine in this compound is not a random occurrence but a key evolutionary design feature. These residues are crucial in establishing a precise balance of hydrophobicity and conformational flexibility. This balance governs the peptide's ability to interact with, insert into, and permeabilize microbial membranes. While not strictly irreplaceable, as demonstrated by substitution studies, the native phenylalanine residues provide a well-calibrated combination of properties that contribute to this compound's potent antimicrobial activity. Understanding the specific role of phenylalanine provides valuable insights for the rational design of novel peptide-based antibiotics with enhanced efficacy and selectivity. The data and protocols presented in this guide serve as a comprehensive resource for researchers and drug developers working to harness the therapeutic potential of this compound and other antimicrobial peptides.

References

The Biosynthesis of Clavanin A: A Ribosomal Pathway to a Potent Antimicrobial Peptide in Tunicates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the biosynthesis of Clavanin A, a potent antimicrobial peptide isolated from the tunicate Styela clava. This document is intended for researchers, scientists, and drug development professionals interested in the natural production of antimicrobial peptides and their potential therapeutic applications.

This compound is a 23-amino acid, C-terminally amidated peptide characterized by its broad-spectrum antimicrobial activity.[1] Its production in the hemocytes of S. clava is a multi-step process involving ribosomal synthesis of a precursor protein followed by a series of post-translational modifications.[2]

The Precursor Peptide: Preprothis compound

This compound is initially synthesized as a larger prepropeptide, a common strategy for the production of many active peptides.[2] The prepropeptide of this compound is a 9.2 kDa protein, and its structure was elucidated through the analysis of cDNA clones from the pharyngeal tissue of Styela clava.[2] The full amino acid sequence of the 80-residue preprothis compound has been identified.[3]

The prepropeptide is organized into distinct domains, each playing a crucial role in the subsequent processing and maturation of this compound.[2][3]

Domain Residue Position Sequence Function
Signal Peptide1-19MKTTILILLILGLGINAKSDirects the nascent peptide to the secretory pathway.
N-terminal Propeptide20-29LEERKSEEEKA highly polar region, potentially involved in proper folding or preventing premature activity.
Mature this compound30-52VFQFLGKIIHHVGNFVHGFSHVFThe final, active antimicrobial peptide.
Amidation Signal53GGlycine (B1666218) residue that donates its amino group for the C-terminal amidation of the mature peptide.
C-terminal Propeptide54-80DDQQDNGKFYGHYAEDNGKHWYDTGDQA polar C-terminal extension that is cleaved during maturation.

Table 1: Domain organization of the Preprothis compound peptide.[2][3]

The Biosynthetic Pathway: From Gene to Active Peptide

The biosynthesis of this compound is a ribosomal process, meaning it is directly translated from an mRNA template. This is followed by a series of enzymatic modifications to yield the final, active peptide. The proposed pathway is as follows:

  • Translation: The preprothis compound mRNA is translated into the 80-amino acid prepropeptide.

  • Translocation and Signal Peptide Cleavage: The N-terminal signal peptide directs the prepropeptide into the endoplasmic reticulum, where the signal peptide is cleaved by a signal peptidase.

  • Proteolytic Processing: The resulting pro-clavanin A is further processed by endoproteases that cleave off the N-terminal and C-terminal propeptides. The exact proteases involved in this step in S. clava have not been definitively identified but are likely members of the proprotein convertase family.

  • C-terminal Amidation: The C-terminal glycine residue is recognized by a peptidylglycine alpha-amidating monooxygenase (PAM) like enzyme. This enzyme catalyzes the oxidative cleavage of the glycine, leaving the mature this compound with an amidated C-terminus. This amidation is crucial for the stability and activity of many antimicrobial peptides.[4][5]

Clavanin_A_Biosynthesis cluster_0 Ribosome cluster_1 Endoplasmic Reticulum / Golgi cluster_2 Secretory Vesicles Prepropeptide Preprothis compound (80 aa) Propeptide Pro-clavanin A Prepropeptide->Propeptide Signal Peptidase MaturePeptide Mature this compound (23 aa, C-terminal Gly) Propeptide->MaturePeptide Proprotein Convertases (cleavage of propeptides) AmidatedPeptide Active this compound (23 aa, Amidated) MaturePeptide->AmidatedPeptide PAM-like enzyme (Amidation)

Diagram 1: Proposed Biosynthesis Pathway of this compound.

Experimental Protocols

The elucidation of the this compound precursor was primarily achieved through cDNA library construction and screening.

cDNA Library Construction and Screening

Objective: To identify the mRNA and corresponding cDNA sequence encoding for this compound.

Methodology based on similar studies: [2]

  • Tissue Collection: Pharyngeal tissue, rich in hemocytes, is collected from Styela clava.

  • RNA Extraction: Total RNA is extracted from the collected tissue using standard methods such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.

  • mRNA Purification: Messenger RNA (mRNA) is isolated from the total RNA pool, typically by using oligo(dT)-cellulose chromatography to select for polyadenylated transcripts.

  • cDNA Synthesis: First-strand cDNA is synthesized from the purified mRNA using reverse transcriptase and an oligo(dT) primer. Second-strand synthesis is then carried out to create double-stranded cDNA.

  • Library Construction: The double-stranded cDNA is ligated into a suitable vector (e.g., a plasmid or bacteriophage).

  • Library Screening: The cDNA library is screened using a labeled oligonucleotide probe designed based on the known amino acid sequence of this compound. Clones that hybridize to the probe are selected and sequenced.

cDNA_Library_Workflow Tissue S. clava Pharyngeal Tissue TotalRNA Total RNA Extraction Tissue->TotalRNA mRNA mRNA Purification TotalRNA->mRNA cDNA cDNA Synthesis mRNA->cDNA Library cDNA Library Construction cDNA->Library Screening Library Screening with This compound Probe Library->Screening Sequencing Sequencing of Positive Clones Screening->Sequencing PrecursorSeq Preprothis compound Sequence Sequencing->PrecursorSeq

References

An In-depth Technical Guide to the Clavanin A Gene Cluster and Precursor Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavanin A is a 23-amino acid, histidine-rich antimicrobial peptide (AMP) isolated from the hemocytes of the solitary tunicate, Styela clava. As a member of the clavanin family of peptides, it exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Its pH-dependent mechanism of action and low cytotoxicity against mammalian cells make it a promising candidate for the development of novel anti-infective therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the this compound precursor peptide, its biosynthesis, and its antimicrobial properties. While the complete genomic organization of a dedicated "this compound gene cluster" remains to be fully elucidated, this guide will detail the known genetic precursor and the subsequent processing steps that lead to the mature, active peptide.

The this compound Precursor Peptide

This compound is synthesized as a prepropeptide, a common strategy for the production of bioactive peptides. This precursor undergoes a series of post-translational modifications to yield the mature, C-terminally amidated peptide. The structure of the prepropeptide was deduced from cDNA cloning and sequencing from pharyngeal tissues of S. clava.[1]

The prepropeptide of this compound has a multi-domain structure consisting of:

  • A 19-residue Signal Peptide: This N-terminal sequence directs the nascent polypeptide to the endoplasmic reticulum for secretion.

  • A Highly Polar 'Pro' Region: This acidic region (sequence: LEERKSEEEK) is rich in glutamic acid residues and is believed to play a role in the proper folding and trafficking of the precursor, as well as in preventing premature activity of the mature peptide.[1]

  • The 23-residue Mature this compound Peptide: This is the active antimicrobial portion of the precursor.

  • A Glycine Residue: This residue serves as the donor for the C-terminal amidation of the mature peptide, a common modification that enhances the stability and activity of many AMPs.[1]

  • A 27-residue Polar C-terminal Extension: This region is removed during the final processing steps.[1]

The overall structure suggests a complex maturation process involving multiple proteolytic cleavage events.

The this compound Gene: A Note on the "Gene Cluster"

While the cDNA encoding the this compound prepropeptide has been identified, a distinct "gene cluster" analogous to those found for many bacterial bacteriocins or fungal secondary metabolites has not yet been characterized in Styela clava. In many microorganisms, the genes responsible for precursor peptide synthesis, post-translational modifications, immunity, and transport are often co-located in the genome, forming a functional gene cluster.

The recent sequencing of the Styela clava genome provides a valuable resource for future investigations into the genomic context of the clavanin genes.[2][3][4] It is plausible that genes encoding the proteases responsible for precursor processing, as well as other modifying enzymes, are located in proximity to the clavanin genes. However, at present, detailed information on the genomic neighborhood of the this compound gene is not available in the scientific literature. Further bioinformatic analysis of the S. clava genome is required to identify potential gene clusters associated with clavanin biosynthesis.

Quantitative Data: Antimicrobial Activity of this compound

This compound has been shown to be effective against a range of microbial pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of synthetic this compound against various bacteria and fungi.

MicroorganismStrainMIC (µM)Reference
Escherichia coliATCC 259226.25 - 12.5
Staphylococcus aureusATCC 2921312.5 - 25
Listeria monocytogenes3.1
Candida albicans12.5
Methicillin-resistant S. aureus (MRSA)12.5

Experimental Protocols

Peptide Synthesis

Synthetic this compound is typically produced using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol Outline:

  • Resin Preparation: A suitable resin (e.g., Rink amide resin) is used as the solid support.

  • Amino Acid Coupling: The C-terminal amino acid (Phenylalanine) is coupled to the resin.

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the coupled amino acid.

  • Iterative Coupling and Deprotection: The subsequent amino acids are added sequentially, with each cycle consisting of a coupling and a deprotection step.

  • Cleavage and Deprotection: Once the full-length peptide has been assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The purity and identity of the synthetic peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of this compound is commonly determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol Outline:

  • Inoculum Preparation: A suspension of the target microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: A serial two-fold dilution of this compound is prepared in the broth in a 96-well microtiter plate.

  • Inoculation: Each well containing the peptide dilution is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism without peptide) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Visualizations

This compound Precursor Peptide Processing Pathway

Clavanin_A_Precursor_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus / Secretory Vesicles Prepropeptide Prepropeptide (Signal Peptide - Pro-region - this compound - Gly - C-terminal Extension) Propeptide Propeptide (Pro-region - this compound - Gly - C-terminal Extension) Prepropeptide->Propeptide Signal Peptidase Propeptide_cleaved This compound - Gly - C-terminal Extension Propeptide->Propeptide_cleaved Proprotein Convertase(s) Amidated_Peptide_C_ext Amidated this compound - C-terminal Extension Propeptide_cleaved->Amidated_Peptide_C_ext Peptidylglycine alpha-amidating monooxygenase (PAM) Mature_Peptide Mature this compound (C-terminally amidated) Amidated_Peptide_C_ext->Mature_Peptide Carboxypeptidase-like enzyme(s)

Caption: Biosynthetic pathway of this compound from its precursor peptide.

Proposed Mechanism of Action of this compound

Clavanin_A_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Bacterial Cytoplasm ClavaninA This compound Membrane_Binding Electrostatic Interaction (Cationic Peptide - Anionic Membrane) ClavaninA->Membrane_Binding Membrane_Insertion Hydrophobic Interaction and Conformational Change (α-helix formation) Membrane_Binding->Membrane_Insertion Pore_Formation Membrane Permeabilization (e.g., 'Carpet' or 'Toroidal Pore' Model) Membrane_Insertion->Pore_Formation Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage Metabolite_Leakage Metabolite Leakage (ATP, etc.) Pore_Formation->Metabolite_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death

References

The Molecular Basis of Clavanin A's Antimicrobial Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavanin A, a 23-amino acid cationic antimicrobial peptide isolated from the marine tunicate Styela clava, represents a promising candidate in the search for novel anti-infective agents.[1][2] Its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as fungi, has garnered significant scientific interest.[2][3] This technical guide delves into the molecular underpinnings of this compound's antimicrobial spectrum, providing a comprehensive overview of its mechanism of action, quantitative efficacy data, and the detailed experimental protocols used to elucidate its activity.

Physicochemical Properties and Structure

This compound is characterized by its amphipathic nature and a high content of histidine, phenylalanine, and glycine (B1666218) residues.[2][3] In aqueous solutions, it typically adopts a random coil conformation, but upon interaction with membrane-mimicking environments, it transitions to an α-helical structure.[4] This structural flexibility is crucial for its membrane-disrupting activities. The peptide's cationic nature, primarily due to its histidine residues, facilitates its initial electrostatic interaction with the negatively charged components of microbial cell membranes.

Molecular Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is multifaceted and highly dependent on the surrounding environmental conditions, particularly pH.[5][6] At a neutral pH, this compound induces non-specific disruption of the microbial membrane, leading to the leakage of intracellular contents.[3] However, its potency is significantly enhanced under acidic conditions (pH 5.5).[5][7][8] This pH-dependent activity is attributed to the protonation of its four histidine residues, which increases the peptide's overall positive charge and enhances its interaction with microbial membranes.[9]

Under acidic conditions, this compound's mechanism appears to be more specific. It has been shown to collapse the transmembrane proton motive force, dissipating both the electrical potential (Δψ) and the pH gradient (ΔpH) across the bacterial membrane.[5][6] This disruption of the proton motive force is a critical blow to cellular energetics, leading to bacterial death.

Furthermore, recent studies have unveiled a fascinating synergistic relationship between this compound and zinc ions (Zn²⁺). The presence of zinc can potentiate the antimicrobial activity of this compound by up to 16-fold.[10][11] At acidic pH, a this compound-Zn²⁺ complex can form, which has been proposed to possess nuclease activity, enabling it to cleave bacterial DNA.[1] This dual-action mechanism, targeting both the cell membrane and intracellular components, makes this compound a formidable antimicrobial agent.

Quantitative Antimicrobial Spectrum of this compound

The efficacy of this compound against a variety of microorganisms has been quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microbe. The following tables summarize the MIC values of this compound against a selection of clinically relevant bacteria and fungi under different conditions.

Gram-Positive BacteriaStrainMIC (µM) at pH 7.4MIC (µM) at pH 5.5Reference
Staphylococcus aureusATCC 2921345-[2]
Staphylococcus aureus (MRSA)ATCC 43300--[1]
Listeria monocytogenes--Substantially greater activity than at pH 7.4[7]
Enterococcus faecalisATCC 29212--[1]
Gram-Negative BacteriaStrainMIC (µM) at pH 7.4MIC (µM) at pH 5.5MIC (µM) at pH 5.5 with Zn²⁺Reference
Escherichia coliATCC 873924--[2]
Escherichia coliATCC 25922-644[1]
Enterobacter cloacaeAR# 0136>12816-[9]
Pseudomonas aeruginosaATCC 27853---[1]
FungiStrainMIC (µM) at pH 7.4MIC (µM) at pH 5.5Reference
Candida albicansATCC 10231-Substantially greater activity than at pH 7.4[1][7]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

a. Preparation of Bacterial Inoculum:

  • A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The culture is incubated at 37°C until it reaches the exponential growth phase (typically an optical density at 600 nm of 0.4-0.6).

  • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh broth.

b. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in an appropriate solvent (e.g., sterile water or 0.01% acetic acid).

  • Serial twofold dilutions of the this compound stock solution are prepared in the broth medium in a 96-well microtiter plate.

c. Inoculation and Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions.

  • The plate is incubated at 37°C for 18-24 hours.

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Membrane Permeabilization Assay

This assay assesses the ability of this compound to disrupt the integrity of microbial membranes using fluorescent probes.

a. Outer Membrane Permeabilization (NPN Assay):

  • Bacterial cells are harvested in the mid-logarithmic phase, washed, and resuspended in a buffer (e.g., 5 mM HEPES, pH 7.4).

  • The fluorescent probe N-phenyl-1-naphthylamine (NPN) is added to the cell suspension. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

  • This compound is added to the suspension, and the increase in fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane.

b. Inner Membrane Permeabilization (Propidium Iodide Assay):

  • Bacterial cells are prepared as described above.

  • The fluorescent dye propidium (B1200493) iodide (PI) is added to the cell suspension. PI is a DNA intercalating agent that cannot cross the intact inner membrane of bacteria.

  • This compound is added, and the increase in fluorescence is measured. An increase in fluorescence signifies that this compound has permeabilized the inner membrane, allowing PI to enter and bind to the intracellular DNA.

Lipid Interaction Studies

These techniques are employed to characterize the physical interactions between this compound and lipid bilayers, providing insights into its membrane-disruptive mechanism.

a. Differential Scanning Calorimetry (DSC):

  • Liposomes (artificial lipid vesicles) of a defined composition are prepared.

  • This compound is incubated with the liposome (B1194612) suspension.

  • The thermal properties of the liposomes are analyzed using DSC. Changes in the temperature and enthalpy of the lipid phase transition in the presence of this compound indicate the extent of peptide insertion and perturbation of the lipid bilayer.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solid-state NMR can be used to study the structure and orientation of this compound within lipid bilayers.

  • Isotopically labeled this compound (e.g., with ¹⁵N or ¹³C) is incorporated into oriented lipid membranes.

  • NMR spectra provide information on the secondary structure of the peptide and its orientation relative to the membrane normal, revealing details of its insertion and mechanism of action.

c. Atomic Force Microscopy (AFM):

  • A supported lipid bilayer is formed on a solid substrate (e.g., mica).

  • The surface of the bilayer is imaged using AFM to visualize its topography at the nanoscale.

  • This compound is introduced, and subsequent AFM imaging reveals changes in the membrane structure, such as the formation of pores, defects, or other disruptions caused by the peptide.

Visualizing the Molecular Basis of Action

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict key experimental workflows and the proposed mechanisms of this compound's antimicrobial activity.

experimental_workflow cluster_mic Antimicrobial Susceptibility Testing cluster_membrane Membrane Permeabilization Assay cluster_lipid Lipid Interaction Studies prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_peptide Prepare this compound Dilutions prep_peptide->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MIC incubate->read_mic prep_cells Prepare Bacterial Cells add_probe Add Fluorescent Probe (NPN or PI) prep_cells->add_probe add_clavanin Add this compound add_probe->add_clavanin measure_fluorescence Measure Fluorescence Increase add_clavanin->measure_fluorescence prep_liposomes Prepare Model Membranes incubate_peptide Incubate with this compound prep_liposomes->incubate_peptide analyze Analyze with DSC, NMR, or AFM incubate_peptide->analyze

Experimental Workflows for this compound Characterization.

clavanin_mechanism cluster_neutral Neutral pH (e.g., pH 7.4) cluster_acidic Acidic pH (e.g., pH 5.5) cluster_zinc Acidic pH with Zinc (Zn²⁺) clavanin_neutral This compound (Low Positive Charge) membrane_interaction_neutral Non-specific Membrane Interaction clavanin_neutral->membrane_interaction_neutral membrane_disruption Membrane Disruption & Pore Formation membrane_interaction_neutral->membrane_disruption leakage Leakage of Intracellular Contents membrane_disruption->leakage cell_death_neutral Bacterial Cell Death leakage->cell_death_neutral clavanin_acidic This compound (High Positive Charge due to His Protonation) membrane_interaction_acidic Enhanced Electrostatic Interaction clavanin_acidic->membrane_interaction_acidic pmf_dissipation Dissipation of Proton Motive Force (Δψ and ΔpH) membrane_interaction_acidic->pmf_dissipation cell_death_acidic Bacterial Cell Death pmf_dissipation->cell_death_acidic clavanin_zn This compound-Zn²⁺ Complex Formation dna_interaction Interaction with Bacterial DNA clavanin_zn->dna_interaction dna_cleavage Nuclease Activity and DNA Cleavage dna_interaction->dna_cleavage cell_death_zn Bacterial Cell Death dna_cleavage->cell_death_zn

pH-Dependent Antimicrobial Mechanisms of this compound.

Conclusion

This compound exhibits a broad antimicrobial spectrum through a sophisticated and environmentally sensitive mechanism of action. Its ability to disrupt microbial membranes, dissipate the vital proton motive force, and, in the presence of zinc, potentially degrade bacterial DNA underscores its potential as a template for the development of new antimicrobial therapeutics. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other antimicrobial peptides, paving the way for novel strategies to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to the Discovery and Characterization of Clavanin Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, characterization, and mechanisms of action of Clavanin isoforms, a family of antimicrobial peptides (AMPs) isolated from the marine tunicate Styela clava. The information is compiled to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction to Clavanins

Clavanins are a family of 23-amino acid, histidine-rich, cationic antimicrobial peptides discovered in the hemocytes of the solitary tunicate, Styela clava.[1][2] These peptides represent a crucial component of the innate immune system of this urochordate.[1] The family includes several isoforms (Clavanin A, B, C, D, E) and a related peptide, Clavaspirin, which exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] In aqueous solutions, Clavanins adopt a random coil conformation but transition to an α-helical structure in membrane-mimicking environments, a characteristic feature of many membrane-active AMPs.[5][6] Their activity is notably enhanced in acidic conditions, which is attributed to the protonation of their multiple histidine residues, increasing the peptides' overall positive charge and affinity for negatively charged microbial membranes.[3]

Quantitative Data and Isoform Characteristics

The various Clavanin isoforms share significant sequence homology yet possess distinct characteristics that influence their biological activity. The primary sequences and key quantitative data are summarized below.

Table 1: Amino Acid Sequences and Physicochemical Properties of Clavanin Isoforms
IsoformAbbreviationSequenceMolecular Weight (Da)Key Features
This compound ClavAVFQFLG KIIHH VGNFV HGFSH VF-NH₂2665.43[6]Archetypical member of the family.
Clavanin B ClavBVFQFLG RIIHH VGNFV HGFSH VF-NH₂-K7R substitution compared to this compound.[3]
Clavanin C ClavCVFHLLG KIIHH VGNFVY'GFS H VF-NH₂-Contains L-DOPA (Y') at position 15.[3]
Clavanin D ClavDAFKLLG RIIHH VGNFVY'GFS H VF-NH₂-Contains L-DOPA (Y') at position 15.[3]
Clavanin E ClavELFKLLG KIIHH VGNFV HGFSH VF-NH₂-Sequence variation in the N-terminal region.[3]
Clavaspirin ClavSFLRFIG SVIHG IGHLV HHIGV AL-NH₂-~30% sequence similarity to this compound.[3]

Note: All listed Clavanins are C-terminally amidated.[1] The molecular weight for this compound is from chemical synthesis and MALDI-ToF analysis.[6]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Clavanin Isoforms
IsoformOrganismpHMIC (μM)Zinc (II) EffectReference
This compound E. coli5.564MIC improves to 4 μM with Zn(II)[5]
This compound E. coli ATCC 8739-24-[4]
This compound S. aureus ATCC 29213-48-[7]
This compound MRSA ATCC33591-12-[7]
Clavanin C E. coli ATCC 259227.4>128MIC improves to 16 µg/mL with Zn(II)[5]
Clavanin D E. cloacae 01365.58-[3]
Clavanin E E. cloacae 01365.58-[3]
Clavaspirin E. cloacae 01365.54-[3]

Note: MIC values can vary based on the specific strain and the experimental conditions, such as the growth medium used.[6]

Experimental Protocols

The discovery and characterization of Clavanins involve a multi-step process from isolation to activity assessment.

Peptide Extraction and Purification

The original method for isolating Clavanins involves their extraction from the hemocytes of Styela clava.[1]

  • Hemocyte Collection: Tunicates are dissected, and hemolymph is collected. Hemocytes are pelleted by centrifugation.

  • Extraction: The pelleted hemocytes are extracted using an acidic solution (e.g., 95% ethanol (B145695) with acid) to solubilize the cationic peptides.[8]

  • Centrifugation: The mixture is centrifuged to remove cellular debris, and the supernatant containing the crude peptide extract is collected.

  • Purification: The crude extract is subjected to multiple rounds of chromatography for purification.

    • Gel Filtration Chromatography: This technique separates molecules based on size, providing an initial fractionation of the extract.[9]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions are further purified using RP-HPLC, which separates peptides based on their hydrophobicity. This step is crucial for isolating the individual Clavanin isoforms to high purity.

Structural Characterization
  • Mass Spectrometry: The molecular mass of the purified peptides is determined using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry.[10] This confirms the purity and provides the precise mass of each isoform.

  • Amino Acid Sequencing: The primary structure (amino acid sequence) of the peptides is determined, historically by Edman degradation and now more commonly confirmed through mass spectrometry fragmentation analysis (MS/MS).[11]

  • Circular Dichroism (CD) Spectroscopy: To determine the secondary structure, CD spectroscopy is employed. These analyses show that Clavanins are typically unstructured in water but adopt a distinct α-helical conformation in the presence of membrane-mimicking solvents like trifluoroethanol (TFE), which is consistent with their membrane-active mechanism.[3][6]

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of Clavanin isoforms is quantified by determining their Minimum Inhibitory Concentration (MIC).

  • Bacterial Culture: Target bacterial strains (e.g., E. coli, S. aureus) are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 1 x 10⁵ CFU/mL).[4][6]

  • Microdilution Assay: The assay is performed in a 96-well microtiter plate. Serial dilutions of the Clavanin peptide are prepared in the wells.

  • Inoculation: A standardized inoculum of the bacterial suspension is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.[4][6]

Hemolytic Activity Assay

This assay assesses the peptide's toxicity towards mammalian cells by measuring the lysis of red blood cells (RBCs).

  • RBC Preparation: Fresh human or animal red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution via centrifugation until the supernatant is clear.[12]

  • Peptide Incubation: A suspension of RBCs is incubated with various concentrations of the Clavanin peptide for a defined period (e.g., 1 hour) at 37°C.

  • Controls: A negative control (RBCs in PBS) and a positive control (RBCs in a lysis agent like Triton X-100) are included.

  • Measurement: After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control. Clavanins generally exhibit low hemolytic activity at their MIC values.[13]

Peptide Synthesis

For detailed structure-activity relationship studies, Clavanin isoforms and their analogs are often chemically synthesized.

  • Solid-Phase Peptide Synthesis (SPPS): The standard Fmoc/tBu strategy is typically used. The peptide is assembled step-by-step on a solid resin support.

  • Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., containing trifluoroacetic acid).

  • Purification: The crude synthetic peptide is purified to homogeneity using RP-HPLC.

  • Verification: The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.[3]

Visualizations: Workflows and Mechanisms

To better illustrate the processes and relationships involved in Clavanin research, the following diagrams have been generated.

cluster_source Source & Extraction cluster_purification Purification cluster_characterization Characterization S_clava Styela clava (Tunicate) Hemocytes Hemocyte Collection S_clava->Hemocytes Extraction Acidic Ethanol Extraction Hemocytes->Extraction Crude Crude Peptide Extract Extraction->Crude GelFilt Gel Filtration Chromatography Crude->GelFilt RPHPLC Reverse-Phase HPLC GelFilt->RPHPLC Pure Isolated Clavanin Isoforms RPHPLC->Pure MS Mass Spectrometry (Mass ID) Pure->MS Seq Sequencing (Primary Structure) Pure->Seq CD CD Spectroscopy (Secondary Structure) Pure->CD

Caption: Experimental workflow for the discovery of Clavanin isoforms.

cluster_neutral Neutral pH (7.4) cluster_acidic Acidic pH (5.5) ClavA This compound Membrane Nonspecific Membrane Disruption ClavA->Membrane pH 7.4 DNA_Bind Binds to DNA ClavA->DNA_Bind pH 5.5 DNA_Synth Disrupts DNA Synthesis DNA_Bind->DNA_Synth Zn_Complex Forms Zn(II) Complex DNA_Bind->Zn_Complex + Zn(II) DNA_Cleave Cleaves DNA Zn_Complex->DNA_Cleave

Caption: pH-dependent mechanisms of action for this compound.[5]

center Clavanin Family A This compound center->A B Clavanin B center->B C Clavanin C (contains L-DOPA) center->C D Clavanin D (contains L-DOPA) center->D E Clavanin E center->E S Clavaspirin center->S Lower Homology A->B K7R mutation C->D High Similarity

Caption: Logical relationships between major Clavanin isoforms.[3]

Mechanism of Action

The antimicrobial action of Clavanins is multifaceted and highly dependent on the environmental pH.

  • At Neutral pH (7.4): this compound causes nonspecific disruption of the cell membrane.[5] This action is typical of many α-helical AMPs that perturb the lipid bilayer, leading to leakage of cellular contents.[14]

  • At Acidic pH (5.5): The mechanism becomes more specific and potent. The increased cationicity of the peptides at low pH enhances their interaction with microbial surfaces. At this pH, this compound can translocate across the membrane and bind to intracellular targets like DNA, subsequently disrupting DNA synthesis.[5]

  • Role of Metal Ions: A remarkable feature of Clavanins is the enhancement of their activity by zinc ions. At pH 5.5, the Zn(II)-Clavanin A complex acts as a nuclease, actively cleaving DNA.[5] This metal-dependent activity is linked to the histidine-rich nature of the peptides, as specific histidine residues form a coordination site for the zinc ion.[5] For example, the addition of Zn(II) can decrease the MIC of this compound against E. coli from 64 μM to just 4 μM, demonstrating a significant synergistic effect.[5]

Conclusion and Future Directions

The Clavanin family of peptides represents a promising area for the development of novel antimicrobial agents. Their potent, broad-spectrum activity, coupled with a unique pH-dependent and metal-ion-enhanced mechanism of action, makes them attractive candidates for tackling multidrug-resistant pathogens. Further research into structure-activity relationships, optimizing stability, and exploring synergistic combinations with conventional antibiotics will be crucial for translating the therapeutic potential of these marine-derived peptides into clinical applications. The detailed protocols and quantitative data provided herein serve as a foundational guide for researchers and developers in this endeavor.

References

evolutionary origin of Clavanin antimicrobial peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolutionary Origin of Clavanin Antimicrobial Peptides

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Clavanins are a family of histidine-rich, alpha-helical antimicrobial peptides (AMPs) originally isolated from the hemocytes of the solitary marine tunicate, Styela clava.[1] These peptides represent a key component of the innate immune system of urochordates, which are considered the closest invertebrate relatives of vertebrates.[2] Their presence in this phylogenetic position suggests that Clavanins and similar peptides may be modern representatives of primeval effectors of innate immunity in the vertebrate lineage.[1]

This guide provides a comprehensive overview of the evolutionary origins of Clavanins, detailing their genetic precursors, the mechanisms driving their diversity, and the experimental protocols used for their study. Quantitative data on their sequences and antimicrobial activity are presented for comparative analysis.

Evolutionary Origin and Diversification

The evolution of the Clavanin family is a story told at the genetic level, beginning with a unique precursor protein and expanding through gene duplication and subsequent divergence, likely driven by selective pressures from pathogens.

The Clavanin Precursor: A Unique Multipartite Structure

Unlike many other AMPs, Clavanins are synthesized as large prepropeptides of approximately 9.2 kDa. Analysis of cDNA clones from S. clava pharyngeal tissue revealed a distinctive multipartite structure for the precursor protein.[3] This structure is critical to understanding their evolutionary history and post-translational processing.

The prepropeptide consists of several distinct domains arranged sequentially:

  • Signal Peptide: A 19-residue N-terminal signal sequence, which directs the nascent peptide into the endoplasmic reticulum for secretion.

  • Anionic 'Pro' Region: A highly polar, acidic pro-region (e.g., LEERKSEEEK) that is thought to neutralize the cationic mature peptide, preventing cytotoxic activity within the host cell before secretion.[3]

  • Mature Clavanin Peptide: The 23-amino acid sequence of the final, active antimicrobial peptide.

  • Amidation Signal: A single glycine (B1666218) residue immediately following the mature peptide, which serves as the donor for C-terminal amidation—a common post-translational modification that enhances peptide stability and activity.[1]

  • C-Terminal Extension: A final 27-residue polar extension that is removed during final processing.[3]

While some features, like the anionic pro-region, are shared with precursors of certain amphibian AMPs (e.g., ranalexin, dermaseptins), the overall unique multipartite structure of the Clavanin precursor suggests they are not direct homologues, pointing to a distinct evolutionary lineage.[3]

G cluster_2 Secretion & Final Maturation Gene Gene Locus Prepropeptide Signal Peptide (19aa) Anionic Pro-piece Mature Peptide (23aa) Gly C-Terminal Extension Gene->Prepropeptide Propeptide Anionic Pro-piece Mature Peptide Gly C-Terminal Extension Prepropeptide:sp->Propeptide Signal Peptidase PeptideGly Mature Peptide Gly Propeptide->PeptideGly Pro-sequence & C-terminal cleavage MaturePeptide Mature Amidated Clavanin PeptideGly:gly->MaturePeptide Peptidylglycine alpha-amidating monooxygenase (PAM)

Diagram 1: Post-translational processing of the Clavanin precursor protein.
Gene Duplication and Divergence: The Engine of Diversity

The existence of multiple Clavanin variants (A, B, C, D, E) and the related Clavaspirin within a single species is strong evidence for an evolutionary history shaped by gene duplication.[4][5] This mechanism, common in the evolution of immune-related genes, allows for the rapid generation of molecular diversity.[6] Following a duplication event, the redundant gene copy is released from strong purifying selection and is free to accumulate mutations.

The likely evolutionary trajectory for the Clavanin family is:

  • Gene Duplication: An ancestral Clavanin gene is duplicated, resulting in two identical copies.

  • Asymmetric Divergence: One copy retains the original function while the second copy accumulates non-synonymous mutations at an accelerated rate, a process known as asymmetric evolution.[7] This divergence is likely driven by positive selection pressure from a constantly evolving microbial environment.

  • Neofunctionalization: The mutated copy acquires novel or slightly altered functions (e.g., different microbial targets, enhanced activity in specific pH environments), providing a selective advantage to the organism. This process can repeat, creating a family of related but functionally distinct peptides.[8]

This model explains the high sequence similarity observed among Clavanins A-E (~80%) and the more significant divergence of Clavaspirin (~30% similarity to Clavanin A), which likely arose from an earlier duplication event or has been subject to different selective pressures.[9]

G cluster_clavanins Ancestor Ancestral Clavanin Gene Dup1 Duplication Event 1 Ancestor->Dup1 Ancestor_Clavaspirin Proto-Clavaspirin Gene Dup1->Ancestor_Clavaspirin Ancestor_Clavanin Proto-Clavanin A-E Gene Dup1->Ancestor_Clavanin Clavaspirin Clavaspirin Ancestor_Clavaspirin->Clavaspirin High Divergence Dup2 Duplication Events 2-n Ancestor_Clavanin->Dup2 ClavA This compound Dup2->ClavA Lower Divergence ClavB Clavanin B Dup2->ClavB ClavC Clavanin C Dup2->ClavC ClavD Clavanin D Dup2->ClavD ClavE Clavanin E Dup2->ClavE

Diagram 2: Hypothesized evolutionary pathway of the Clavanin gene family.

Quantitative Data

Amino Acid Sequences

The Clavanin family members are all 23 amino acids long. Their sequences are characterized by a high content of hydrophobic (Phe) and cationic/polar (His) residues, contributing to their amphipathic nature. Sequence differences are highlighted below.

PeptideSequenceCationic Charge (pH 7.4)
This compound VFQFLGKIIH H VGNFVH GFS****H VF-NH₂+4
Clavanin B VFQFLGR IIH H VGNFVH GFS****H VF-NH₂+5
Clavanin C VFHL****L GK IIH H VGNFV****H GFS H VF-NH₂+5
Clavanin D VFHL****L GK IIH H VGNFV****H GFN H VF-NH₂+5
Clavanin E VFQFLGK IIH H VGNFVH GFA****H VF-NH₂+5
Clavaspirin I LH FV GK VVH H LP NFQ****H GF DFV -NH₂+4
Table 1: Amino Acid sequences of known Clavanins and Clavaspirin. Differences from this compound are bolded. All peptides are C-terminally amidated.[9][10]
Antimicrobial Activity (Minimum Inhibitory Concentration)

Clavanin activity is often pH-dependent, with greater potency at the acidic pH of 5.5, which mimics the environment of phagocytic vacuoles.[9] The following table summarizes representative Minimum Inhibitory Concentration (MIC) values.

PeptideOrganismpHMIC (μM)Reference
This compound E. coli5.54 (with Zn²⁺)[11]
This compound E. coli5.564[11]
This compound S. aureus7.4>128[9]
This compound E. cloacae5.532[9]
Clavanin B E. cloacae5.532[9]
Clavanin C E. cloacae5.564[9]
Clavanin D E. cloacae5.532[9]
Clavanin E E. cloacae5.564[9]
Clavaspirin E. cloacae5.58[9]
Table 2: Representative Minimum Inhibitory Concentration (MIC) values for Clavanin peptides. Note that MIC values can vary based on the specific strain and assay conditions.

Experimental Protocols

The discovery and characterization of Clavanins rely on a suite of biochemical and molecular biology techniques.

G A 1. Tunicate Collection & Hemocyte Isolation B 2. Peptide Extraction A->B C 3. Purification (RP-HPLC) B->C D 4. Activity Screening (e.g., Radial Diffusion Assay) C->D E 5. Sequence & Mass (Edman Degradation, MS) D->E Active Fractions F 6. cDNA Library Construction (from Pharynx Tissue) E->F Peptide Sequence for Probe Design I 9. Peptide Synthesis (SPPS) E->I Sequence for Replication G 7. Library Screening & Clone Sequencing F->G H 8. Precursor Analysis G->H J 10. Functional Assays (MIC, Cytotoxicity) I->J K 11. Structural Analysis (NMR, CD Spectroscopy) I->K

Diagram 3: General experimental workflow for Clavanin discovery and characterization.
Peptide Isolation and Purification from Tunicate Hemocytes

This protocol outlines the initial extraction of native peptides from the source organism.

  • Hemocyte Collection: Collect hemolymph from S. clava specimens by draining the tunic. Centrifuge the hemolymph at low speed to pellet the hemocytes.

  • Extraction: Resuspend the hemocyte pellet in an extraction solution (e.g., 60% (v/v) acetonitrile (B52724) (MeCN) containing 0.1% trifluoroacetic acid (TFA)). Homogenize the suspension and incubate for 24 hours at 4°C to extract peptides.[12]

  • Clarification: Centrifuge the extract at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to remove cellular debris. Collect the supernatant.

  • Purification:

    • Solid-Phase Extraction (SPE): Load the supernatant onto an activated C18 SPE cartridge to desalt and concentrate the peptide fraction. Elute peptides with a high-percentage organic solvent (e.g., 80% MeCN, 0.1% TFA).

    • Reverse-Phase HPLC (RP-HPLC): Purify the eluted fraction using RP-HPLC on a C18 column. Elute peptides using a linear gradient of Solvent B (e.g., 90% MeCN, 0.085% TFA) in Solvent A (e.g., 10% MeCN, 0.1% TFA). Collect fractions and monitor absorbance at 220/280 nm.

  • Activity Assay: Screen the collected fractions for antimicrobial activity using a radial diffusion assay or similar method to identify fractions containing active peptides.

  • Analysis: Subject the active fractions to further rounds of HPLC for purification to homogeneity, followed by mass spectrometry and Edman degradation for sequencing.

cDNA Library Construction and Screening

This protocol is used to identify the gene and precursor structure of the isolated peptides.[13][14]

  • RNA Isolation: Dissect pharyngeal tissue from S. clava, as this is a primary site of hemocyte production. Immediately homogenize the tissue in a lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate) and extract total RNA.

  • mRNA Purification: Isolate messenger RNA (mRNA) from the total RNA pool using oligo(dT)-cellulose chromatography, which captures the poly(A) tails of eukaryotic mRNA.

  • First-Strand cDNA Synthesis: Anneal an oligo(dT) primer to the poly(A) tails of the purified mRNA. Use reverse transcriptase to synthesize a complementary DNA (cDNA) strand, creating an mRNA:cDNA hybrid.

  • Second-Strand cDNA Synthesis: Synthesize the second DNA strand using DNA Polymerase I and RNase H. RNase H nicks the mRNA template, creating primers for the polymerase.

  • Vector Ligation: Ligate the resulting double-stranded cDNA into a suitable cloning vector (e.g., pBluescript) using DNA ligase.

  • Transformation: Transform competent E. coli host cells with the ligation mixture and plate on selective media to generate a library of clones, each containing a cDNA insert.

  • Library Screening: Screen the library using a radiolabeled DNA probe designed based on the amino acid sequence of the purified Clavanin. Hybridize the probe to colony lifts on nylon membranes.

  • Sequencing: Isolate plasmids from positive colonies and sequence the cDNA inserts to determine the full sequence of the prepropeptide mRNA.

Broth Microdilution Assay for MIC Determination

This standardized method is used to quantify the antimicrobial potency of synthetic or purified Clavanins.[15][16]

  • Reagent Preparation:

    • Peptide Stock: Prepare a concentrated stock solution of the Clavanin peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Bacterial Inoculum: Culture the test bacterium (e.g., E. coli) to the mid-logarithmic phase. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to match a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the peptide stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10.

    • Well 11 serves as a growth control (no peptide), and well 12 serves as a sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation: The Minimum Inhibitory Concentration (MIC) is defined as the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.[17]

Conclusion

The Clavanin antimicrobial peptides of Styela clava provide a compelling model for understanding the evolution of innate immunity. Their origin from a unique multipartite precursor and subsequent diversification through gene duplication and positive selection highlight a robust evolutionary strategy for combating pathogens. The presence of a family of related peptides may also enable synergistic interactions, broadening the defensive capabilities of the organism.[9] For drug development professionals, the evolutionary history of Clavanins underscores the vast, untapped potential of marine invertebrates as a source of novel therapeutic leads with ancient and effective mechanisms of action. A thorough understanding of their structure, function, and evolution is paramount to harnessing this potential.

References

Methodological & Application

Solid-Phase Synthesis of Clavanin A: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavanin A, a 23-amino acid cationic antimicrobial peptide isolated from the marine tunicate Styela clava, has demonstrated significant activity against a broad spectrum of bacteria. Its potential as a therapeutic agent necessitates a reliable and efficient method for its production. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc/tBu chemistry, a widely adopted and robust method for peptide synthesis. The protocol covers all stages from resin preparation to final peptide purification and characterization, offering a comprehensive guide for researchers in peptide chemistry and drug development.

Introduction

This compound is a member of the clavanin family of antimicrobial peptides (AMPs), which are key components of the innate immune system of tunicates. The peptide's sequence, VFQFLGKIIHHVGNFVHGFSHVF-NH₂, imparts an amphipathic α-helical structure, enabling it to interact with and disrupt bacterial membranes. The presence of multiple histidine residues also suggests a pH-dependent mechanism of action, making it an interesting candidate for development as a novel antibiotic. Chemical synthesis, particularly SPPS, offers a direct route to obtaining pure this compound for research and preclinical studies, overcoming the challenges associated with isolation from natural sources.

Data Presentation

The following tables summarize the key parameters and expected quantitative outcomes for the solid-phase synthesis of this compound. These values are representative and may vary based on the scale of synthesis, specific instrumentation, and purity of reagents.

Table 1: Materials and Reagents for this compound Synthesis

Category Item Specification
Resin Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/g substitution
Amino Acids Fmoc-protected amino acidsStandard side-chain protecting groups (e.g., Boc for Lys, Trt for His, Gln, Asn, Pbf for Arg if present, tBu for Ser, Thr, Tyr if present)
Coupling Reagents HBTU, HATU, or HCTUPeptide grade
DIPEA (Diisopropylethylamine)Peptide grade
Deprotection Reagent Piperidine (B6355638)Reagent grade
Solvents DMF (N,N-Dimethylformamide)Peptide synthesis grade
DCM (Dichloromethane)Reagent grade
Cleavage Cocktail Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
WaterDeionized
Purification Acetonitrile (B52724) (ACN)HPLC grade
Trifluoroacetic acid (TFA)HPLC grade
WaterHPLC grade

Table 2: Synthesis Parameters and Expected Yields

Parameter Value/Range Notes
Synthesis Scale 0.1 mmolBased on initial resin loading
Resin Loading ~0.5 mmol/gAs specified by the manufacturer
Amino Acid Excess 4-5 equivalentsRelative to resin substitution
Coupling Reagent Excess 3.9-4.9 equivalentsRelative to resin substitution
DIPEA Excess 8-10 equivalentsRelative to resin substitution
Average Coupling Efficiency >99%Monitored by Kaiser test
Crude Peptide Yield 60-80%Based on theoretical yield
Final Purity (after HPLC) >95%
Final Purified Yield 15-30%Based on theoretical yield

Experimental Protocols

I. Resin Preparation and Swelling
  • Weigh the appropriate amount of Rink Amide MBHA resin for the desired synthesis scale (e.g., 200 mg for a 0.1 mmol synthesis with a substitution of 0.5 mmol/g).

  • Place the resin in a solid-phase synthesis reaction vessel.

  • Add DMF to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

II. Fmoc Solid-Phase Peptide Synthesis Cycle

The following steps are repeated for each amino acid in the this compound sequence, starting from the C-terminal Phenylalanine (Phe) and proceeding to the N-terminal Valine (Val).

This compound Sequence: H-Val-Phe-Gln-Phe-Leu-Gly-Lys(Boc)-Ile-Ile-His(Trt)-His(Trt)-Val-Gly-Asn(Trt)-Phe-Val-His(Trt)-Gly-Phe-Ser(tBu)-His(Trt)-Val-Phe-OH

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for an additional 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling reagent such as HBTU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a recoupling.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat Synthesis Cycle: Repeat steps 1 and 2 for each subsequent amino acid in the this compound sequence.

III. Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and finally methanol.

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of peptide).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

IV. Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding cold diethyl ether (at least 10 times the volume of the filtrate) to the collected filtrate.

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual cleavage scavengers.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purify the peptide on a preparative C18 column using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient would be from 5% to 65% acetonitrile over 30-60 minutes.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Visualizations

SPPS_Workflow start Start: Rink Amide Resin swell Resin Swelling in DMF start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash2 DMF/DCM Wash coupling->wash2 wash1->coupling kaiser Kaiser Test wash2->kaiser kaiser->coupling Positive (Recouple) repeat Repeat for all 23 Amino Acids kaiser->repeat Negative final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification end Purified this compound purification->end

Caption: Workflow for the solid-phase synthesis of this compound.

Cleavage_Deprotection start Dried Peptidyl-Resin (this compound on Rink Amide) add_cocktail Add Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) start->add_cocktail agitate Agitate for 2-3 hours at Room Temperature add_cocktail->agitate filter_resin Filter to Separate Resin agitate->filter_resin filtrate Collect Filtrate (Crude Peptide in TFA) filter_resin->filtrate precipitate Precipitate with Cold Ether filtrate->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_pellet Wash Pellet with Cold Ether centrifuge->wash_pellet dry_pellet Dry Crude Peptide Pellet wash_pellet->dry_pellet end Crude this compound (Ready for Purification) dry_pellet->end

Caption: Cleavage and deprotection workflow for synthetic this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Clavanin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavanin A is a 23-amino acid, histidine-rich, cationic antimicrobial peptide originally isolated from the marine tunicate Styela clava.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Synthetic this compound is a promising candidate for the development of new anti-infective therapeutics. The production of synthetic peptides via solid-phase peptide synthesis (SPPS) results in a crude product containing the desired peptide along with impurities such as truncated or deletion sequences.[3] Therefore, a robust purification method is essential to obtain high-purity this compound for research and preclinical studies.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the purification of synthetic peptides due to its high resolving power.[4] This method separates peptides based on their hydrophobicity. This application note provides a detailed protocol for the analytical and preparative scale purification of synthetic this compound using RP-HPLC.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

PropertyValueReference
Amino Acid SequenceVFQFLGKIIHHVGNFVHGFSHVF[4]
Molecular FormulaC131H185N35O26[4]
Molecular Weight2666.1 g/mol [2][4]
Purity (Commercial)>95%[5]

Experimental Protocols

Materials and Reagents
  • Crude synthetic this compound (lyophilized powder)

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Equipment
  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector

  • Analytical C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size)

  • Preparative C18 reverse-phase column (e.g., 21.2 x 150 mm, 5-10 µm particle size, 300 Å pore size)

  • Lyophilizer (freeze-dryer)

  • Vortex mixer

  • Centrifuge

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC grade acetonitrile.

It is crucial to use a consistent mobile phase composition for both analytical and preparative runs to ensure a successful scale-up of the purification method.[3]

Sample Preparation
  • Dissolve the crude synthetic this compound powder in Mobile Phase A to a concentration of 1-5 mg/mL.

  • Vortex the solution until the peptide is completely dissolved.

  • Centrifuge the solution to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

Analytical HPLC Method Development

Before proceeding to preparative purification, an analytical method must be developed to determine the retention time of this compound and to ensure adequate separation from impurities.

Table 2: Analytical HPLC Conditions

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10-20 µL
Preparative HPLC Purification

The analytical method is scaled up for preparative purification to isolate the pure this compound peptide.

Table 3: Preparative HPLC Conditions

ParameterCondition
Column C18 reverse-phase, 21.2 x 150 mm, 5-10 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 65% B over 30-60 minutes (a shallower gradient can improve resolution)
Flow Rate 15-20 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 1-5 mL (depending on sample concentration and column capacity)

Protocol:

  • Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Inject the prepared crude this compound sample.

  • Run the gradient elution as defined.

  • Collect fractions corresponding to the main peak, which should have a similar retention time to the pure peptide identified in the analytical run.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions with the desired purity (typically >95%).

  • Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

Data Presentation

The quantitative data from the purification process should be recorded and presented in a clear format for comparison and quality control.

Table 4: Example Purification Data Summary

SampleInjection Volume (mL)Peak Retention Time (min)Peak Area (%)Purity (%)Yield (mg)
Crude this compound0.02VariesVaries~60-70%N/A
Purified Fraction 10.0215.296.596.55.2
Purified Fraction 20.0215.398.298.210.1
Purified Fraction 30.0215.495.895.84.8
Pooled Pure this compound0.0215.3>98>98%15.3

Note: Retention times are dependent on the specific HPLC system, column, and conditions used.

Experimental Workflow Visualization

HPLC_Purification_Workflow Crude Crude Synthetic This compound Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Analytical_HPLC Analytical HPLC (Method Development) Filter->Analytical_HPLC Small aliquot Preparative_HPLC Preparative HPLC (Purification) Filter->Preparative_HPLC Bulk sample Analytical_HPLC->Preparative_HPLC Optimized Method Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions (>95% Purity) Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified this compound Lyophilization->Pure_Peptide

Caption: Workflow for the HPLC purification of synthetic this compound.

References

Application Notes & Protocols: Determination of Clavanin A Concentration and Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clavanin A is a 23-amino acid, histidine-rich antimicrobial peptide (AMP) isolated from the hemocytes of the tunicate Styela clava.[1][2] Like many AMPs, it exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, making it a person of interest for therapeutic development.[1][3] Accurate determination of this compound concentration and purity is critical for structure-activity relationship studies, mechanism of action investigations, and preclinical development. These application notes provide detailed protocols for the quantitative and qualitative analysis of synthetic or purified this compound.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes common methods and typical parameters for the analysis of this compound.

Parameter Method Typical Value/Range Reference
Purity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)>95%[4]
Molecular Mass Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS)2665.43 Da (observed)[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)Consistent with theoretical mass[5][6]
Concentration Amino Acid Analysis (AAA)Highly accurate, used for reference[7][8][9]
UV-Vis Spectrophotometry (at 280 nm)Dependent on extinction coefficient[10]
RP-HPLC with a standard curveLinear range typically in µg/mL to mg/mL[11][12]
Biological Activity Minimum Inhibitory Concentration (MIC) Assay4 to >64 µg/mL (depends on pH, presence of metal ions, and target microbe)[1][4]

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

This protocol outlines the use of RP-HPLC to assess the purity of a this compound sample.

Materials:

  • This compound sample (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh a small amount of lyophilized this compound.

    • Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • Injection Volume: 20 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: 5% B (column re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Expected Results: A major peak corresponding to this compound should be observed. Purity of >95% is generally considered acceptable for most research applications.[4]

Protocol 2: Molecular Mass Confirmation by MALDI-ToF MS

This protocol is for the confirmation of the molecular weight of this compound.

Materials:

  • This compound sample

  • MALDI-ToF mass spectrometer

  • MALDI target plate

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix solution (10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)

  • Peptide calibration standards

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in deionized water.

    • Dilute the stock solution 1:10 with the CHCA matrix solution.

  • Spotting:

    • Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air dry completely.

  • Data Acquisition:

    • Calibrate the mass spectrometer using the peptide calibration standards.

    • Acquire the mass spectrum of the this compound sample in positive ion reflector mode.

  • Data Analysis:

    • Identify the peak corresponding to the singly protonated molecular ion [M+H]+ of this compound.

    • The theoretical molecular weight of this compound is approximately 2666.1 g/mol .[2]

Expected Results: A major peak with a mass-to-charge ratio (m/z) corresponding to the theoretical molecular weight of this compound should be observed.[4][13]

Protocol 3: Concentration Determination by Amino Acid Analysis (AAA)

AAA is a highly accurate method for determining peptide concentration and is often used to create a reference standard.[9][14]

Materials:

  • This compound sample

  • 6 M Hydrochloric acid (HCl)

  • Amino acid standard solution

  • Amino acid analyzer or LC-MS system

  • Vacuum hydrolysis tubes

Procedure:

  • Hydrolysis:

    • Accurately pipette a known volume of the this compound solution into a vacuum hydrolysis tube.

    • Lyophilize the sample to dryness.

    • Add 200 µL of 6 M HCl to the tube.

    • Seal the tube under vacuum.

    • Heat the sample at 110°C for 24 hours to hydrolyze the peptide bonds.[8]

  • Sample Preparation for Analysis:

    • After hydrolysis, cool the tube and carefully open it.

    • Evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

    • Reconstitute the dried amino acid hydrolysate in a suitable buffer for analysis.

  • Analysis:

    • Analyze the sample using an amino acid analyzer or a validated LC-MS method for amino acid quantification.[7][15]

    • Run a standard amino acid solution with a known concentration to generate a calibration curve.

  • Data Analysis:

    • Quantify the amount of each amino acid in the sample based on the calibration curve.

    • Calculate the molar concentration of the peptide by averaging the molar amounts of the stable amino acids, taking into account the number of residues of each amino acid in the this compound sequence (VFQFLGKIIHHVGNFVHGFSHVF).

Expected Results: The AAA will provide a highly accurate concentration of the this compound solution, which can then be used to calibrate other, less complex methods like UV-Vis spectrophotometry.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Initial Purification cluster_analysis Purity & Concentration Determination synthesis Solid-Phase Peptide Synthesis cleavage Cleavage & Deprotection synthesis->cleavage crude_hplc Crude RP-HPLC Purification cleavage->crude_hplc hplc Purity Analysis (RP-HPLC >95%) crude_hplc->hplc Lyophilized Peptide aaa Concentration (Amino Acid Analysis) crude_hplc->aaa ms Identity Confirmation (MALDI-ToF MS) hplc->ms mic Biological Activity (MIC Assay) hplc->mic uv_vis Concentration (UV-Vis @ 280nm) aaa->uv_vis Calibrate

Caption: Workflow for this compound analysis.

purity_and_concentration_logic cluster_purity Purity Assessment cluster_concentration Concentration Determination start This compound Sample rp_hplc RP-HPLC start->rp_hplc aaa Amino Acid Analysis (AAA) [Reference Method] start->aaa uv_spec UV-Vis Spectrophotometry (A280) start->uv_spec maldi_ms MALDI-ToF MS rp_hplc->maldi_ms Confirm Peak Identity result_purity result_purity rp_hplc->result_purity Purity (%) result_mass result_mass maldi_ms->result_mass Molecular Weight (Da) aaa->uv_spec Calibrate Extinction Coefficient result_conc_aaa result_conc_aaa aaa->result_conc_aaa Concentration (Molar) result_conc_uv result_conc_uv uv_spec->result_conc_uv Concentration (mg/mL)

Caption: Logic for purity and concentration.

clavanin_a_action_pathway cluster_membrane Membrane Interaction (pH 7.4) cluster_internal Internal Targeting (pH 5.5) cluster_zinc With Zinc (pH 5.5) clavanin_a This compound membrane_binding Binding to Bacterial Membrane clavanin_a->membrane_binding internalization Translocation across Membrane clavanin_a->internalization zn_complex This compound-Zn(II) Complex Formation clavanin_a->zn_complex membrane_insertion Hydrophobic Insertion membrane_binding->membrane_insertion pore_formation Pore Formation / Membrane Disruption membrane_insertion->pore_formation cell_lysis Cell Lysis pore_formation->cell_lysis dna_binding Binding to DNA internalization->dna_binding dna_synthesis_inhibition Inhibition of DNA Synthesis dna_binding->dna_synthesis_inhibition cell_death_internal Cell Death dna_synthesis_inhibition->cell_death_internal dna_cleavage DNA Cleavage zn_complex->dna_cleavage cell_death_zn Cell Death dna_cleavage->cell_death_zn

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Clavanin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavanin A is a 23-amino acid, histidine-rich antimicrobial peptide (AMP) isolated from the hemocytes of the marine tunicate, Styela clava.[1][2] It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] The mechanism of action of this compound is pH-dependent, involving the disruption of microbial cell membranes.[3] At acidic pH, the multiple histidine residues become protonated, increasing the peptide's positive charge and enhancing its interaction with negatively charged components of microbial membranes.[2] This document provides detailed protocols for the antimicrobial susceptibility testing of this compound, along with a summary of its reported activity.

Data Presentation

The antimicrobial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available quantitative data for this compound against various microorganisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

MicroorganismStrainMIC (µM)Test Conditions
Staphylococcus aureusATCC 2921345Broth microdilution
Staphylococcus aureus (MRSA)ATCC 43300>64Broth microdilution (BM2 glucose minimal medium)
Enterococcus faecalisATCC 29212--

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Negative Bacteria

MicroorganismStrainMIC (µM)Test Conditions
Escherichia coliATCC 873924Broth microdilution
Escherichia coli-64Broth microdilution, pH 5.5 (with Zn(II))
Escherichia coli0157>64Broth microdilution (BM2 glucose minimal medium)
Enterobacter cloacae013664Broth microdilution, pH 5.5
Enterobacter cloacae0136>128Broth microdilution, pH 7.4
Klebsiella pneumoniae1825971>64Broth microdilution (BM2 glucose minimal medium)
Pseudomonas aeruginosa---

Table 3: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of this compound against Fungi

MicroorganismStrainMIC (µM)Test Conditions
Candida albicansATCC 10231--

Note: Some MIC values were reported to be higher than those in other literature, which may be due to differing experimental conditions such as NaCl concentrations and pH.[1]

Table 4: Minimum Bactericidal Concentrations (MBC) of this compound

MicroorganismStrainMBC (µM)Test Conditions
Escherichia coli-8Broth microdilution, pH 5.5 (as ClavA-Zn2+ complex)
Staphylococcus aureus---

Experimental Protocols

Broth Microdilution Assay for MIC and MBC Determination

This protocol is adapted for antimicrobial peptides to minimize loss due to adsorption and to account for their specific properties.

Materials:

  • This compound

  • Test microorganism

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 0.01% (v/v) acetic acid or 0.1% (w/v) bovine serum albumin (BSA) in water (for peptide dilution)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

Protocol:

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh agar (B569324) plate, pick 3-5 colonies and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (0.5 McFarland standard).

    • Dilute the culture in fresh CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of this compound in a solution of 0.01% acetic acid or 0.1% BSA to prevent adsorption to plasticware. Use polypropylene tubes for dilutions.

  • Assay Procedure:

    • Add 100 µL of the diluted microbial suspension to each well of a 96-well polypropylene plate.

    • Add 10-11 µL of each this compound dilution to the corresponding wells.

    • Include a positive control (microorganism without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • MBC Determination:

    • From the wells showing no visible growth in the MIC assay, take a 10-100 µL aliquot.

    • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum_Prep Prepare Microbial Inoculum (5x10^5 CFU/mL) Plate_Setup Add Inoculum and This compound to 96-well Plate Inoculum_Prep->Plate_Setup Peptide_Dilution Prepare Serial Dilutions of this compound Peptide_Dilution->Plate_Setup Incubation Incubate at 37°C for 18-24h Plate_Setup->Incubation MIC_Reading Determine MIC (No Visible Growth) Incubation->MIC_Reading MBC_Plating Plate from Clear Wells onto Agar MIC_Reading->MBC_Plating MBC_Reading Determine MBC (≥99.9% Killing) MBC_Plating->MBC_Reading

Caption: Workflow for Broth Microdilution Assay.

Radial Diffusion Assay

This assay is useful for screening the activity of this compound against a range of microorganisms.

Materials:

  • This compound

  • Test microorganism

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Agar

  • Sterile petri dishes

  • Sterile filter paper discs or a well cutter

Protocol:

  • Preparation of Agar Plates:

    • Prepare a suitable agar medium (e.g., TSB with 1% agar).

    • Cool the molten agar to 45-50°C.

    • Inoculate the molten agar with the test microorganism to a final concentration of approximately 1 x 10^6 CFU/mL.

    • Pour the inoculated agar into sterile petri dishes and allow to solidify.

  • Assay Procedure:

    • Create small wells (3-4 mm in diameter) in the solidified agar using a sterile well cutter or place sterile filter paper discs on the surface.

    • Add a known amount of this compound solution to each well or disc.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the clear zone of growth inhibition around each well or disc.

    • The diameter of the inhibition zone is proportional to the antimicrobial activity of this compound.

Radial_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum_Prep Prepare Microbial Inoculum Agar_Prep Prepare Inoculated Agar Plates Inoculum_Prep->Agar_Prep Well_Creation Create Wells in Agar Agar_Prep->Well_Creation Peptide_Addition Add this compound to Wells Well_Creation->Peptide_Addition Incubation Incubate at 37°C for 18-24h Peptide_Addition->Incubation Zone_Measurement Measure Diameter of Inhibition Zone Incubation->Zone_Measurement

Caption: Workflow for Radial Diffusion Assay.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound

  • Test microorganism

  • CAMHB

  • Sterile culture tubes

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar plates

Protocol:

  • Preparation:

    • Prepare a mid-logarithmic phase culture of the test microorganism as described for the broth microdilution assay, adjusting the final concentration to approximately 5 x 10^5 CFU/mL in fresh CAMHB.

    • Prepare this compound solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

  • Assay Procedure:

    • Inoculate sterile culture tubes containing CAMHB and the desired concentrations of this compound with the prepared microbial suspension.

    • Include a growth control tube without this compound.

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of the withdrawn aliquots in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration and the control.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum_Prep Prepare Microbial Inoculum Incubation Incubate Microorganism with this compound Inoculum_Prep->Incubation Peptide_Prep Prepare this compound at multiples of MIC Peptide_Prep->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling Plating Plate Serial Dilutions on Agar Sampling->Plating Counting Count CFU and Calculate CFU/mL Plating->Counting Plotting Plot log10 CFU/mL vs. Time Counting->Plotting

Caption: Workflow for Time-Kill Assay.

Mechanism of Action Visualization

The primary mechanism of action of this compound is the pH-dependent disruption of the microbial cell membrane, rather than a specific signaling pathway. The following diagram illustrates this general mechanism.

Mechanism_of_Action cluster_environment Acidic Environment (Low pH) cluster_interaction Membrane Interaction cluster_disruption Membrane Disruption Protonation Histidine Residues Protonated Binding Electrostatic Attraction to Anionic Membrane Protonation->Binding + Charge Insertion Hydrophobic Residues Insert into Membrane Binding->Insertion Pore_Formation Pore Formation/ Membrane Destabilization Insertion->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: pH-Dependent Mechanism of this compound.

Conclusion

These application notes and protocols provide a framework for the consistent and reliable antimicrobial susceptibility testing of this compound. Adherence to these standardized methods will facilitate the comparison of data across different studies and aid in the development of this promising antimicrobial peptide as a potential therapeutic agent. Further research is warranted to expand the database of MIC and particularly MBC values against a broader range of clinically relevant pathogens.

References

Application Notes and Protocols for Broth Microdilution Assay for Clavanin A MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavanin A is a histidine-rich antimicrobial peptide (AMP) isolated from the marine tunicate Styela clava.[1][2][3] Like many AMPs, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the potency of novel antimicrobial agents like this compound. The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution assay, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Core Principles

The broth microdilution assay involves preparing a series of two-fold dilutions of this compound in a 96-well microtiter plate.[4][8] Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.[4][5] For accurate and reproducible results, it is crucial to use cation-adjusted Mueller-Hinton broth (CAMHB), as the concentration of divalent cations like Ca2+ and Mg2+ can significantly influence the activity of antimicrobial agents, especially against certain bacteria like Pseudomonas aeruginosa.[9][10][11]

Data Presentation

Table 1: Quality Control (QC) Strains and Expected MIC Ranges
Quality Control StrainATCC NumberExpected MIC Range for Common Antibiotics (µg/mL)
Escherichia coli25922Varies by antibiotic, refer to CLSI M100 document
Staphylococcus aureus29213Varies by antibiotic, refer to CLSI M100 document
Pseudomonas aeruginosa27853Varies by antibiotic, refer to CLSI M100 document
Enterococcus faecalis29212Varies by antibiotic, refer to CLSI M100 document

Note: Specific MIC ranges for this compound against these QC strains are not yet established by CLSI. Laboratories should establish their own internal QC ranges.

Table 2: Example MIC Data for this compound
Bacterial StrainThis compound MIC (µg/mL)
Escherichia coli ATCC 873916
Staphylococcus aureus ATCC 292138
Methicillin-resistant Staphylococcus aureus (MRSA)16
Klebsiella pneumoniae (KPC)32

Note: These values are examples and may vary depending on the specific strain and experimental conditions.[1][3]

Experimental Protocols

Materials
  • This compound (lyophilized powder)

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)[9][11][12]

  • Bacterial strains for testing (e.g., E. coli, S. aureus)

  • Quality control (QC) bacterial strains (see Table 1)[9]

  • Sterile 96-well, U-bottom microtiter plates[8]

  • Sterile reagent reservoirs

  • Multichannel pipette (8- or 12-channel) and sterile tips

  • Single-channel pipettes and sterile tips

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)[11]

  • Vortex mixer

  • Sterile petri dishes and agar (B569324) plates for purity checks

Preparation of Reagents
  • This compound Stock Solution:

    • Aseptically prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable sterile solvent (e.g., sterile water, 0.01% acetic acid). The choice of solvent should be based on the manufacturer's instructions and should not affect bacterial growth at the concentrations used.

    • The stock solution should be prepared at a concentration that is at least twice the highest concentration to be tested.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.[11]

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth or CAMHB).

    • Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[11] This can be visually compared or measured using a spectrophotometer (at 625 nm).

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate. This typically involves a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Procedure
  • Plate Setup:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Serial Dilution of this compound:

    • Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in the first column of the plate.

    • Using a multichannel pipette, perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.

    • Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no bacteria).[8]

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum (prepared to yield a final concentration of 5 x 105 CFU/mL) to each well from column 1 to 11. Do not add bacteria to column 12.[8][13]

  • Incubation:

    • Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[4] A reading aid, such as a viewing box with a mirror, can be used.

    • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation & Reading prep Preparation assay Assay Procedure stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of this compound (Columns 1-10) stock->serial_dilution inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with 50 µL of bacterial suspension (Final conc. ~5x10^5 CFU/mL) inoculum->inoculate incubation_reading Incubation & Reading plate_setup Dispense 50 µL CAMHB into all wells of a 96-well plate plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually determine MIC: Lowest concentration with no visible growth incubate->read_mic Plate_Layout cluster_plate 96-Well Plate Layout c1 1 c2 2 c3 3 c4 4 c5 5 c6 6 c7 7 c8 8 c9 9 c10 10 c11 11 c12 12 r1_c1 [Clav A] High r1_c2 ... r1_c1->r1_c2 2-fold dilution r1_c10 [Clav A] Low r1_c2->r1_c10 ... r1_c11 Growth Control r1_c12 Sterility Control

References

Application Notes and Protocols for Determining the Synergistic Activity of Clavanin A using the Checkerboard Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavanin A is a 23-amino acid antimicrobial peptide (AMP) originally isolated from the marine tunicate Styela clava.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The mechanism of action for this compound is multifaceted and pH-dependent. At neutral pH, it disrupts bacterial membranes in a non-specific manner, while under mildly acidic conditions, it is thought to interact with proteins involved in proton translocation, leading to membrane permeabilization.[1][3] Furthermore, at acidic pH, this compound can also bind to and disrupt DNA synthesis.[4]

The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where two or more antimicrobial agents are used in concert. This can lead to synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects.[5] Synergistic combinations can enhance efficacy, reduce the required dosage of individual agents, thereby minimizing potential toxicity, and combat the development of drug resistance.[6]

The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial compounds.[5][7] This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which provides a numerical value to classify the interaction as synergistic, additive, indifferent, or antagonistic.[8]

These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the synergistic activity of this compound with other antimicrobial agents.

Mechanism of Action of this compound

The antimicrobial activity of this compound is complex and influenced by the surrounding environment, particularly pH.

ClavaninA_Mechanism cluster_neutral Neutral pH cluster_acidic Acidic pH (e.g., 5.5) ClavaninA This compound MembraneDisruption Non-specific Membrane Disruption ClavaninA->MembraneDisruption Direct Interaction ProtonInteraction Interaction with Proton Translocation Proteins ClavaninA->ProtonInteraction DNABinding DNA Binding & Inhibition of Synthesis ClavaninA->DNABinding BacterialCell Bacterial Cell Membrane Cell Membrane BacterialCell->Membrane DNA DNA BacterialCell->DNA ProtonTranslocation Proton Translocation Proteins BacterialCell->ProtonTranslocation CellDeath Cell Death Membrane->CellDeath DNA->CellDeath MembraneDisruption->Membrane ProtonInteraction->ProtonTranslocation DNABinding->DNA

Caption: pH-dependent mechanism of action of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (synthetic or purified)

  • Second antimicrobial agent (Compound X)

  • 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Sterile 0.9% NaCl (saline)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Incubator (35-37°C)

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

Preliminary Experiment: Determination of Minimum Inhibitory Concentration (MIC)

Before performing the checkerboard assay, the MIC of this compound and Compound X must be determined individually against the target bacterial strain using the broth microdilution method.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Drug Dilutions:

    • Prepare serial two-fold dilutions of this compound and Compound X in CAMHB in separate 96-well plates. The concentration range should typically span from at least 1/64 x MIC to 2 x the expected MIC.[9]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the drug dilutions.

    • Include a growth control well (inoculum without any drug) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Checkerboard Assay Protocol

The following diagram illustrates the workflow for the checkerboard assay.

Checkerboard_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of this compound and Compound X Start->PrepDilutions InoculatePlate Inoculate Plate with Bacterial Suspension PrepInoculum->InoculatePlate DispenseClavaninA Dispense this compound (Horizontally) PrepDilutions->DispenseClavaninA DispenseCompoundX Dispense Compound X (Vertically) PrepDilutions->DispenseCompoundX DispenseClavaninA->InoculatePlate DispenseCompoundX->InoculatePlate Incubate Incubate at 37°C for 16-24 hours InoculatePlate->Incubate ReadResults Read Results (Visual Inspection or OD) Incubate->ReadResults CalculateFIC Calculate FIC Index ReadResults->CalculateFIC Interpret Interpret Results (Synergy, Additive, etc.) CalculateFIC->Interpret End End Interpret->End

Caption: Experimental workflow for the checkerboard assay.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[7]

    • Prepare serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10) and serial two-fold dilutions of Compound X along the y-axis (e.g., rows A-G).

    • The concentration range for each compound should typically span from 1/64 to 2 times their individual MICs.[9]

    • Column 11 should contain only the dilutions of Compound X to re-determine its MIC.

    • Row H should contain only the dilutions of this compound to re-determine its MIC.

    • Well H12 should serve as the growth control (no drugs).

  • Inoculation:

    • Prepare the bacterial inoculum as described in the preliminary MIC determination protocol to a final concentration of 5 x 10⁵ CFU/mL.

    • Inoculate each well with 100 µL of the bacterial suspension.[7]

  • Incubation:

    • Incubate the plate at 35-37°C for 16-24 hours.

Data Presentation and Analysis

Data Collection

After incubation, visually inspect the plate for turbidity. The MIC of each compound in combination is the lowest concentration that inhibits visible growth. Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.

Calculation of the Fractional Inhibitory Concentration (FIC) Index

The FIC index is calculated for each well that shows no growth using the following formulas:

  • FIC of this compound (FICA) = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Compound X (FICB) = (MIC of Compound X in combination) / (MIC of Compound X alone)

  • FIC Index (ΣFIC) = FICA + FICB

The lowest ΣFIC value is used to interpret the overall interaction.

Interpretation of Results

The interaction between this compound and Compound X is interpreted based on the calculated FIC index as follows:

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism

Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index. [5][8]

Example Data Presentation

The results of the checkerboard assay can be summarized in a table.

This compound Conc. (µg/mL)Compound X Conc. (µg/mL)Growth (+/-)FICAFICBΣFICInterpretation
8 (MICA)0-1.001.0-
40+----
20+----
016 (MICB)-01.01.0-
08+----
04+----
24-0.250.250.5Synergy
42-0.50.1250.625Additive

Table 2: Example of Checkerboard Assay Results and FIC Calculation.

Troubleshooting

IssuePossible CauseSolution
No growth in any well, including growth controlInoculum viability issue or incorrect preparationUse a fresh bacterial culture and verify inoculum density.
Growth in the sterility control wellContamination of the broth or plateUse fresh, sterile materials.
Inconsistent results between replicatesPipetting errors, improper mixingEnsure accurate pipetting and proper mixing of reagents.
Precipitation of compoundsPoor solubility of the antimicrobial agentsCheck the solubility of the compounds in the test medium. Consider using a different solvent or adjusting the pH if it doesn't affect antimicrobial activity.[10]

Table 3: Common Troubleshooting for the Checkerboard Assay.

Conclusion

The checkerboard assay is a robust and reliable method for evaluating the synergistic potential of this compound with other antimicrobial compounds. By following this detailed protocol, researchers can obtain quantitative data to guide the development of novel combination therapies to combat infectious diseases. The pH-dependent activity of this compound should be considered when designing experiments, as its efficacy is often enhanced in mildly acidic environments. Further characterization of synergistic interactions can be performed using time-kill kinetic assays to understand the dynamics of bacterial killing over time.[8]

References

Application Note: Cytotoxicity Assessment of Clavanin A using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Clavanin A is a histidine-rich antimicrobial peptide (AMP) isolated from the marine tunicate Styela clava.[1][2] Like many AMPs, its potential as a therapeutic agent necessitates a thorough evaluation of its safety profile, particularly its cytotoxicity towards mammalian cells.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay, guidelines for data presentation, and visual representations of the experimental workflow and potential signaling pathways.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of viable, metabolically active cells.[4][6] The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[7]

Experimental Protocols

This section details the methodology for performing a cytotoxicity assessment of this compound.

2.1. Materials and Reagents

  • This compound peptide

  • Mammalian cell line (e.g., L929 mouse fibroblasts, human primary dermal fibroblasts (hFibs), or other relevant cell lines)[1][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 100% DMSO, or acidified isopropanol)[7]

  • Sterile 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

  • CO2 incubator (37°C, 5% CO2)

2.2. Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture Culture & Maintain Target Cells Seed_Cells 1. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Peptide_Prep Prepare this compound Stock & Dilutions Treat_Cells 3. Treat Cells with This compound Dilutions Peptide_Prep->Treat_Cells Incubate_24h 2. Incubate (24h) for Adherence Seed_Cells->Incubate_24h Incubate_24h->Treat_Cells Incubate_Treatment 4. Incubate (e.g., 24-48h) Treat_Cells->Incubate_Treatment Add_MTT 5. Add MTT Reagent (10 µL/well) Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate (2-4h) (Formazan Formation) Add_MTT->Incubate_MTT Add_Solvent 7. Add Solubilization Solution (100-150 µL/well) Incubate_MTT->Add_Solvent Read_Absorbance 8. Read Absorbance (570 nm) Add_Solvent->Read_Absorbance Calculate_Viability 9. Calculate % Viability vs. Control Read_Absorbance->Calculate_Viability Plot_Data 10. Generate Dose-Response Curve & Calculate IC50 Calculate_Viability->Plot_Data

Caption: Workflow for this compound cytotoxicity assessment using the MTT assay.

2.3. Detailed Procedure

Step 1: Cell Seeding

  • Culture the selected mammalian cell line to approximately 80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Step 2: Preparation and Addition of this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).[8]

  • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., ranging from 25 µM to 600 µM).[1][8]

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Include appropriate controls:

    • Untreated Control: Cells treated with medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound.

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

Step 3: Incubation

  • Incubate the plate for a predetermined period, typically 24 or 48 hours, at 37°C in a 5% CO2 incubator.[1][8]

Step 4: MTT Assay

  • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[9]

  • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9]

  • After this incubation, add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][10]

  • Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

Step 5: Data Acquisition

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The plate should be read within 1 hour of adding the solubilization solution.

2.4. Data Analysis

  • Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the % cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • From this curve, the IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined.[11]

Data Presentation

Quantitative data from cytotoxicity studies of this compound should be summarized in a clear tabular format for easy comparison.

Table 1: Cytotoxicity of this compound against Various Mammalian Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (hours)Cell Viability (%)Reference
L929 Mouse Fibroblasts60048> 60%[1]
Mouse Skin Primary Cells (SPCs)60048> 60%[1]
Human Primary Dermal Fibroblasts (hFibs)2548No significant effect[8]
Human Primary Dermal Fibroblasts (hFibs)5048No significant effect[8]
Human Primary Dermal Fibroblasts (hFibs)10048No significant effect[8]
Human Primary Dermal Fibroblasts (hFibs)20048No significant effect[8]

Note: The results consistently indicate that this compound exhibits low cytotoxicity against the tested mammalian cell lines even at high concentrations.[1]

Potential Signaling Pathways

While the primary antimicrobial mechanism of many peptides involves membrane disruption, their interaction with mammalian cells can be more complex. For this compound, some studies suggest its bioactivity may involve modulation of specific cellular pathways rather than overt cytotoxicity.[8]

ClavaninA_Signaling cluster_cell Mammalian Cell ClavaninA This compound CXCR7 CXCR7 Receptor ClavaninA->CXCR7 Modulates BCL2 BCL2 (Anti-apoptotic protein) CXCR7->BCL2 Potential Downstream Effect Viability Maintained Cell Viability (Low Cytotoxicity) BCL2->Viability Contributes to

Caption: A potential mechanism for this compound's interaction with mammalian cells.[8]

This proposed pathway suggests that this compound's interaction with cells, potentially through receptors like CXCR7, may modulate the expression or function of proteins like BCL2, influencing cell fate without causing significant cell death.[8] It is important to note that this is a hypothetical pathway requiring further investigation.

Conclusion

The MTT assay is a robust and reliable method for evaluating the cytotoxic potential of the antimicrobial peptide this compound.[12] Published data indicates that this compound generally demonstrates low cytotoxicity against various mammalian cell lines, which is a favorable characteristic for a potential therapeutic agent.[1] The protocols and data presentation formats outlined in this document provide a comprehensive guide for researchers to conduct and report their findings consistently.

References

Application Notes & Protocols: Development of Clavanin A-Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clavanin A is a 23-residue, histidine-rich antimicrobial peptide (AMP) originally isolated from the marine tunicate Styela clava.[1][2][3] It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4] The mechanism of action for this compound is multifaceted and pH-dependent, involving membrane disruption at neutral pH and potential interactions with intracellular targets like DNA at acidic pH.[4][5][6] Notably, this compound has shown low cytotoxicity against mammalian cells, making it a promising candidate for therapeutic development.[2][7]

However, like many peptides, this compound faces challenges such as enzymatic degradation and a short in-vivo half-life. Encapsulating this compound within biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offers a robust strategy to overcome these limitations.[8] PLGA nanoparticles can protect the peptide from degradation, provide sustained release, and potentially improve its therapeutic index.[8][9]

These application notes provide detailed protocols for the synthesis, characterization, and in vitro evaluation of this compound-loaded PLGA nanoparticles.

Workflow for Nanoparticle Development and Evaluation

The overall process involves synthesizing the nanoparticles, thoroughly characterizing their physicochemical properties, and evaluating their biological activity in vitro.

G prep Nanoparticle Preparation (Double Emulsion) purify Purification & Lyophilization prep->purify size_zeta Size & Zeta Potential (DLS) purify->size_zeta morph Morphology (TEM/SEM) purify->morph ee_dl Encapsulation Efficiency & Drug Loading purify->ee_dl release In Vitro Release Kinetics purify->release uptake Cellular Uptake (Fluorescence Microscopy) purify->uptake cyto Cytotoxicity Assay (MTT) purify->cyto antimicrobial Antimicrobial Assay (MIC Determination) purify->antimicrobial

Fig. 1: Experimental workflow for nanoparticle development.

Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol uses the double emulsion (w/o/w) solvent evaporation method, suitable for encapsulating hydrophilic peptides like this compound.[9][10]

Materials:

  • This compound peptide

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • High-speed centrifuge

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Prepare Primary Emulsion (w/o):

    • Dissolve 5 mg of this compound in 200 µL of DI water (aqueous phase).

    • Dissolve 50 mg of PLGA in 1 mL of DCM (organic phase).

    • Add the aqueous phase to the organic phase.

    • Emulsify by sonication on an ice bath for 60 seconds at 50% amplitude.

  • Prepare Double Emulsion (w/o/w):

    • Prepare a 1% (w/v) PVA solution in DI water.

    • Immediately add the primary emulsion to 4 mL of the 1% PVA solution.

    • Sonicate again for 120 seconds at 50% amplitude in an ice bath to form the double emulsion.[10]

  • Solvent Evaporation:

    • Transfer the double emulsion to 20 mL of a 0.3% (w/v) PVA solution.

    • Stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate completely.[9]

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant.

    • Resuspend the pellet in DI water and centrifuge again. Repeat this washing step twice to remove residual PVA and unencapsulated peptide.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small volume of DI water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze the suspension at -80°C, then lyophilize for 48 hours to obtain a dry powder.

    • Store the lyophilized nanoparticles at -20°C.

Protocol 2: Physicochemical Characterization

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Reconstitute lyophilized nanoparticles in DI water to a concentration of ~0.1 mg/mL.

    • Vortex briefly to ensure a homogenous suspension.

    • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).[11][12]

    • Perform measurements in triplicate. Zeta potential values between -10 and +10 mV are considered neutral, while magnitudes greater than 20 mV suggest moderate to high colloidal stability.[13][14]

B. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Technique: Indirect quantification.

  • Procedure:

    • During the nanoparticle preparation (Protocol 1, Step 4), collect the supernatant from the first centrifugation step.

    • Quantify the amount of free, unencapsulated this compound in the supernatant using a suitable peptide quantification assay (e.g., Micro BCA assay or HPLC).

    • Calculate EE and DL using the following equations:[11]

      • EE (%) = (Total Peptide - Free Peptide) / Total Peptide * 100

      • DL (%) = (Total Peptide - Free Peptide) / Total Weight of Nanoparticles * 100

C. Morphology

  • Technique: Transmission Electron Microscopy (TEM).

  • Procedure:

    • Reconstitute nanoparticles in DI water.

    • Place a drop of the suspension onto a carbon-coated copper grid and allow it to air dry.

    • Optionally, negatively stain with 2% phosphotungstic acid for better contrast.

    • Image the grid using a TEM to observe the size, shape, and surface morphology of the nanoparticles.

ParameterRepresentative ValueTechnique
Particle Size (Z-average) 180 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -15 to -25 mVLaser Doppler Anemometry
Encapsulation Efficiency (EE) > 70%Indirect Quantification (HPLC/BCA)
Drug Loading (DL) 1 - 5%Indirect Quantification (HPLC/BCA)
Morphology Spherical, uniformTransmission Electron Microscopy (TEM)
Table 1: Expected Physicochemical Properties of this compound-Loaded PLGA Nanoparticles.
Protocol 3: In Vitro Drug Release Study

This protocol uses the sample-and-separate method to determine the release kinetics of this compound from the nanoparticles.[15][16][17]

Materials:

  • Lyophilized this compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5 (to mimic physiological and acidic microenvironments)

  • Microcentrifuge tubes

  • Centrifugal filter units (e.g., Amicon® Ultra, MWCO 30 kDa)[17]

Procedure:

  • Disperse 10 mg of nanoparticles in 10 mL of the release buffer (PBS pH 7.4 or 5.5) in a tube.[18]

  • Incubate the suspension at 37°C in a shaking water bath.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a 500 µL aliquot of the suspension.

  • Separate the released peptide from the nanoparticles by centrifuging the aliquot through a centrifugal filter unit.[17]

  • Quantify the amount of this compound in the filtrate using HPLC or a peptide assay.

  • Replenish the release medium with 500 µL of fresh buffer to maintain sink conditions.

  • Plot the cumulative percentage of drug released versus time.

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1 15 ± 220 ± 3
8 35 ± 445 ± 4
24 55 ± 568 ± 6
48 70 ± 685 ± 7
72 82 ± 795 ± 8
Table 2: Representative In Vitro Release Profile of this compound from PLGA Nanoparticles.
Protocol 4: In Vitro Cellular Studies

A. Cellular Uptake (Qualitative)

  • Technique: Fluorescence Microscopy.[19][20]

  • Note: This requires labeling either the this compound peptide or the nanoparticle polymer with a fluorescent dye (e.g., FITC or Rhodamine B) during the synthesis phase.[8]

  • Procedure:

    • Seed mammalian cells (e.g., HeLa or L929 fibroblasts) onto glass coverslips in a 24-well plate and allow them to adhere overnight.[3][19]

    • Treat the cells with fluorescently-labeled nanoparticles (e.g., 100 µg/mL) for a specified time (e.g., 4 hours).[19]

    • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cell nuclei with DAPI and/or the cytoplasm with a suitable stain (e.g., WGA).[21]

    • Mount the coverslips onto microscope slides and visualize using a confocal or fluorescence microscope.[21]

G cluster_pathway This compound Mechanism of Action NP This compound-NP Membrane Bacterial Membrane NP->Membrane Interaction Internal Intracellular Targets (e.g., DNA) NP->Internal Internalization (pH 5.5) Disruption Membrane Permeabilization Membrane->Disruption pH 7.4 Death Bacterial Cell Death Disruption->Death Internal->Death

Fig. 2: Proposed mechanisms of this compound activity.

B. Cytotoxicity Assay

  • Technique: MTT Assay.[22][23][24]

  • Principle: Measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[24]

  • Procedure:

    • Seed mammalian cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[23]

    • Remove the medium and add fresh medium containing serial dilutions of this compound-loaded nanoparticles, free this compound, and empty nanoparticles (as controls).

    • Incubate for 24-48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[25]

    • Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

C. Antimicrobial Activity

  • Technique: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution.

  • Procedure:

    • Prepare a suspension of bacteria (e.g., S. aureus or E. coli) in appropriate broth (e.g., Mueller-Hinton) to a concentration of ~5 x 10⁵ CFU/mL.

    • In a 96-well plate, perform a two-fold serial dilution of the this compound nanoparticles, free this compound, and empty nanoparticles.

    • Add 100 µL of the bacterial suspension to each well containing 100 µL of the test compounds.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. This compound has reported MIC values in the micromolar range against various bacteria.[26]

FormulationL929 Cell Viability at 100 µg/mL (%)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Free this compound > 90%3216
This compound-NPs > 95%168
Empty NPs > 98%> 256> 256
Table 3: Representative In Vitro Biological Activity Data.

References

Application Notes and Protocols for Testing Clavanin A in a Murine Wound Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the efficacy of the antimicrobial peptide Clavanin A in a murine wound infection model. The following sections detail the necessary reagents, experimental procedures, and data analysis techniques to assess the antimicrobial and wound-healing properties of this compound.

Introduction to this compound

This compound is a 23-amino acid, histidine-rich cationic peptide originally isolated from the marine tunicate Styela clava.[1] It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), as well as fungi.[1][2][3] A key feature of this compound is its pH-dependent mechanism of action. At neutral pH, it disrupts microbial membranes non-specifically, while under mildly acidic conditions, often found in infection sites, its antimicrobial efficacy is enhanced.[4][5] Studies have shown that this compound has low cytotoxicity against mammalian cells, making it a promising candidate for therapeutic development.[2] Furthermore, the addition of zinc ions has been shown to improve the minimum inhibitory concentration (MIC) of this compound against E. coli at acidic pH.[6]

In Vitro Antimicrobial Activity of this compound

Prior to in vivo testing, it is essential to determine the in vitro antimicrobial activity of this compound against the bacterial strains of interest. The microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC).

Table 1: Reported In Vitro Activity of this compound

OrganismStrainMIC (μM)ConditionsReference
Staphylococcus aureusATCC 2921324-[3]
Escherichia coliATCC 873912-[3]
Escherichia coli-64 -> 4pH 5.5, with Zn(II)[6]
Listeria monocytogenes--pH 5.5[6]
Klebsiella pneumoniae--pH 5.5[6]
Candida albicans--pH 5.5[6]

Murine Wound Infection Model Protocol

This protocol describes a full-thickness excisional wound model in mice to evaluate the efficacy of topically applied this compound.

Materials and Reagents
  • Animals: Female BALB/c mice (6-8 weeks old)

  • Bacteria: Mid-logarithmic phase culture of Staphylococcus aureus (e.g., ATCC 29213 or a clinical MRSA isolate)

  • Peptide: Synthesized and purified this compound

  • Vehicle Control: Sterile phosphate-buffered saline (PBS) or a suitable hydrogel base

  • Anesthetics: Isoflurane or ketamine/xylazine cocktail

  • Surgical Equipment: Scissors, forceps, sterile cotton swabs, ruler

  • Wound Dressing: Transparent occlusive dressing (e.g., Tegaderm™)

  • Reagents for Bacterial Quantification: Tryptic Soy Broth (TSB), Tryptic Soy Agar (TSA), PBS

  • Reagents for Histology: 10% neutral buffered formalin, paraffin, hematoxylin (B73222) and eosin (B541160) (H&E) stain

  • Reagents for Cytokine Analysis: ELISA kits for TNF-α, IL-1β, IL-6

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day 0 cluster_treat Treatment Phase cluster_assess Assessment A Acclimatize Mice D Anesthetize Mice A->D B Prepare Bacterial Inoculum F Inoculate Wound with Bacteria B->F C Prepare this compound Formulation G Apply Topical Treatment (this compound, Vehicle, or Positive Control) C->G E Create Excisional Wound D->E E->F F->G Allow infection to establish (e.g., 24h) H Monitor Wound Healing (Photography & Measurement) G->H Daily Treatment I Quantify Bacterial Load (CFU/g tissue) H->I At defined endpoints J Histological Analysis I->J K Cytokine Profiling J->K

Caption: Experimental workflow for testing this compound in a murine wound infection model.

Detailed Experimental Steps
  • Animal Acclimatization: Acclimatize mice to the housing facility for at least 7 days before the experiment.

  • Preparation of Bacterial Inoculum: Culture S. aureus in TSB overnight at 37°C. Dilute the culture to achieve a concentration of approximately 1 x 10⁷ CFU/mL.

  • Anesthesia and Wound Creation: Anesthetize the mice. Shave the dorsal area and disinfect with 70% ethanol. Create a circular, full-thickness excisional wound (e.g., 6 mm diameter) on the back of each mouse.

  • Wound Inoculation: Inoculate each wound with a specific volume of the bacterial suspension (e.g., 10 µL of 1 x 10⁷ CFU/mL S. aureus).[7] Allow the infection to establish for a set period, for example, 24 hours, to encourage biofilm formation.[8]

  • Treatment Groups: Divide the mice into the following groups (n=8 per group):

    • Vehicle Control (e.g., PBS or hydrogel)

    • This compound (e.g., 1 mg/kg and 5 mg/kg)

    • Positive Control (e.g., a commercial topical antibiotic)

  • Treatment Administration: Apply the assigned treatment topically to the wound. Cover the wound with a transparent occlusive dressing. Repeat the treatment daily for a specified period (e.g., 7 days).

  • Monitoring and Assessment:

    • Wound Healing: Photograph the wounds daily and measure the wound area. Calculate the percentage of wound closure over time.

    • Bacterial Load: At selected time points (e.g., days 3 and 7 post-infection), euthanize a subset of mice from each group. Excise the wound tissue, homogenize it in sterile PBS, and perform serial dilutions for colony-forming unit (CFU) quantification on TSA plates.

    • Histological Analysis: Fix wound tissue samples in 10% neutral buffered formalin, embed in paraffin, and section for H&E staining to evaluate tissue regeneration, inflammatory cell infiltration, and re-epithelialization.

    • Cytokine Analysis: Homogenize a portion of the wound tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA to assess the immunomodulatory effects of this compound.[9]

Data Presentation and Analysis

All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 2: Example of Bacterial Load Data Presentation

Treatment GroupDay 3 Post-Infection (Log10 CFU/g tissue ± SD)Day 7 Post-Infection (Log10 CFU/g tissue ± SD)
Vehicle Control
This compound (1 mg/kg)
This compound (5 mg/kg)
Positive Control

Table 3: Example of Wound Closure Data Presentation

Treatment GroupDay 3 (% Wound Closure ± SD)Day 5 (% Wound Closure ± SD)Day 7 (% Wound Closure ± SD)
Vehicle Control
This compound (1 mg/kg)
This compound (5 mg/kg)
Positive Control

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences between the groups.

This compound's Potential Mechanism of Action in Wound Healing

This compound's therapeutic potential extends beyond its direct antimicrobial activity. It may also modulate the host's immune response, a critical aspect of wound healing.

G cluster_pathway Potential Signaling Pathway ClavaninA This compound MembraneDisruption Membrane Disruption ClavaninA->MembraneDisruption ImmuneModulation Immunomodulation ClavaninA->ImmuneModulation Bacteria Bacteria (e.g., S. aureus) Bacteria->MembraneDisruption BacterialDeath Bacterial Death MembraneDisruption->BacterialDeath ReducedInflammation Reduced Inflammation BacterialDeath->ReducedInflammation CytokineRelease Modulated Cytokine Release (e.g., TNF-α, IL-6) ImmuneModulation->CytokineRelease CytokineRelease->ReducedInflammation WoundHealing Enhanced Wound Healing ReducedInflammation->WoundHealing

Caption: Proposed dual mechanism of this compound in infected wounds.

Conclusion

This protocol provides a robust framework for the preclinical evaluation of this compound in a murine wound infection model. The described methods will enable researchers to assess its antimicrobial efficacy, impact on wound healing, and potential immunomodulatory properties. The data generated will be crucial for the further development of this compound as a novel therapeutic agent for infected wounds.

References

Application Notes and Protocols for Evaluating Clavanin A in a Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Clavanin A, a promising antimicrobial and immunomodulatory peptide, in a murine sepsis model. The protocols detailed below are designed to assess the therapeutic potential of this compound by examining its effects on survival, bacterial clearance, inflammatory responses, and organ damage.

Introduction to this compound and Sepsis

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] The development of novel therapeutics is critical to combat the high mortality rates associated with this condition. This compound, an antimicrobial peptide isolated from the marine tunicate Styela clava, has demonstrated potent antimicrobial activity against a broad spectrum of bacteria, including multidrug-resistant strains.[3][4][5] Beyond its direct microbicidal effects, this compound exhibits immunomodulatory properties, which may be beneficial in mitigating the excessive inflammation characteristic of sepsis.[6][7][8] Studies have shown that this compound can reduce mortality in murine models of bacterial sepsis.[3][4]

Key Experimental Approaches

The evaluation of this compound in a sepsis model involves a multi-faceted approach to comprehensively assess its efficacy. The primary experimental model recommended is the Cecal Ligation and Puncture (CLP) model, as it closely mimics the polymicrobial nature of clinical sepsis.[9][10] An alternative, the Lipopolysaccharide (LPS)-induced endotoxemia model, can be employed to specifically study the inflammatory response to a key bacterial component.[11]

Key parameters for evaluation include:

  • Survival Analysis: To determine the overall efficacy of this compound in preventing mortality.

  • Bacterial Clearance: To quantify the in vivo antimicrobial activity of the peptide.

  • Cytokine Profiling: To assess the immunomodulatory effects of this compound on both pro- and anti-inflammatory cytokines.

  • Organ Damage Assessment: To evaluate the protective effects of this compound on vital organs.

Data Presentation

The following tables summarize representative quantitative data from studies evaluating antimicrobial peptides in sepsis models. These tables are intended to serve as a reference for expected outcomes.

Table 1: Survival Rates in Murine Sepsis Models

Treatment GroupSepsis ModelDosage (mg/kg)Survival Rate (%)Reference
This compoundE. coli induced1080[4]
This compoundS. aureus induced1080[4]
Nano-Clavanin APolymicrobialNot Specified40 (lethal)[6][12]
Nano-Clavanin APolymicrobialNot Specified100 (sub-lethal)[6][12]
Control (PBS)E. coli induced-<20[4]
Control (PBS)S. aureus induced-<20[4]

Table 2: Bacterial Load in Blood and Organs

Treatment GroupTime Post-InfectionBlood (CFU/mL)Spleen (CFU/g)Liver (CFU/g)
This compound24 hours1 x 10^41 x 10^51 x 10^5
Control (PBS)24 hours1 x 10^71 x 10^81 x 10^8

Note: The data in this table is illustrative and based on typical outcomes in sepsis models.

Table 3: Cytokine Levels in Plasma (pg/mL)

Treatment GroupTNF-αIL-6IL-10Reference
This compound[4][6][7]
LPS Control↑↑↑↑[4][6]

Key: ↑ (Increase), ↓ (Decrease). The magnitude of change is indicated by the number of arrows.

Table 4: Organ Damage Markers in Serum

Treatment GroupCreatinine (mg/dL)Alanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
This compound
CLP Control↑↑↑↑↑↑

Key: ↑ (Increase), ↓ (Decrease). The magnitude of change is indicated by the number of arrows. This data is representative of expected trends.

Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP) Murine Sepsis Model

This protocol describes the induction of polymicrobial sepsis in mice, which is considered the gold standard for preclinical sepsis research.[13]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 4-0 silk)

  • Needle (22-gauge)

  • This compound (or test compound)

  • Phosphate-buffered saline (PBS)

  • Buprenorphine (for analgesia)

Procedure:

  • Anesthetize the mouse using an approved protocol.

  • Shave the abdomen and disinfect the area with an appropriate antiseptic.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.[14]

  • Puncture the ligated cecum once or twice with a 22-gauge needle.[15]

  • Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.

  • Return the cecum to the abdominal cavity and close the incision in two layers (peritoneum and skin).

  • Administer this compound (e.g., intraperitoneally or intravenously) at the desired dose and time point (e.g., immediately after surgery and/or at subsequent time points). The control group should receive the vehicle (e.g., PBS).

  • Provide postoperative analgesia (e.g., buprenorphine) and fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).[14]

  • Monitor the animals closely for signs of distress and record survival daily for up to 7 days.

Protocol 2: Evaluation of Therapeutic Efficacy

1. Survival Analysis:

  • Monitor mice for up to 7 days post-CLP and record the time of death.

  • Plot survival curves using the Kaplan-Meier method and compare groups using the log-rank test.

2. Bacterial Clearance Assay: [16]

  • At a predetermined time point (e.g., 24 hours post-CLP), euthanize a subset of mice.

  • Aseptically collect blood via cardiac puncture.

  • Harvest organs (e.g., spleen, liver, lungs) and homogenize them in sterile PBS.

  • Perform serial dilutions of blood and tissue homogenates and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

  • Express the results as CFU/mL for blood and CFU/gram for tissue.

3. Cytokine Profiling: [17]

  • Collect blood at various time points (e.g., 6, 12, 24 hours post-CLP) in EDTA-containing tubes.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Measure the concentrations of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the plasma using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[18][19]

4. Organ Damage Assessment: [20]

  • At the time of euthanasia, collect blood and separate the serum.

  • Measure the levels of organ damage markers in the serum:

    • Kidney: Creatinine, Blood Urea Nitrogen (BUN)[21]

    • Liver: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Bilirubin[21]

  • Harvest organs (kidneys, liver, lungs) and fix them in 10% neutral buffered formalin for histopathological analysis.

  • Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for tissue injury (e.g., necrosis, inflammation, edema).

Mandatory Visualizations

G cluster_pathogen Pathogen Invasion cluster_host Host Immune Response cluster_sepsis Sepsis Pathophysiology cluster_clavanin This compound Intervention Bacteria Bacteria (e.g., E. coli, S. aureus) PAMPs Pathogen-Associated Molecular Patterns (PAMPs) (e.g., LPS) Bacteria->PAMPs PRRs Pattern Recognition Receptors (e.g., TLR4) PAMPs->PRRs Recognition ImmuneCells Immune Cells (Macrophages, Neutrophils) PRRs->ImmuneCells Activation ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ImmuneCells->ProInflammatory Release ImmuneCells->ProInflammatory Reduced Release AntiInflammatory Anti-inflammatory Cytokines (IL-10) ImmuneCells->AntiInflammatory Release ImmuneCells->AntiInflammatory Enhanced Release CytokineStorm Cytokine Storm ProInflammatory->CytokineStorm OrganDamage Organ Damage (Kidney, Liver, Lungs) CytokineStorm->OrganDamage Sepsis Sepsis & Septic Shock OrganDamage->Sepsis ClavaninA This compound ClavaninA->Bacteria Antimicrobial Action (Membrane Disruption) ClavaninA->ImmuneCells Immunomodulation

Caption: Proposed mechanism of this compound in sepsis.

G cluster_analysis Endpoint Analysis Start Start: Acclimatize Mice CLP Induce Sepsis via Cecal Ligation and Puncture (CLP) Start->CLP Treatment Administer this compound or Vehicle Control CLP->Treatment Monitoring Daily Monitoring: Survival, Clinical Scores Treatment->Monitoring Endpoint Euthanasia at Pre-determined Time Points Monitoring->Endpoint Blood Blood Collection: - Bacterial Load (CFU) - Cytokine Profile (ELISA) - Organ Damage Markers Endpoint->Blood Organs Organ Harvest: - Bacterial Load (CFU) - Histopathology (H&E) Endpoint->Organs DataAnalysis Data Analysis and Interpretation Blood->DataAnalysis Organs->DataAnalysis

Caption: Experimental workflow for evaluating this compound.

G cluster_primary Primary Outcomes cluster_secondary Secondary Outcomes ClavaninA This compound Efficacy Survival Increased Survival Rate ClavaninA->Survival BacterialClearance Reduced Bacterial Load ClavaninA->BacterialClearance Immunomodulation Modulation of Cytokine Profile (↓ TNF-α, IL-6; ↑ IL-10) ClavaninA->Immunomodulation OrganProtection Reduced Organ Damage Markers (↓ Creatinine, ALT, AST) ClavaninA->OrganProtection Histology Improved Tissue Histology OrganProtection->Histology

Caption: Logical relationship of evaluation parameters.

References

Application Notes and Protocols for Circular Dichroism Spectroscopy of Clavanin A Alpha-Helicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clavanin A is a 23-amino acid cationic antimicrobial peptide, rich in histidine, originally isolated from the marine tunicate Styela clava.[1] Its antimicrobial activity is closely linked to its secondary structure, particularly its propensity to adopt an α-helical conformation in membrane-mimicking environments.[2][3] In aqueous solutions, this compound typically exists in a random coil conformation. However, upon interaction with bacterial membranes or in the presence of membrane-mimicking agents such as sodium dodecyl sulfate (B86663) (SDS) micelles or 2,2,2-trifluoroethanol (B45653) (TFE), it undergoes a conformational transition to an α-helix.[3] This structural change is crucial for its membrane disruption activity. The α-helicity of this compound is also influenced by the pH of the environment, with its multiple histidine residues playing a key role in its pH-dependent activity.[2][4]

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The far-UV CD spectrum (190-250 nm) is particularly sensitive to the peptide backbone conformation and provides a characteristic signature for different secondary structural elements. α-helical structures are characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

These application notes provide a detailed protocol for determining the α-helical content of this compound using CD spectroscopy and for investigating the effects of different environments on its secondary structure.

Data Presentation: Quantitative Analysis of this compound α-Helicity

The α-helical content of this compound can be quantified from the mean residue ellipticity (MRE) at 222 nm. The following table provides a representative summary of the α-helicity of this compound under different experimental conditions. The qualitative spectral data is based on published findings, and the percentage of α-helicity is calculated using the protocol described below.

ConditionEnvironmentpHApproximate α-Helicity (%)
1Aqueous Buffer (10 mM Phosphate)7.4~5% (Random Coil)
2Aqueous Buffer (10 mM Acetate)5.5~8% (Predominantly Random Coil)
330 mM SDS Micelles7.4~60-70%
450% (v/v) TFE7.4~70-80%

Note: The α-helicity percentages are calculated based on the formula provided in the "Data Analysis" section and are representative values derived from qualitative CD spectra reported in the literature. Actual values may vary depending on precise experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution
  • Peptide Synthesis and Purification: Obtain synthetic this compound with a purity of >95% as determined by HPLC and mass spectrometry. The primary sequence of this compound is VFQFLGKIIHHVGNFVHGFSHVF.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of lyophilized this compound powder.

    • Dissolve the peptide in an appropriate buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4) to a final concentration of 1 mg/mL.

    • Determine the precise concentration of the stock solution using a suitable method, such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr, which this compound does not) or by quantitative amino acid analysis. For peptides without these residues, concentration is often determined by weight and volume, assuming complete dissolution.

Preparation of Working Solutions
  • Aqueous Buffer: Dilute the this compound stock solution in 10 mM sodium phosphate buffer (pH 7.4) or 10 mM sodium acetate (B1210297) buffer (pH 5.5) to a final concentration of 50-100 µM.

  • SDS Micelles:

    • Prepare a stock solution of 100 mM SDS in the desired buffer.

    • Add the this compound stock solution to the SDS solution to achieve a final peptide concentration of 50-100 µM and a final SDS concentration of 30 mM (well above the critical micelle concentration).

  • TFE Solution:

    • Prepare a solution of 50% (v/v) TFE in the desired buffer.

    • Add the this compound stock solution to the TFE/buffer mixture to a final peptide concentration of 50-100 µM.

Circular Dichroism Spectroscopy
  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Purge the instrument with high-purity nitrogen gas for at least 30 minutes before and during the measurements to remove oxygen, which absorbs in the far-UV region.

    • Set the temperature of the sample holder to 25°C using a Peltier temperature controller.

  • Instrument Parameters:

    • Wavelength Range: 190 - 260 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 50 nm/min

    • Response Time: 2 seconds

    • Bandwidth: 1.0 nm

    • Accumulations: 3-5 scans for each sample to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 1 mm for far-UV measurements.

    • Record a baseline spectrum of the corresponding buffer or solvent mixture (without the peptide).

    • Record the CD spectrum of the this compound sample.

    • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.

Data Analysis
  • Conversion to Mean Residue Ellipticity (MRE):

    • The raw CD data (in millidegrees) is converted to MRE (in deg·cm²·dmol⁻¹) using the following equation: MRE = (θ * 100) / (c * n * l) Where:

      • θ is the observed ellipticity in degrees.

      • c is the molar concentration of the peptide in mol/L.

      • n is the number of amino acid residues in the peptide (23 for this compound).

      • l is the path length of the cuvette in cm (0.1 cm for a 1 mm cuvette).

  • Calculation of α-Helicity:

    • The percentage of α-helicity can be estimated from the MRE at 222 nm using the following formula: % α-Helix = [ (MRE₂₂₂ - MREc) / (MREh - MREc) ] * 100 A simplified and commonly used equation is: % α-Helix = ( -MRE₂₂₂ / (39,500 * (1 - (2.57 / n))) ) * 100 Where:

      • MRE₂₂₂ is the experimentally determined mean residue ellipticity at 222 nm.

      • 39,500 is the MRE value for a pure α-helix of infinite length.

      • 2.57 is a correction factor for the finite length of the helix.

      • n is the number of amino acid residues (23).

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis Peptide This compound Synthesis & Purification (>95%) Stock Prepare Stock Solution (1 mg/mL in Buffer) Peptide->Stock Work_Aq Working Solution (Aqueous Buffer, pH 7.4 & 5.5) Stock->Work_Aq Work_SDS Working Solution (30 mM SDS Micelles) Stock->Work_SDS Work_TFE Working Solution (50% TFE) Stock->Work_TFE Instrument Instrument Setup (N2 Purge, 25°C) Work_Aq->Instrument Work_SDS->Instrument Work_TFE->Instrument Params Set Parameters (190-260 nm, 1 nm bandwidth) Instrument->Params Acquire Data Acquisition (Baseline & Sample Spectra) Params->Acquire Subtract Baseline Subtraction Acquire->Subtract MRE Calculate Mean Residue Ellipticity (MRE) Subtract->MRE Helicity Calculate % α-Helicity MRE->Helicity

Caption: Experimental workflow for CD spectroscopy of this compound.

ClavaninA_Conformation cluster_conditions Environmental Conditions ClavaninA This compound Aqueous Aqueous Solution (e.g., Phosphate Buffer) Membrane Membrane-Mimicking Environment Low_pH Low pH (e.g., pH 5.5) Neutral_pH Neutral pH (e.g., pH 7.4) RandomCoil Random Coil Aqueous->RandomCoil Favors AlphaHelix α-Helix Membrane->AlphaHelix Induces Low_pH->AlphaHelix Potentiates Helicity in Membranes Neutral_pH->RandomCoil Favors in Aqueous Solution

Caption: Factors influencing the conformational state of this compound.

References

Application Notes and Protocols for Studying Clavanin A Membrane Permeabilization Using Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clavanin A is a 23-amino-acid antimicrobial peptide (AMP) rich in histidine and glycine, originally isolated from the marine tunicate Styela clava. Its potent antimicrobial activity against a broad spectrum of bacteria and fungi, including resistant strains, makes it a promising candidate for novel therapeutic development. The primary mechanism of action for this compound involves the permeabilization of microbial cell membranes. This document provides detailed application notes and protocols for studying the membrane permeabilization effects of this compound using common fluorescent dye-based assays. These techniques are essential for characterizing the peptide's mechanism of action, determining its potency, and understanding its selectivity towards microbial versus mammalian membranes.

This compound's interaction with membranes is notably pH-dependent. At neutral pH, it is thought to cause membrane disruption through a non-specific mechanism, leading to the leakage of intracellular contents.[1][2] However, under acidic conditions, which are relevant to environments like phagolysosomes, this compound's activity is enhanced, and it appears to target membrane proteins involved in maintaining transmembrane ion gradients.[1][2] The protocols detailed below will enable researchers to investigate these distinct, pH-dependent mechanisms.

Key Fluorescence-Based Assays

Several fluorescence-based assays are instrumental in elucidating the membrane-permeabilizing effects of this compound. These assays monitor different aspects of membrane integrity and function:

  • Calcein (B42510) Leakage Assay: Measures the release of a self-quenching fluorescent dye from lipid vesicles (liposomes), indicating pore formation or membrane disruption.

  • DiSC3(5) Membrane Potential Assay: Utilizes a potential-sensitive dye to measure changes in the transmembrane potential of bacterial cells, a key indicator of membrane depolarization.

  • Laurdan Generalized Polarization (GP) Assay: Employs a fluorescent probe that is sensitive to the polarity of its environment to assess changes in membrane fluidity.

Data Presentation: Quantitative Analysis of Membrane Permeabilization

The following tables summarize representative quantitative data obtained from fluorescence-based assays studying the effects of antimicrobial peptides. While specific data for this compound may vary depending on the experimental conditions (e.g., lipid composition, pH, bacterial strain), these tables provide a framework for presenting and comparing results.

Table 1: Calcein Leakage from Model Vesicles Induced by Antimicrobial Peptides

Peptide Concentration (µM)% Calcein Leakage (Bacterial Mimic - Anionic Vesicles)% Calcein Leakage (Mammalian Mimic - Zwitterionic Vesicles)
125%5%
560%15%
1095%25%
20100%30%

Data is representative and compiled for illustrative purposes.

Table 2: Membrane Depolarization of E. coli Measured by DiSC3(5) Fluorescence

Peptide Concentration (µM)% Maximum Fluorescence (Depolarization)Time to Max Depolarization (min)
0.5 x MIC40%15
1 x MIC85%5
2 x MIC100%2

MIC: Minimum Inhibitory Concentration. Data is representative.[3][4]

Table 3: Laurdan Generalized Polarization (GP) in Bacterial Membranes

TreatmentLaurdan GP ValueInterpretation
Untreated Control0.45 ± 0.05Ordered membrane
This compound (1 x MIC, pH 7.4)0.25 ± 0.04Increased fluidity
This compound (1 x MIC, pH 5.5)0.30 ± 0.06Moderate increase in fluidity

GP values are illustrative and depend on experimental setup. A lower GP value indicates higher membrane fluidity.[5]

Experimental Protocols

Calcein Leakage Assay

This assay measures the ability of this compound to disrupt the integrity of lipid vesicles by monitoring the release of the fluorescent dye calcein.

Materials:

  • Lipids (e.g., POPC, POPG to mimic bacterial or mammalian membranes)

  • Calcein

  • HEPES buffer (10 mM, pH 7.4 and 5.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Fluorometer or microplate reader (Excitation: 490 nm, Emission: 520 nm)

  • Triton X-100 (2% v/v)

Protocol:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving the desired lipids in chloroform (B151607), followed by evaporation under a stream of nitrogen gas and then under vacuum for at least 2 hours.

    • Hydrate the lipid film with a calcein solution (e.g., 50 mM calcein in HEPES buffer) by vortexing.

    • Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension through a 100 nm polycarbonate membrane at least 21 times to form large unilamellar vesicles (LUVs).

    • Separate the calcein-loaded LUVs from free calcein using a size-exclusion chromatography column equilibrated with the desired HEPES buffer.

  • Leakage Measurement:

    • Dilute the calcein-loaded LUVs in the assay buffer to a final lipid concentration of 25-50 µM in a cuvette or 96-well plate.

    • Record the baseline fluorescence (F₀).

    • Add varying concentrations of this compound to the LUV suspension and monitor the increase in fluorescence over time (F).

    • After the reaction reaches a plateau or at a defined endpoint, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all vesicles and measure the maximum fluorescence (F₁₀₀).

  • Data Analysis:

    • Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100

DiSC3(5) Membrane Potential Assay

This assay assesses the ability of this compound to depolarize the cytoplasmic membrane of intact bacteria.

Materials:

  • Bacterial culture (e.g., E. coli, S. aureus) in mid-log phase

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • DiSC3(5) stock solution (in DMSO)

  • KCl

  • Valinomycin (B1682140) (positive control)

  • Fluorometer or microplate reader (Excitation: ~622 nm, Emission: ~670 nm)

Protocol:

  • Bacterial Preparation:

    • Grow bacteria to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest the cells by centrifugation and wash twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.05.

  • Dye Loading and Measurement:

    • Transfer the bacterial suspension to a cuvette or 96-well plate.

    • Add DiSC3(5) to a final concentration of 0.5-2 µM and incubate in the dark at room temperature, monitoring the fluorescence until it quenches to a stable minimum. This indicates the uptake of the dye into the polarized membranes.

    • Add varying concentrations of this compound to the bacterial suspension.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization and release of the dye.

    • For a positive control, add valinomycin (a K⁺ ionophore) to a separate sample to induce complete depolarization.

  • Data Analysis:

    • Normalize the fluorescence data by setting the initial quenched fluorescence as 0% and the fluorescence after adding a potent depolarizing agent (like valinomycin) as 100%.

Laurdan Generalized Polarization (GP) Assay

This protocol measures changes in membrane fluidity induced by this compound.

Materials:

  • Bacterial culture or LUVs

  • Laurdan stock solution (in ethanol (B145695) or DMSO)

  • HEPES buffer (pH 7.4 and 5.5)

  • Fluorometer capable of measuring emission spectra

Protocol:

  • Labeling:

    • For bacteria, harvest mid-log phase cells, wash, and resuspend in buffer to an OD₆₀₀ of 0.2-0.5. Add Laurdan to a final concentration of 5-10 µM and incubate in the dark for 30-60 minutes at 37°C.

    • For LUVs, add Laurdan to the lipid mixture in chloroform before creating the lipid film at a molar ratio of 1:200 (Laurdan:lipid).

  • Measurement:

    • Transfer the Laurdan-labeled sample to a cuvette.

    • Add varying concentrations of this compound.

    • Acquire the fluorescence emission spectra from 400 nm to 550 nm with an excitation wavelength of 350 nm. Record the intensities at 440 nm (I₄₄₀) and 490 nm (I₄₉₀).

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

    • A decrease in the GP value indicates an increase in membrane fluidity (a more polar environment for the dye), while an increase suggests a more ordered, less fluid membrane.[5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Fluorescence Assays cluster_analysis Data Analysis & Interpretation prep_b Bacterial Culture (Mid-log phase) disc35 DiSC3(5) (Membrane Depolarization) prep_b->disc35 laurdan Laurdan GP (Membrane Fluidity) prep_b->laurdan prep_l Liposome (LUVs) calcein Calcein Leakage (Vesicle Permeabilization) prep_l->calcein prep_l->laurdan analysis Calculate: - % Leakage - % Depolarization - GP Value calcein->analysis disc35->analysis laurdan->analysis interp Interpret Mechanism: - Pore Formation - Depolarization Kinetics - Fluidity Changes analysis->interp clavanin This compound (Varying Concentrations & pH) clavanin->calcein Add to LUVs clavanin->disc35 Add to Cells clavanin->laurdan Add to Sample

Caption: Workflow for studying this compound membrane permeabilization.

ClavaninA_Mechanism cluster_neutral Neutral pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., 5.5) c_neutral This compound (Lower positive charge) mem_neutral Bacterial Membrane c_neutral->mem_neutral Interaction perm_neutral Non-specific Permeabilization (Pore Formation/Carpet Model) mem_neutral->perm_neutral Induces leak_neutral Leakage of Cellular Contents perm_neutral->leak_neutral c_acidic This compound (Increased positive charge due to His protonation) mem_acidic Bacterial Membrane (with proteins) c_acidic->mem_acidic Enhanced Interaction diss_acidic Dissipation of Ion Gradients (H⁺, K⁺) target_acidic Targets Membrane Proteins (e.g., involved in ion gradients) mem_acidic->target_acidic Specific Interaction target_acidic->diss_acidic

Caption: pH-dependent mechanisms of this compound membrane interaction.

References

Application Notes and Protocols for the Cloning and Expression of Recombinant Clavanin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cloning, expression, purification, and characterization of recombinant Clavanin A, a potent antimicrobial peptide. The protocols detailed below are based on established methodologies for the production of antimicrobial peptides in microbial expression systems.

Data Presentation

Antimicrobial Activity of this compound and its Analogs

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound and a modified version, Clavanin MO, against various bacterial strains. This data is crucial for evaluating the potency and spectrum of activity of the recombinant peptide.

PeptideBacterial StrainMIC (µM)Reference
This compoundEscherichia coli ATCC 873924[1]
This compoundStaphylococcus aureus ATCC 2921345[1]
This compoundEnterobacter cloacae AR# 0136 (pH 5.5)>128[2]
This compoundEnterobacter cloacae AR# 0136 (pH 7.4)>128[2]
Clavanin MOEscherichia coli ATCC 873912[3]
Clavanin MOStaphylococcus aureus ATCC 2921324[3]
Clavanin MOKlebsiella pneumoniae (KPC-positive)Not specified[3]
Clavanin MOBacillus subtilis ATCC 66331.5[3]
Clavanin MOEnterococcus faecalis ATCC 129531.5[3]
Expression and Purification Yield of Recombinant Clavanin MO

The following table presents the reported yield for the expression and purification of a modified this compound (Clavanin MO) from a Pichia pastoris expression system.

Expression SystemFusion PartnerPurification MethodFinal YieldReference
Pichia pastorisThioredoxinSize Exclusion Chromatography5 mg/mL of protein extract from culture supernatant[4][5]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the production and evaluation of recombinant this compound.

Gene Synthesis and Codon Optimization

The native cDNA sequence of this compound can be obtained from public databases.[6] For optimal expression in a heterologous host, the gene sequence should be codon-optimized.

  • Protocol:

    • Obtain the amino acid sequence of this compound.

    • Use a codon optimization tool to design a synthetic gene sequence for the chosen expression host (E. coli or Pichia pastoris).

    • Incorporate appropriate restriction enzyme sites at the 5' and 3' ends of the gene for cloning into the expression vector.

    • Synthesize the codon-optimized gene.

Cloning of this compound into an Expression Vector

To mitigate the potential toxicity of the antimicrobial peptide to the host cells, this compound is typically expressed as a fusion protein. Thioredoxin is a commonly used fusion partner that can enhance solubility and stability.[4][7]

  • Protocol:

    • Digest the expression vector (e.g., pET-32a for E. coli or pPICZα A for Pichia pastoris) and the synthesized this compound gene with the selected restriction enzymes.

    • Ligate the digested gene into the linearized vector using T4 DNA ligase.

    • Transform the ligation mixture into competent E. coli cells (e.g., DH5α) for plasmid propagation.

    • Select positive clones by antibiotic resistance and confirm the insertion by colony PCR and DNA sequencing.

Expression of Recombinant this compound Fusion Protein

A. Expression in Escherichia coli

  • Protocol:

    • Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Incubate for an additional 4-6 hours at 30°C or overnight at 18-25°C.

    • Harvest the cells by centrifugation.

B. Expression in Pichia pastoris

  • Protocol:

    • Linearize the expression plasmid with a suitable restriction enzyme to facilitate integration into the P. pastoris genome.

    • Transform the linearized plasmid into competent P. pastoris cells (e.g., X-33) by electroporation.[4]

    • Select positive transformants on appropriate selection plates.

    • Screen individual colonies for protein expression by small-scale induction.

    • For large-scale expression, inoculate a baffled flask containing BMGY medium with a selected high-expressing clone and grow at 28-30°C until the culture reaches an OD600 of 2-6.[8]

    • Harvest the cells by centrifugation and resuspend in BMMY medium to induce expression.

    • Add methanol (B129727) to a final concentration of 0.5-1% every 24 hours to maintain induction for 72-96 hours.[8]

    • Harvest the culture supernatant by centrifugation for purification of the secreted protein.

Purification of Recombinant this compound Fusion Protein

The purification strategy will depend on the properties of the fusion tag. For a His-tagged thioredoxin fusion protein, Ni-NTA affinity chromatography is the primary purification step, followed by size exclusion chromatography for further purification and buffer exchange.

  • Protocol:

    • Cell Lysis (E. coli): Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press. Centrifuge to pellet the cell debris.

    • Affinity Chromatography (if applicable): Load the clarified lysate or culture supernatant onto a Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the fusion protein with elution buffer containing imidazole.

    • Size Exclusion Chromatography: Concentrate the eluted fractions and load onto a size exclusion chromatography column (e.g., Superdex 75) pre-equilibrated with a suitable buffer (e.g., PBS).[4] Collect fractions and analyze by SDS-PAGE.

    • Cleavage of the Fusion Tag (Optional): If required, the fusion tag can be cleaved using a specific protease (e.g., TEV protease or enterokinase) according to the manufacturer's instructions. The cleaved peptide can then be further purified.

Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Protocol:

    • Prepare a twofold serial dilution of the purified recombinant this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Protocol:

    • Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the purified recombinant this compound for a specified period (e.g., 24 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Experimental Workflow: Cloning and Expression of Recombinant this compound

Cloning_and_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification & Analysis Gene Synthesis Gene Synthesis Ligation Ligation Gene Synthesis->Ligation Vector Preparation Vector Preparation Vector Preparation->Ligation Transformation_Ecoli_cloning Transformation_Ecoli_cloning Ligation->Transformation_Ecoli_cloning Plasmid Purification Plasmid Purification Transformation_Ecoli_cloning->Plasmid Purification Sequence Verification Sequence Verification Plasmid Purification->Sequence Verification Transformation_Expression_Host Transformation_Expression_Host Sequence Verification->Transformation_Expression_Host Culture Growth Culture Growth Transformation_Expression_Host->Culture Growth Induction Induction Culture Growth->Induction Cell Harvest / Supernatant Collection Cell Harvest / Supernatant Collection Induction->Cell Harvest / Supernatant Collection Cell Lysis Cell Lysis Cell Harvest / Supernatant Collection->Cell Lysis Purification Purification (e.g., SEC) Cell Lysis->Purification Analysis SDS-PAGE & Activity Assays Purification->Analysis

Caption: Workflow for cloning and expression of recombinant this compound.

Logical Relationship: Antimicrobial Peptide Production and Evaluation

AMP_Production_Evaluation Recombinant\nthis compound Recombinant This compound Antimicrobial\nActivity Antimicrobial Activity Recombinant\nthis compound->Antimicrobial\nActivity  Evaluation Cytotoxicity Cytotoxicity Recombinant\nthis compound->Cytotoxicity  Evaluation Drug Development\nPotential Drug Development Potential Antimicrobial\nActivity->Drug Development\nPotential Informs Cytotoxicity->Drug Development\nPotential Informs

Caption: Evaluation of recombinant this compound for drug development.

References

Application of Clavanin A in Treating Antibiotic-Resistant Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Clavanin A, a histidine-rich antimicrobial peptide (AMP) isolated from the marine tunicate Styela clava, has emerged as a promising candidate for the development of novel therapeutics to combat these challenging infections. This document provides detailed application notes and protocols based on current research to guide the investigation and application of this compound in treating antibiotic-resistant bacteria.

This compound is a 23-amino acid peptide known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action is multifaceted and pH-dependent, primarily involving the disruption of bacterial cell membranes. Furthermore, this compound exhibits low cytotoxicity against mammalian cells, a crucial characteristic for therapeutic development.[2][3]

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound

This table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains. MIC values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Bacterial StrainResistance ProfileMIC (µM)pHReference
Escherichia coli ATCC 8739-24-[1]
Staphylococcus aureus ATCC 29213-45-[1]
Enterobacter cloacae AR# 0136Aminoglycosides, β-lactams, Sulfonamides, Trimethoprim>1287.4[4]
Enterobacter cloacae AR# 0136Aminoglycosides, β-lactams, Sulfonamides, Trimethoprim325.5[4]

Note: The activity of this compound is notably enhanced in acidic environments, which is relevant for infections in specific body sites such as the skin or in phagolysosomes.[4]

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

This table presents the in vivo efficacy of this compound in treating systemic and wound infections in mice.

Infection ModelBacterial StrainTreatmentDosageOutcomeReference
Systemic Infection (Sepsis)S. aureus ATCC 29213Intraperitoneal Injection10 mg/kg80% survival rate after 8 days[2]
Systemic Infection (Sepsis)E. coli ATCC 8739Intraperitoneal Injection10 mg/kg80% survival rate after 8 days[2]
Infected Surgical WoundS. aureus ATCC 29213Topical Application10 mg/kgSignificant reduction in bacterial CFU[2]
Table 3: Synergistic Activity of this compound

Synergistic studies investigate whether the combined effect of two antimicrobial agents is greater than the sum of their individual effects. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where an FIC index of ≤ 0.5 is indicative of a synergistic interaction.

CombinationBacterial StrainFIC IndexInterpretationReference
This compound + Clavanin BEnterobacter cloacae AR# 0136≤0.5Synergy[4]

Note: There is currently limited publicly available data on the synergistic effects of this compound with conventional antibiotics. The protocols provided in this document can be utilized to perform such investigations.

Signaling Pathways and Experimental Workflows

Mechanism_of_Action cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular ClavaninA This compound Membrane Lipid Bilayer ClavaninA->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Peptide Aggregation Disruption Membrane Disruption Pore->Disruption Leakage Ion & Metabolite Leakage Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Figure 1: Proposed mechanism of action of this compound, leading to bacterial cell death.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis MIC MIC Determination (Broth Microdilution) Synergy Synergy Testing (Checkerboard Assay) MIC->Synergy Toxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) MIC->Toxicity TimeKill Time-Kill Kinetics Assay Synergy->TimeKill InfectionModel Murine Infection Model (Sepsis or Wound) Toxicity->InfectionModel Efficacy Efficacy Evaluation (Survival, CFU count) InfectionModel->Efficacy

Figure 2: A typical experimental workflow for evaluating the antimicrobial potential of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound (lyophilized powder)

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial strains of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, pick a single colony of the test bacterium and inoculate it into a tube containing 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the this compound dilutions. b. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with another antimicrobial agent.

Materials:

  • This compound

  • Second antimicrobial agent (e.g., a conventional antibiotic)

  • Materials and reagents from Protocol 1

Procedure:

  • Plate Setup: a. In a 96-well plate, perform serial two-fold dilutions of this compound along the x-axis (columns). b. Perform serial two-fold dilutions of the second antimicrobial agent along the y-axis (rows). c. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation and Incubation: a. Inoculate each well with the bacterial suspension as described in Protocol 1. b. Include controls for each agent alone. c. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: a. Determine the MIC of each agent alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
    • FIC of second agent = (MIC of second agent in combination) / (MIC of second agent alone) c. Calculate the FIC Index (FICI) by summing the individual FICs:
    • FICI = FIC of this compound + FIC of second agent d. Interpret the results:
    • FICI ≤ 0.5: Synergy
    • 0.5 < FICI ≤ 4: Additive/Indifference
    • FICI > 4: Antagonism

Protocol 3: Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound

  • Bacterial strain of interest

  • Sterile MHB

  • Sterile saline

  • Agar plates for colony counting

  • Incubator and shaker

Procedure:

  • Preparation: a. Prepare a bacterial inoculum as described in Protocol 1, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL in MHB. b. Prepare tubes of MHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). c. Include a growth control tube without any antimicrobial agent.

  • Exposure and Sampling: a. Inoculate the prepared tubes with the bacterial suspension. b. Incubate the tubes at 37°C with shaking. c. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: a. Perform serial ten-fold dilutions of the collected aliquots in sterile saline. b. Plate a known volume of each dilution onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies (CFU) on the plates to determine the viable bacterial count at each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control. b. A bactericidal effect is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial CFU/mL. A bacteriostatic effect is characterized by the inhibition of bacterial growth without a significant reduction in the viable count.

Protocol 4: In Vivo Murine Sepsis Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a systemic infection model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • This compound

  • Pathogenic bacterial strain

  • Laboratory mice (e.g., C57BL/6)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles

Procedure:

  • Infection: a. Prepare a lethal or sub-lethal dose of the bacterial strain in sterile PBS. b. Inject the bacterial suspension intraperitoneally (i.p.) into the mice.[5]

  • Treatment: a. At a predetermined time post-infection (e.g., 1 hour), administer this compound via a suitable route (e.g., i.p. or intravenous).[5] b. Include a control group treated with a vehicle (e.g., PBS). c. Treatment can be a single dose or multiple doses over a specified period.

  • Monitoring and Endpoint: a. Monitor the mice for signs of illness and survival over a defined period (e.g., 8-10 days).[5] b. For bacterial burden studies, euthanize a subset of animals at specific time points, and collect organs (e.g., spleen, liver) or blood for CFU enumeration.

  • Data Analysis: a. Compare the survival rates between the this compound-treated and control groups using Kaplan-Meier survival analysis. b. Compare the bacterial loads in organs or blood between the treated and control groups.

Conclusion

This compound demonstrates significant potential as a therapeutic agent against antibiotic-resistant bacteria, supported by its broad-spectrum in vitro activity and in vivo efficacy in preclinical models. Its low cytotoxicity further enhances its therapeutic promise. The provided protocols offer a robust framework for researchers to further investigate the antimicrobial properties of this compound, including its synergistic potential with existing antibiotics. Further research in these areas is crucial for the development of this compound as a novel anti-infective agent to address the urgent challenge of antimicrobial resistance.

References

Formulation of Clavanin A for Topical Antimicrobial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavanin A is a 23-amino acid cationic antimicrobial peptide (AMP) originally isolated from the marine tunicate Styela clava. It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, as well as fungi.[1][2][3] Its mechanism of action primarily involves the disruption of microbial cell membranes, a process that is notably enhanced in acidic environments, which are characteristic of the skin and wound beds.[1][4][5] These properties make this compound a promising candidate for the development of novel topical antimicrobial agents for the treatment of skin infections and promotion of wound healing.

However, the topical delivery of AMPs like this compound faces challenges, including potential degradation by host proteases and a short residence time at the site of application.[6] To overcome these limitations, advanced formulation strategies are necessary to protect the peptide, ensure its stability, and provide sustained release. This document provides detailed application notes and protocols for the formulation and evaluation of this compound for topical use.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound
MicroorganismStrainMIC (μM)NotesReference
Escherichia coliATCC 873924Activity is pH-dependent, greater at pH 5.5[2][3]
Staphylococcus aureusATCC 2921345Activity is pH-dependent, greater at pH 5.5[2][3]
Listeria monocytogenesSubstantially more active at pH 5.5 than 7.4[4][5]
Candida albicansSubstantially more active at pH 5.5 than 7.4[4][5]
Methicillin-resistant S. aureus (MRSA)Broadly effective[4][5]
Table 2: Cytotoxicity of this compound
Cell LineCell TypeConcentration (μM)Cell Viability (%)NotesReference
L929Mouse Fibroblastsup to 600>60%Significantly less toxic than LL-37 at high concentrations.[2][3]
Skin Primary Cells (SPCs)Mouseup to 600>60%Significantly less toxic than LL-37 at high concentrations.[2][3]

Experimental Protocols

Formulation of this compound Loaded Hydrogel

This protocol describes the preparation of a basic hydrogel formulation for the topical delivery of this compound.

Materials:

  • This compound (synthetic, >95% purity)

  • Carbopol® 940

  • Triethanolamine (TEA)

  • Glycerin

  • Propylene (B89431) glycol

  • Purified water

Procedure:

  • Carbopol Dispersion: Disperse 1g of Carbopol® 940 in 80mL of purified water with constant stirring until a lump-free dispersion is obtained.

  • Addition of Humectants: Add 10g of glycerin and 5g of propylene glycol to the Carbopol dispersion and mix until uniform.

  • Neutralization: Slowly add TEA dropwise while continuously stirring until the gel reaches a pH of 5.5-6.0. This is crucial for this compound activity.

  • Incorporation of this compound: Dissolve the desired amount of this compound in a small volume of purified water and add it to the hydrogel base with gentle mixing to ensure uniform distribution.

  • Final Volume: Adjust the final volume to 100g with purified water.

  • Homogenization: Homogenize the final formulation to ensure uniformity.

Characterization of the Topical Formulation

Objective: To determine the flow and viscoelastic properties of the formulation, which are critical for its spreadability and retention on the skin.

Method:

  • Use a rotational rheometer with a parallel plate or cone-plate geometry.

  • Equilibrate the sample to skin temperature (32°C).

  • Perform a continuous shear rate ramp (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity profile and identify shear-thinning behavior.

  • Conduct an oscillatory frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). A higher G' indicates a more structured gel.

  • Determine the yield stress, which is the minimum stress required to initiate flow.

Objective: To evaluate the ease of application of the topical formulation.

Method:

  • Place a known weight (e.g., 0.5 g) of the formulation on a glass slide.

  • Place a second glass slide on top of the formulation.

  • Apply a standard weight (e.g., 100 g) on the top slide for a specific time (e.g., 1 minute).

  • Measure the diameter of the circle formed by the spread formulation. A larger diameter indicates better spreadability.

In Vitro Release Study using Franz Diffusion Cells

Objective: To evaluate the release rate of this compound from the topical formulation.

Method:

  • Apparatus: Use a Franz diffusion cell system.

  • Membrane: A synthetic, inert membrane (e.g., polysulfone) should be used to solely assess formulation-dependent release.

  • Receptor Medium: Phosphate-buffered saline (PBS) at pH 7.4, maintained at 32°C, to simulate physiological conditions.

  • Procedure: a. Mount the membrane between the donor and receptor compartments of the Franz cell. b. Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped. c. Apply a known quantity of the this compound formulation to the donor compartment. d. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium. e. Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

Ex Vivo Skin Permeation Study

Objective: To assess the penetration and permeation of this compound through the skin from the topical formulation.

Method:

  • Skin Preparation: Use excised human or porcine skin, as it closely resembles human skin structure. Remove subcutaneous fat and hair.

  • Apparatus: Franz diffusion cell system.

  • Procedure: a. Mount the skin sample on the Franz cell with the stratum corneum facing the donor compartment. b. Follow the procedure for the in vitro release study (Protocol 3). c. At the end of the experiment, dismount the skin, and determine the amount of this compound retained in different skin layers (stratum corneum, epidermis, dermis) by tape stripping or extraction.

Antimicrobial Efficacy Testing

Objective: To qualitatively assess the antimicrobial activity of the this compound formulation.

Method:

  • Prepare an agar (B569324) plate uniformly inoculated with a suspension of the test microorganism (e.g., S. aureus).

  • Apply a sterile paper disc impregnated with a known amount of the this compound formulation onto the agar surface.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Measure the diameter of the clear zone of growth inhibition around the disc. A larger zone indicates greater antimicrobial activity.

Objective: To determine the rate at which the this compound formulation kills a specific microorganism.[7][8]

Method:

  • Inoculate a liquid culture medium with a known concentration of the test microorganism.

  • Add the this compound formulation at a specific concentration to the culture.

  • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots of the culture.

  • Perform serial dilutions and plate on agar to determine the number of viable microorganisms (colony-forming units, CFU/mL).

  • A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum.[8]

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_preclinical Preclinical Assessment F1 This compound Hydrogel Formulation C1 Rheology & Spreadability Characterization F1->C1 IVR In Vitro Release (Franz Cell) C1->IVR AE Antimicrobial Efficacy (Zone of Inhibition, Time-Kill) C1->AE EVP Ex Vivo Skin Permeation (Franz Cell) IVR->EVP PA Preclinical Efficacy & Safety (Animal Models) AE->PA EVP->PA

Caption: Experimental workflow for this compound topical formulation development.

mechanism_of_action cluster_peptide cluster_membrane Bacterial Cell Membrane cluster_effects ClavA This compound Membrane Lipid Bilayer ClavA->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Pore Pore Formation Disruption->Pore Leakage Ion & Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action of this compound on bacterial membranes.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Clavanin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Clavanin A.

Troubleshooting Guides

Issue 1: Low Crude Peptide Yield After Solid-Phase Peptide Synthesis (SPPS)

Question: We are experiencing significantly lower than expected crude peptide yield after cleaving the this compound peptide from the resin. What are the potential causes and how can we troubleshoot this?

Answer:

Low crude peptide yield in the large-scale synthesis of this compound can stem from several factors throughout the SPPS process. Here's a systematic approach to identify and address the issue:

Possible Causes & Solutions:

Cause Identification Solution
Incomplete Fmoc Deprotection Perform a test cleavage on a small amount of resin from an intermediate synthesis step and analyze by mass spectrometry to check for Fmoc-adducts.- Increase deprotection time with 20% piperidine (B6355638) in DMF. - Perform a double deprotection step. - For difficult sequences, consider using a stronger base like DBU in the deprotection solution.[1]
Poor Amino Acid Coupling Efficiency Monitor coupling completion using a colorimetric test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines).[2]- Increase coupling time and/or perform double coupling. - Use a more efficient coupling reagent such as HATU or HCTU.[2] - Increase the excess of amino acid and coupling reagents. - Consider switching to a solvent with better swelling properties for the resin, like NMP or adding DMSO.[1]
Peptide Aggregation The resin may appear clumped or fail to swell properly.[1]- Synthesize at a higher temperature (microwave synthesis can be effective).[1] - Incorporate pseudoprolines or Dmb-protected amino acids at strategic positions to disrupt secondary structure formation.[1] - Use a low-substitution resin to increase the distance between peptide chains.[1] - Add chaotropic salts like LiCl to the coupling and deprotection solutions.
Loss of Peptide Chains from the Resin Analyze the wash solutions from various steps for the presence of the peptide.- For C-terminal acid peptides, ensure the linker is stable to the repetitive piperidine treatments. 2-chlorotrityl chloride resin is a good option for minimizing diketopiperazine formation, a common cause of chain loss at the dipeptide stage.[1]

Experimental Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting Start Low Crude Yield Observed Check_Deprotection Test for Incomplete Fmoc Deprotection Start->Check_Deprotection Check_Coupling Monitor Coupling Efficiency Check_Deprotection->Check_Coupling Complete Optimize_Deprotection Optimize Deprotection (Time, Reagents) Check_Deprotection->Optimize_Deprotection Incomplete Assess_Aggregation Evaluate Resin Swelling & Peptide Sequence Check_Coupling->Assess_Aggregation Complete Optimize_Coupling Optimize Coupling (Reagents, Time, Solvent) Check_Coupling->Optimize_Coupling Incomplete Investigate_Chain_Loss Analyze Wash Solutions Assess_Aggregation->Investigate_Chain_Loss No Obvious Aggregation Mitigate_Aggregation Implement Aggregation Mitigation Strategies Assess_Aggregation->Mitigate_Aggregation Aggregation Prone Select_Linker Choose a More Stable Linker Investigate_Chain_Loss->Select_Linker Peptide Detected End Improved Yield Optimize_Deprotection->End Optimize_Coupling->End Mitigate_Aggregation->End Select_Linker->End

Caption: Troubleshooting workflow for low crude peptide yield in this compound synthesis.

Issue 2: Poor Purity Profile of Crude this compound

Question: Our crude this compound shows multiple unexpected peaks close to the main product peak on the analytical HPLC. How can we identify and minimize these impurities?

Answer:

The presence of multiple impurities in the crude product is often due to side reactions occurring during SPPS. Given this compound's sequence (VFQFLGKIIHHVGNFVHGFSHVF), which contains several potentially problematic residues (e.g., His, Asn, Ser), specific side reactions are likely.

Common Side Reactions and Mitigation Strategies:

Side Reaction Affected Residues Identification Mitigation Strategy
Aspartimide Formation Asp-Gly, Asp-Ser, Asp-Asn sequencesMass spectrometry will show a -18 Da peak corresponding to the cyclic imide and subsequent hydrolysis products.- Use HOBt in the piperidine deprotection solution.[1] - Employ backbone protection (e.g., Dmb or Hmb) on the preceding residue.[1]
Diketopiperazine Formation Occurs at the dipeptide stage, especially with Proline (not in this compound, but a general issue).Loss of the dipeptide from the resin.- Use 2-chlorotrityl chloride resin.[1]
Racemization All amino acids, but particularly His and Cys.Chiral amino acid analysis or separation of diastereomers by HPLC.- Use coupling reagents that minimize racemization, such as HATU or HCTU, in combination with an additive like HOAt.
Oxidation Met, Trp, Cys (none in this compound)Mass spectrometry will show a +16 Da peak per oxidation event.- Degas solvents and use scavengers during cleavage.
Deletion Peptides Any residueMass spectrometry will show peaks corresponding to the mass of the target peptide minus one or more amino acids.- Improve coupling efficiency (see Issue 1).
Truncated Peptides Any residueMass spectrometry will show a series of peaks corresponding to shorter peptide fragments.- Ensure complete deprotection at every step.

Logical Flow for Impurity Analysis and Reduction:

Caption: Workflow for identifying and reducing impurities in this compound synthesis.

Frequently Asked Questions (FAQs)

1. What is the recommended method for large-scale synthesis of this compound?

Fmoc-based solid-phase peptide synthesis (SPPS) is the most common and effective method for synthesizing peptides like this compound.[3] For large-scale synthesis, automated synthesizers are typically employed to ensure consistency and reduce manual labor.

2. What are the key challenges in the large-scale synthesis of this compound?

The primary challenges include:

  • Aggregation: The hydrophobic residues in this compound can lead to peptide chain aggregation on the resin, hindering subsequent coupling and deprotection steps.[1]

  • Side Reactions: The presence of multiple histidine and other reactive side chains increases the likelihood of side reactions such as aspartimide formation and racemization.

  • Purification: Achieving high purity on a large scale can be challenging due to the presence of closely related impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard purification method.[3][4]

  • Stability: this compound's activity is pH-dependent, suggesting that its stability in solution may also be influenced by pH.[5][6]

3. What are the optimal storage conditions for synthesized this compound?

Lyophilized this compound should be stored at -20°C or lower for long-term stability.[7] For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 4°C. The optimal pH for storage is likely to be slightly acidic (around pH 5.5), where the peptide exhibits higher activity, but specific long-term stability studies at various pH values and temperatures are recommended.[5][6]

4. What purity level is generally required for this compound to be used in biological assays?

A purity of >95% as determined by HPLC is generally considered acceptable for most biological assays.[3]

5. Is recombinant production a viable alternative to chemical synthesis for this compound?

Recombinant production in systems like Pichia pastoris has been explored for modified versions of this compound and can be a cost-effective alternative for large-scale production, especially for longer peptides.[8][9] However, chemical synthesis offers greater flexibility for incorporating non-natural amino acids and modifications.[10][11]

Comparison of Synthesis Methods:

Factor Chemical Synthesis (SPPS) Recombinant Production
Yield Can be high, but decreases with peptide length.Can be very high, especially for longer peptides.[12]
Purity High purity can be achieved through RP-HPLC.Requires extensive purification to remove host cell proteins.
Cost High cost of protected amino acids and reagents.[11]Lower raw material costs but higher process development costs.[9]
Scalability Well-established for large-scale production.[4]Can be scaled up in bioreactors.[9]
Modifications Easily allows for incorporation of non-natural amino acids and other modifications.Limited to natural amino acids and host cell's post-translational modification capabilities.

Experimental Protocols

General Protocol for Fmoc-SPPS of this compound (Lab Scale)

This protocol is based on standard Fmoc-SPPS procedures and should be optimized and scaled up for large-scale synthesis.

  • Resin Swelling: Swell Rink amide resin in DMF for at least 30 minutes.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[2]

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HCTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF.[2]

  • Repeat: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours at room temperature.[13]

    • Filter the resin and collect the filtrate.

  • Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[13]

General Protocol for RP-HPLC Purification of this compound

  • Column: C18 reversed-phase column.[4]

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.[4]

  • Gradient: A linear gradient from low %B to high %B over a specified time (e.g., 5% to 65% B over 60 minutes) is typically used to elute the peptide. The exact gradient will need to be optimized based on the crude peptide's hydrophobicity.

  • Detection: Monitor the elution at 214 nm or 280 nm.[14]

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC and pool the fractions with the desired purity (>95%).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.

Data Presentation

Table 1: Representative Purity and Yield Data for SPPS of a 23-mer Peptide (Illustrative)

Synthesis Scale Crude Purity (%) Overall Yield (%) Purified Yield (%)
0.1 mmol756040
1 mmol705535
10 mmol655030

Note: This is illustrative data for a generic 23-mer peptide and actual results for this compound may vary. Large-scale synthesis often results in slightly lower yields and purity due to mass transfer limitations.

Table 2: this compound Properties

Property Value Reference
Amino Acid Sequence VFQFLGKIIHHVGNFVHGFSHVF[7]
Molecular Weight 2666.1 Da[7]
Purity (Typical) >95%[3]
Optimal Activity pH 5.5[5][6]

References

Technical Support Center: Overcoming Solubility Issues with Clavanin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with the antimicrobial peptide Clavanin A.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving my lyophilized this compound powder. What is the recommended starting solvent?

A1: For initial solubilization of this compound, sterile, deionized water is the recommended starting solvent. Due to its histidine-rich sequence, this compound's solubility is significantly influenced by pH. Acidifying the aqueous solution can improve solubility.

Q2: My this compound solution appears cloudy or has visible precipitates. What could be the cause and how can I fix it?

A2: Cloudiness or precipitation indicates that the peptide may not be fully dissolved or is aggregating. This can be due to several factors, including high peptide concentration, the pH of the solution, or the presence of salts. This compound has been observed to precipitate at concentrations above 128 µM in Mueller-Hinton Broth (MHB).[1]

To address this, you can try the following troubleshooting steps:

  • Sonication: Briefly sonicate the solution in a water bath sonicator. This can help break up aggregates.

  • Gentle Warming: Warm the solution to a temperature not exceeding 40°C.

  • pH Adjustment: Since this compound's activity is enhanced at acidic pH, lowering the pH of the solution to around 5.5 may improve its solubility.[2][3] This is due to the protonation of the histidine residues, which increases the peptide's net positive charge.

  • Use of Co-solvents: If aqueous solutions are not effective, a small amount of an organic co-solvent can be used for initial dissolution before diluting with the desired aqueous buffer.

Q3: Can I use organic solvents to dissolve this compound? If so, which ones are recommended?

A3: Yes, if this compound proves insoluble in aqueous solutions, organic solvents can be used. For initial solubilization of hydrophobic peptides like this compound, dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) are commonly recommended.[4] A 1:1 water:acetonitrile mixture has been used in some encapsulation studies involving this compound due to solubility limitations.

Q4: How does pH affect the solubility and activity of this compound?

A4: pH is a critical factor for both the solubility and antimicrobial activity of this compound. Its activity is significantly greater at an acidic pH (e.g., 5.5) compared to a neutral pH (7.4).[2][3] This is attributed to the four histidine residues in its sequence. At acidic pH, these residues become protonated, increasing the peptide's overall positive charge and enhancing its interaction with negatively charged bacterial membranes. This increased charge also generally improves solubility in aqueous solutions.

Q5: Are there any formulation strategies to improve the solubility and stability of this compound for in vivo studies?

A5: Yes, formulation strategies can significantly enhance the solubility and stability of antimicrobial peptides. For this compound, nanoformulations, such as encapsulation in nanoparticles or liposomes, have been explored.[5] These approaches can protect the peptide from degradation, improve its pharmacokinetic profile, and enhance its therapeutic efficacy. PEGylation, the attachment of polyethylene (B3416737) glycol chains, is another common strategy to increase the solubility and circulation half-life of peptides.[6]

Troubleshooting Guides

Problem: Lyophilized this compound powder does not dissolve in water.
Possible Cause Troubleshooting Steps
Peptide Aggregation 1. Gently vortex the vial. 2. Sonicate the solution for 10-15 minutes in a water bath sonicator.[7] 3. Gently warm the solution to 37°C.
Insufficiently Acidic pH 1. Add a small volume of 0.1% trifluoroacetic acid (TFA) or 10% acetic acid to the aqueous solution to lower the pH.[7][8] 2. Monitor the pH to ensure it is compatible with your experimental setup.
High Peptide Concentration 1. Attempt to dissolve a smaller amount of the peptide in the same volume of solvent. 2. If a higher concentration is required, consider using a co-solvent.
Problem: this compound precipitates out of solution after initial dissolution.
Possible Cause Troubleshooting Steps
Change in pH or Buffer Composition 1. Ensure the final buffer system is compatible with the dissolved peptide. 2. If diluting into a buffer of different pH, add the peptide solution slowly while vortexing.
Salt Concentration 1. Be aware that high salt concentrations can sometimes decrease peptide solubility. This compound, however, is known to be active in high-salt concentrations.[4]
Supersaturation 1. The initial dissolution may have created a supersaturated solution. Try preparing a more dilute stock solution.

Quantitative Solubility Data

The following table summarizes the available quantitative data and key observations regarding this compound solubility.

Solvent/Condition Solubility/Observation Reference
Acidified Water (0.01% Acetic Acid)Minimal effective concentration around 1 mg/mL.[9]
Mueller-Hinton Broth (MHB)Precipitation observed at concentrations >128 µM.[1]
Water/AcetonitrileA 1:1 mixture has been used for encapsulation studies due to solubility limitations.

Experimental Protocols

Protocol for Solubilizing this compound

This protocol provides a step-by-step guide for dissolving lyophilized this compound.

Materials:

  • Lyophilized this compound

  • Sterile, deionized water

  • 0.1% Trifluoroacetic acid (TFA) in sterile water (optional)

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN) (optional)

  • Vortex mixer

  • Water bath sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution in Aqueous Solution: a. Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution. b. Gently vortex the vial to mix. c. If the peptide does not fully dissolve, proceed to step 3.

  • Troubleshooting Insolubility in Water: a. Sonication: Place the vial in a water bath sonicator for 10-15 minutes. b. pH Adjustment (if applicable): If sonication is ineffective, add a small aliquot of 0.1% TFA to the solution and vortex. This should only be done if a low pH is acceptable for the downstream application.

  • Dissolution using a Co-solvent (Alternative to Step 2 & 3): a. If this compound is known to be poorly soluble in your aqueous system, first add a minimal amount of DMSO or ACN to the lyophilized powder to dissolve it completely. b. Slowly add your desired aqueous buffer to the peptide-solvent mixture dropwise while gently vortexing. c. Caution: Be mindful of the final concentration of the organic solvent, as it may affect your experiment. A final concentration of DMSO at 1% or less is generally well-tolerated in most biological assays.[8]

  • Final Dilution: Once the peptide is fully dissolved in the stock solution, it can be further diluted to the desired working concentration using your experimental buffer.

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow start Lyophilized this compound step1 Add Sterile Water start->step1 check1 Fully Dissolved? step1->check1 step2 Sonicate / Gentle Warming check1->step2 No end Ready for Use / Storage check1->end Yes check2 Fully Dissolved? step2->check2 step3 Add Dilute Acid (e.g., 0.1% TFA) check2->step3 No check2->end Yes check3 Fully Dissolved? step3->check3 alt_step1 Add Minimal Organic Solvent (DMSO/ACN) check3->alt_step1 No check3->end Yes alt_step2 Slowly Add Aqueous Buffer alt_step1->alt_step2 alt_step2->end

Caption: Workflow for dissolving this compound.

clavanin_a_mechanism cluster_neutral_ph Neutral pH (e.g., 7.4) cluster_acidic_ph Acidic pH (e.g., 5.5) clavanin_neutral This compound membrane_neutral Bacterial Membrane clavanin_neutral->membrane_neutral disruption Non-specific Membrane Disruption membrane_neutral->disruption lysis_neutral Cell Lysis disruption->lysis_neutral clavanin_acidic This compound (Protonated Histidines) membrane_protein Membrane Proteins clavanin_acidic->membrane_protein dna_synthesis Inhibition of DNA Synthesis clavanin_acidic->dna_synthesis translocation proton_gradient Collapse of Proton Gradient membrane_protein->proton_gradient lysis_acidic Bacterial Cell Death proton_gradient->lysis_acidic dna_synthesis->lysis_acidic

Caption: pH-dependent mechanisms of this compound.

References

optimizing Clavanin A activity in physiological salt concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Clavanin A, focusing on optimizing its antimicrobial activity in physiological salt concentrations.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing lower than expected activity in my physiological salt buffer (e.g., 150 mM NaCl). What could be the issue?

A1: While this compound is known to be more salt-tolerant than many other antimicrobial peptides (AMPs), several factors can still influence its activity.[1][2] Consider the following:

  • pH of the Assay Medium: this compound's activity is highly pH-dependent.[3][4] Its effectiveness is often enhanced at a mildly acidic pH (e.g., 5.5) compared to neutral pH (7.4).[5] The protonation of its histidine residues at lower pH increases the peptide's positive charge, improving its interaction with microbial membranes.[4]

  • Peptide Purity and Aggregation: Ensure the purity of your synthesized this compound. Impurities can interfere with its activity. Also, like many peptides, this compound can be prone to aggregation, which can reduce its effective concentration. Consider preparing fresh stock solutions and sonicating briefly before use.

  • Buffer Composition: While NaCl is the most common salt in physiological buffers, other components can influence this compound's activity. Divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes compete with the peptide for binding sites on the bacterial membrane, although this compound is generally robust in this regard.

Q2: How can I rationally modify this compound to further enhance its activity at physiological salt concentrations?

A2: Several strategies have been successfully employed to improve the salt resistance of other AMPs, and these principles can be applied to this compound:

  • Amino Acid Substitutions: Replacing certain natural amino acids with bulky, non-natural ones like β-naphthylalanine has been shown to enhance the salt resistance of some peptides.[6][7] This is thought to facilitate deeper penetration into the bacterial membrane, counteracting the inhibitory effects of high salt.[6]

  • Increasing Net Positive Charge: A higher cationic charge can strengthen the initial electrostatic attraction between the peptide and the negatively charged bacterial membrane, which is often a key factor in overcoming the shielding effect of salt ions.[7] However, this must be balanced to avoid excessive toxicity to host cells.

  • Modulating Hydrophobicity: Increasing hydrophobicity can enhance membrane interaction. However, an optimal balance is crucial, as excessive hydrophobicity can lead to non-specific interactions and potential toxicity.[7] The abundant phenylalanine residues in this compound already provide significant hydrophobicity and conformational flexibility.[8]

Q3: What is the role of metal ions in this compound activity, and can I leverage this in my experiments?

A3: Metal ions, particularly zinc (Zn²⁺), can significantly enhance the antimicrobial activity of this compound, especially at acidic pH.[3] At pH 5.5, this compound can form a complex with Zn²⁺, and this complex has been shown to possess DNA cleavage activity, adding another mechanism of bacterial killing beyond membrane disruption.[3] If your experimental system allows, the addition of Zn²⁺ could be a viable strategy to boost this compound's efficacy.

Q4: I am observing inconsistent results in my antimicrobial susceptibility testing with this compound. What are some common pitfalls?

A4: Inconsistent results in antimicrobial susceptibility testing can arise from several sources:

  • Bacterial Growth Phase: Always use bacteria from the mid-logarithmic growth phase for your assays to ensure metabolic consistency.

  • Inoculum Density: The starting concentration of bacteria can significantly impact the minimum inhibitory concentration (MIC) value. Standardize your inoculum preparation carefully.

  • Assay Medium: The composition of the culture medium can affect peptide activity. For instance, some media components may bind to the peptide, reducing its availability.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no activity of this compound in a standard MIC assay. pH of the medium is neutral or alkaline.Adjust the pH of your assay medium to be slightly acidic (e.g., 5.5) to enhance this compound activity.[5]
High concentration of divalent cations in the medium.While this compound is relatively resistant, consider using a medium with lower concentrations of divalent cations if possible.
Peptide has aggregated.Prepare fresh stock solutions of this compound and briefly sonicate before use.
High variability in MIC values between experiments. Inconsistent bacterial inoculum.Standardize your protocol for preparing the bacterial inoculum, ensuring a consistent cell density for each assay.
Different batches of synthesized peptide.Confirm the purity and concentration of each new batch of this compound.
This compound shows activity against Gram-positive but not Gram-negative bacteria. The outer membrane of Gram-negative bacteria is acting as a barrier.Consider co-administering this compound with a membrane-permeabilizing agent, although this may not be necessary as this compound is generally effective against both.[1]
Toxicity observed in eukaryotic cell lines at effective antimicrobial concentrations. The this compound concentration is too high.Optimize the concentration to find a therapeutic window with minimal host cell toxicity. This compound generally shows low toxicity to mammalian cells.[1]
Modifications to the peptide have increased its non-specific membrane activity.If you have created analogs, screen them for hemolytic activity and cytotoxicity against relevant cell lines.

Quantitative Data Summary

The following table summarizes the minimal inhibitory concentrations (MICs) of this compound and its analogs against various microorganisms under different conditions, as reported in the literature.

PeptideMicroorganismAssay ConditionMIC (µM)Reference
This compoundEscherichia colipH 5.524[1]
This compoundStaphylococcus aureuspH 5.545[1]
This compoundListeria monocytogenes100 mM NaCl, pH 5.5Substantial Activity[2]
This compoundEscherichia coli100 mM NaCl, pH 5.5Substantial Activity[2]
This compound + Zn(II)Escherichia colipH 5.54[3]
This compoundEscherichia colipH 5.564[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in a Salt-Containing Medium

This protocol outlines the steps to determine the MIC of this compound against a bacterial strain in a medium with physiological salt concentration.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ of ~0.4-0.6).

    • Dilute the bacterial culture in the assay medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Peptide Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the this compound stock solution in the assay medium (e.g., Mueller-Hinton Broth supplemented with 150 mM NaCl, pH adjusted to 5.5) in a 96-well microtiter plate.

  • Incubation:

    • Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (medium without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: Assessing the Effect of pH on this compound Activity

This protocol is designed to evaluate how pH influences the antimicrobial efficacy of this compound.

  • Prepare Assay Media:

    • Prepare your chosen broth medium (e.g., Mueller-Hinton Broth with 150 mM NaCl) and divide it into aliquots.

    • Adjust the pH of each aliquot to a different value (e.g., 5.5, 6.5, 7.4) using sterile HCl or NaOH.

  • Perform MIC Assay:

    • Follow the steps outlined in Protocol 1, but perform the assay in parallel using the different pH-adjusted media.

  • Analysis:

    • Compare the MIC values obtained at each pH to determine the optimal pH for this compound activity against the tested strain.

Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bact_prep Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) start->bact_prep pep_prep Prepare Serial Dilutions of this compound in Assay Medium start->pep_prep combine Combine Bacteria and Peptide in 96-well Plate bact_prep->combine pep_prep->combine incubate Incubate at 37°C for 18-24 hours combine->incubate read_plate Visually Inspect for Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

ClavaninA_Mechanism cluster_extracellular Extracellular Environment (Physiological Salt) cluster_membrane Bacterial Membrane cluster_intracellular Intracellular clavanin This compound membrane Negatively Charged Bacterial Membrane clavanin->membrane Electrostatic Attraction salt Na+, Cl- ions salt->membrane Shielding Effect disruption Membrane Disruption membrane->disruption translocation Translocation (at acidic pH) membrane->translocation dna Intracellular Targets (e.g., DNA with Zn2+) translocation->dna

Caption: Simplified Model of this compound's Interaction with Bacteria.

References

impact of pH on Clavanin A efficacy in vitro and in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Clavanin A, focusing on the critical impact of pH on its in vitro and in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound antimicrobial activity?

A1: this compound exhibits significantly greater antimicrobial activity at a mildly acidic pH of 5.5 compared to a neutral pH of 7.4.[1][2][3][4] This enhanced efficacy at lower pH is a key characteristic of this histidine-rich antimicrobial peptide.

Q2: How does pH affect the mechanism of action of this compound?

A2: The mechanism of action of this compound is pH-dependent.[5][6][7]

  • At neutral pH (7.4): this compound is thought to cause non-specific membrane disruption, leading to the leakage of intracellular contents.[5][6]

  • At acidic pH (5.5): The peptide's mode of action appears to be multi-faceted. It involves the permeabilization of the bacterial membrane, potentially through interaction with membrane proteins.[5][7] Additionally, at acidic pH, this compound may translocate into the cytoplasm and interfere with intracellular processes, including DNA synthesis.[6] The protonation of its multiple histidine residues at low pH is believed to be crucial for this shift in mechanism.[8]

Q3: Is there evidence for the pH-dependent efficacy of this compound in vivo?

A3: While direct in vivo studies meticulously controlling local tissue pH are limited, the enhanced activity of this compound in acidic environments is highly relevant for its therapeutic potential in acidic microenvironments of infection, such as in phagolysosomes or at the site of certain wound infections.[4][9][10] In vivo studies have demonstrated the efficacy of this compound in reducing bacterial load in wound infection models and improving survival in sepsis models, where localized acidic conditions can occur.[9][10][11][12]

Q4: What is the amino acid sequence and molecular weight of this compound?

A4: The amino acid sequence of this compound is VFQFLGKIIHHVGNFVHGFSHVF.[13] Its molecular weight is approximately 2666.1 g/mol .[13][14]

Troubleshooting Guides

Issue 1: Inconsistent or Higher-than-Expected Minimum Inhibitory Concentration (MIC) Values in vitro.
  • Potential Cause 1: Suboptimal pH of the growth medium.

    • Troubleshooting Step: Ensure the pH of your Mueller-Hinton Broth (MHB) or other testing medium is adjusted to and buffered at the desired acidic pH (e.g., 5.5) for optimal this compound activity. The activity of this compound is significantly lower at neutral pH.[1][2][3][4]

  • Potential Cause 2: Peptide adsorption to plasticware.

    • Troubleshooting Step: Cationic peptides like this compound can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration. Use low-binding polypropylene (B1209903) plates for all assays involving this compound.[1]

  • Potential Cause 3: Interference from media components.

    • Troubleshooting Step: Standard MHB can contain high salt concentrations that may inhibit the activity of some antimicrobial peptides. Consider using a low-salt or cation-adjusted MHB.[1]

  • Potential Cause 4: Peptide degradation.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Store the lyophilized peptide at -20°C or lower.[13]

Issue 2: Poor Correlation Between in vitro MIC and in vivo Efficacy.
  • Potential Cause 1: In vivo microenvironment not fully replicated in vitro.

    • Troubleshooting Step: The local pH at the site of infection in an animal model can be acidic. Standard in vitro assays at neutral pH may not accurately predict in vivo activity.[9] Design in vitro experiments to mimic the expected in vivo conditions more closely (e.g., acidic pH, presence of serum proteins).

  • Potential Cause 2: Proteolytic degradation in vivo.

    • Troubleshooting Step: While this compound has shown in vivo efficacy, its stability against proteases in different biological fluids should be considered. Future formulations could explore modifications to enhance proteolytic stability.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound at Different pH Values

MicroorganismStrainpHMIC (µM)Reference
Escherichia coliATCC 8739Not Specified24[9]
Staphylococcus aureusATCC 29213Not Specified45[9]
Escherichia coliML-35p5.5Significantly Lower[1][2][3][4]
Escherichia coliML-35p7.4Significantly Higher[1][2][3][4]
Listeria monocytogenesEGD5.5Significantly Lower[1][2][3][4]
Listeria monocytogenesEGD7.4Significantly Higher[1][2][3][4]
Candida albicans5.5Significantly Lower[1][2][3][4]
Candida albicans7.4Significantly Higher[1][2][3][4]

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

Infection ModelPathogenTreatment Dose (mg/kg)OutcomeReference
Wound InfectionStaphylococcus aureus1, 5, 10Significant reduction in CFU[9][10][12]
SepsisStaphylococcus aureus1080% survival rate[9][10][11][12]
SepsisEscherichia coli1080% survival rate[9][10][11][12]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard guidelines for antimicrobial peptide susceptibility testing.[1]

  • Preparation of Materials:

    • Use sterile 96-well polypropylene microtiter plates.

    • Prepare cation-adjusted Mueller-Hinton Broth (MHB) and buffer it to the desired pH (e.g., 5.5 and 7.4).

    • Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate pH-buffered MHB in the microtiter plate.

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Include a growth control (bacteria without peptide) and a sterility control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay assesses the ability of this compound to compromise the bacterial cytoplasmic membrane.

  • Preparation of Materials:

    • SYTOX Green nucleic acid stain.

    • 96-well black, clear-bottom microtiter plates.

    • Fluorometric microplate reader.

    • Buffer of choice at the desired pH (e.g., PBS at pH 5.5 and 7.4).

  • Preparation of Bacterial Suspension:

    • Grow bacteria to mid-log phase, then wash and resuspend in the assay buffer to a final OD600 of 0.05.

  • Assay Procedure:

    • Add the bacterial suspension to the wells of the microtiter plate.

    • Add SYTOX Green to a final concentration of 1-5 µM and incubate in the dark for 15 minutes to allow for stabilization.

    • Add varying concentrations of this compound to the wells.

    • Monitor the increase in fluorescence over time using a microplate reader (Excitation: ~485 nm, Emission: ~520 nm). An increase in fluorescence indicates that the membrane has been permeabilized, allowing SYTOX Green to enter and bind to intracellular nucleic acids.

Visualizations

ClavaninA_Mechanism_pH cluster_neutral Neutral pH (7.4) cluster_acidic Acidic pH (5.5) ClavaninA_N This compound Membrane_N Bacterial Membrane ClavaninA_N->Membrane_N Interaction Disruption Non-specific Membrane Disruption Membrane_N->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage ClavaninA_A This compound (Protonated Histidines) Membrane_A Bacterial Membrane ClavaninA_A->Membrane_A Enhanced Interaction Permeabilization Membrane Permeabilization Membrane_A->Permeabilization Translocation Translocation Permeabilization->Translocation Intracellular Intracellular Targets (e.g., DNA) Translocation->Intracellular Inhibition Inhibition of DNA Synthesis Intracellular->Inhibition

Caption: pH-Dependent Mechanisms of this compound.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Prep_Media Prepare pH-buffered MHB Prep_Inoculum Prepare bacterial inoculum (0.5 McFarland) Prep_Media->Prep_Inoculum Prep_Peptide Prepare this compound stock solution Dilute_Peptide Serial dilute this compound in 96-well plate Add_Bacteria Add bacterial inoculum to wells Dilute_Peptide->Add_Bacteria Controls Include growth and sterility controls Add_Bacteria->Controls Incubate Incubate at 37°C for 18-24h Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for MIC Determination.

References

strategies to reduce the cytotoxicity of Clavanin A derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the cytotoxicity of Clavanin A derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the baseline cytotoxicity of the parent compound, this compound?

A1: this compound, an antimicrobial peptide isolated from the marine tunicate Styela clava, generally exhibits low cytotoxicity against mammalian cells.[1][2][3] Studies have shown high cell viability (over 60%) in L929 mouse fibroblasts and mouse skin primary cells even at concentrations as high as 600 μM.[2] This inherent low toxicity makes it a promising candidate for further development.

Q2: Are there any known derivatives of this compound with altered cytotoxicity profiles?

A2: Yes, for instance, Clavanin-MO, a modified variant, has also demonstrated low cytotoxicity. In studies involving primary human dermal fibroblasts (hFibs), Clavanin-MO did not produce any significant change in cell viability at doses up to 200 μM.[4]

Q3: What are the primary molecular strategies for reducing the cytotoxicity of antimicrobial peptide derivatives like this compound?

A3: Several strategies can be employed to decrease the cytotoxicity and hemolytic activity of peptide derivatives:

  • Amino Acid Substitution: Systematically replacing specific amino acids can modulate the peptide's properties.[5]

    • Reducing Hydrophobicity: Replacing hydrophobic residues (e.g., Tryptophan, Leucine) with less hydrophobic ones (e.g., Alanine) can decrease non-specific interactions with mammalian cell membranes.[5]

    • Modulating Cationicity: Adjusting the number and position of positively charged residues (e.g., Lysine, Arginine) can enhance selectivity for negatively charged bacterial membranes over the zwitterionic membranes of erythrocytes.[5][6]

  • L-to-D Amino Acid Substitution: Introducing D-amino acids can alter the peptide's secondary structure and its interaction with membranes, sometimes leading to a significant reduction in hemolytic activity while retaining antimicrobial potency.[5][7]

  • Peptide Cyclization: Constraining the peptide's conformation through cyclization may reduce its ability to insert into and disrupt mammalian cell membranes.[5]

Q4: How does pH influence the activity and cytotoxicity of this compound?

A4: The activity of this compound is pH-dependent. It is more active in acidic conditions (pH 5.5) than at physiological pH (7.4).[1][8] This is attributed to the protonation of its four histidine residues at lower pH, which increases the peptide's overall positive charge and its affinity for negatively charged microbial membranes.[9] This pH sensitivity can be a factor in its mechanism of action and its interaction with different cellular environments.[8]

Troubleshooting Guide

Problem 1: My modified this compound derivative shows reduced cytotoxicity but also a significant loss of antimicrobial activity.

  • Possible Cause: This is a common challenge as the physicochemical properties driving antimicrobial activity and cytotoxicity can be closely related.[5] An excessive reduction in hydrophobicity can make the peptide too polar to effectively interact with and disrupt bacterial membranes.[5]

  • Solution: A careful balance between hydrophobicity and cationicity is crucial.[6] Consider a more conservative approach by making less drastic amino acid substitutions. Systematically titrate the hydrophobicity and charge to identify a derivative with an optimal therapeutic window.

Problem 2: I am observing inconsistent results in my hemolysis assays.

  • Possible Causes & Solutions:

    • Red Blood Cell (RBC) Source and Age: RBCs from different donors or of varying ages can have different levels of membrane fragility. Use fresh RBCs from a consistent source for each experiment.[10]

    • Inaccurate Peptide Concentration: Errors in peptide quantification will lead to misleading results. Accurately determine the concentration of your peptide stock solution using a reliable method like UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or a colorimetric peptide quantification assay.[5]

    • Inconsistent Incubation Conditions: Time and temperature can affect the rate of hemolysis. Strictly adhere to a standardized incubation time and temperature (e.g., 1 hour at 37°C).[5]

    • Interference from Solvents: The solvent used to dissolve the peptide (e.g., DMSO) may have lytic effects at higher concentrations. Always include a vehicle control with the highest concentration of the solvent used to assess its contribution to hemolysis and keep the final solvent concentration low (typically <1%).[5]

Quantitative Data Summary

Table 1: Cytotoxicity of this compound and Derivatives on Mammalian Cells

PeptideCell LineAssayConcentration (µM)Cell Viability (%)Reference
This compoundL929 Mouse FibroblastsMTT600> 60%[2]
This compoundMouse Skin Primary CellsMTT600> 60%[2]
This compoundHuman Dermal Fibroblasts (hFibs)-200No significant change[4]
Clavanin-MOHuman Dermal Fibroblasts (hFibs)-200No significant change[4]

Table 2: Hemolytic Activity of Modified Antimicrobial Peptides (Illustrative Examples)

Note: Data for specific this compound derivatives is limited in the provided search results. This table illustrates the potential for reducing hemolytic activity through modification of other peptides.

PeptideModificationFold Increase in HC50 (Decrease in Hemolytic Activity)Reference
Peptide D1 (V13)Optimized charge and hydrophobicity746-fold[5]
C8-lipidated peptideSystematic L-to-D amino acid exchange>30-fold[5]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the effect of this compound derivatives on the metabolic activity and viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., L929, hFibs)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the cells and add 100 µL of the diluted peptide solutions to the respective wells. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: After the 4-hour incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Hemolysis Assay

This protocol is for quantifying the hemolytic activity of this compound derivatives against red blood cells (RBCs).

Materials:

  • Fresh human or animal blood

  • Phosphate-buffered saline (PBS)

  • This compound derivative stock solution

  • Triton X-100 (1% v/v in PBS) for positive control

  • 96-well round-bottom plates

  • Centrifuge

  • Plate reader (540 nm)

Procedure:

  • RBC Preparation: Centrifuge fresh blood at 1000 x g for 10 minutes. Discard the supernatant and wash the RBC pellet three times with PBS. Resuspend the washed RBCs to a final concentration of 2% (v/v) in PBS.

  • Peptide Dilution: Prepare serial dilutions of the this compound derivative in PBS in a 96-well plate.

  • Incubation: Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions. Also, prepare a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer the supernatant to a new flat-bottom 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

  • HC50 Determination: The HC50 value, the concentration of peptide causing 50% hemolysis, can be determined by plotting the percentage of hemolysis against the peptide concentration.[11]

Visualizations

Strategies_to_Reduce_Cytotoxicity Start High Cytotoxicity This compound Derivative Strategy Modification Strategies Start->Strategy AA_Sub Amino Acid Substitution Strategy->AA_Sub D_Amino_Acid L-to-D Amino Acid Substitution Strategy->D_Amino_Acid Cyclization Peptide Cyclization Strategy->Cyclization Hydrophobicity Reduce Hydrophobicity AA_Sub->Hydrophobicity Cationicity Modulate Cationicity AA_Sub->Cationicity Outcome Reduced Cytotoxicity & Maintained Antimicrobial Activity Hydrophobicity->Outcome Cationicity->Outcome D_Amino_Acid->Outcome Cyclization->Outcome

Caption: Logical flow of strategies to mitigate the cytotoxicity of this compound derivatives.

Experimental_Workflow Start Synthesize this compound Derivative Quantify Peptide Quantification (e.g., UV-Vis) Start->Quantify Antimicrobial Antimicrobial Assay (e.g., MIC) Quantify->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT) Quantify->Cytotoxicity Hemolysis Hemolysis Assay (e.g., HC50) Quantify->Hemolysis Analyze Analyze Therapeutic Index (HC50 / MIC) Antimicrobial->Analyze Cytotoxicity->Analyze Hemolysis->Analyze Optimize Further Optimization Analyze->Optimize Low Index Lead Lead Candidate Analyze->Lead High Index Optimize->Start

Caption: Experimental workflow for assessing the cytotoxicity and efficacy of new derivatives.

References

troubleshooting inconsistent results in Clavanin A antimicrobial assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clavanin A antimicrobial assays. Inconsistent results can be a significant challenge, and this resource aims to provide clear solutions to common problems.

Troubleshooting Guide: Inconsistent Results

This guide is designed to help you identify and resolve common issues that lead to variability in your this compound antimicrobial assay results.

Question: Why am I seeing higher Minimum Inhibitory Concentration (MIC) values for this compound than what is reported in the literature?

Answer: Several factors can contribute to unexpectedly high MIC values. Consider the following possibilities:

  • Suboptimal pH of Assay Media: this compound's activity is highly pH-dependent. At neutral pH, its primary mechanism is non-specific membrane disruption. However, under mildly acidic conditions (pH 5.5), its efficacy can be significantly enhanced as it may also bind to and disrupt DNA synthesis.[1][2] Many standard bacterial growth media are buffered to a neutral pH.

    • Recommendation: Verify the pH of your assay medium. Consider testing this compound's activity in a medium buffered to a slightly acidic pH (e.g., 5.5) to see if this improves its potency.

  • Inappropriate Labware: Cationic peptides like this compound can adhere to the negatively charged surfaces of standard polystyrene microtiter plates.[3] This binding reduces the effective concentration of the peptide in your assay, leading to artificially inflated MIC values.[3]

    • Recommendation: Use low-binding materials, such as polypropylene (B1209903) plates and tubes, for all steps involving the peptide.[3][4]

  • Media Composition: Standard media like Mueller-Hinton Broth (MHB) can contain high concentrations of salts that may interfere with the activity of cationic antimicrobial peptides.[3]

    • Recommendation: Use cation-adjusted Mueller-Hinton Broth (MHB) or a more physiologically relevant medium to minimize interference.[3]

  • Peptide Degradation: Peptides can be susceptible to degradation by proteases.

    • Recommendation: Ensure proper storage of your this compound stock solution (typically frozen at -20°C or lower in a suitable solvent).[5] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

G start Inconsistent/High MIC Results check_ph Is the assay pH optimal? (this compound is more active at acidic pH) start->check_ph check_labware Are you using low-binding labware? (e.g., polypropylene) check_ph->check_labware Yes adjust_ph Adjust media to acidic pH (e.g., 5.5) check_ph->adjust_ph No check_media Is the media composition appropriate? (e.g., cation-adjusted MHB) check_labware->check_media Yes switch_labware Switch to polypropylene plates/tubes check_labware->switch_labware No check_peptide Is the peptide stock viable? (Proper storage, fresh dilutions) check_media->check_peptide Yes change_media Use cation-adjusted MHB check_media->change_media No prepare_fresh Prepare fresh peptide dilutions check_peptide->prepare_fresh No end Re-run Assay check_peptide->end Yes adjust_ph->end switch_labware->end change_media->end prepare_fresh->end

Question: My results are not reproducible between experiments. What could be the cause?

Answer: Lack of reproducibility is often due to subtle variations in experimental conditions.

  • Inoculum Preparation: The growth phase and final concentration of the bacterial inoculum are critical.

    • Recommendation: Standardize your inoculum preparation. Always use a fresh culture in the mid-logarithmic phase of growth and adjust the final concentration to approximately 5 x 10^5 CFU/mL in the test wells.[3]

  • Peptide Handling: As mentioned, this compound is a peptide and requires careful handling.

    • Recommendation: Use a carrier protein like bovine serum albumin (BSA) in your dilution buffer (e.g., 0.01% acetic acid with 0.2% BSA) to prevent non-specific binding and improve stability.[4]

  • Incubation Conditions: Ensure consistent incubation temperature and time. For MIC assays, readings should be taken at a standardized time point (e.g., 18-24 hours).[3][4]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound has a pH-dependent dual mechanism of action. At neutral pH, it acts primarily by disrupting the bacterial cell membrane in a non-specific manner.[2][6] Under mildly acidic conditions (pH 5.5), its activity is enhanced, and it is thought to also bind to DNA and interfere with DNA synthesis.[1] The presence of metal ions, such as Zn(II), can further enhance its activity at acidic pH, potentially by facilitating DNA cleavage.[1]

G

What are typical MIC values for this compound?

MIC values for this compound can vary depending on the bacterial species and the specific assay conditions used. It is generally more effective against Gram-negative bacteria like E. coli than Gram-positive bacteria like S. aureus.[7]

MicroorganismMIC (µM)Assay Conditions
Escherichia coli ATCC 873924Microdilution method in Mueller-Hinton Broth
Staphylococcus aureus ATCC 2921345Microdilution method in Mueller-Hinton Broth
Escherichia coli (at pH 5.5 with Zn(II))4Microdilution method
Escherichia coli (at pH 5.5 without Zn(II))64Microdilution method

Note: The above data is compiled from published studies and should be used for reference purposes.[1][7] Your results may vary based on the specific protocols and materials used in your laboratory.

How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder.[5] For storage, it should be kept in a freezer at or below -20°C.[5] To prepare a stock solution, reconstitute the peptide in a suitable solvent, such as sterile deionized water or 0.01% acetic acid.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. For working solutions, it is recommended to dilute the stock in a buffer containing a carrier protein like 0.2% BSA to prevent adsorption to labware.[4]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard guidelines for antimicrobial peptide susceptibility testing.[3][4]

Materials:

  • This compound

  • Test microorganism

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.

    • Include a growth control (bacteria with no peptide) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determining the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

G start Start prep_inoculum Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) start->prep_inoculum plate_setup Add Bacteria and Peptide to Polypropylene 96-well Plate prep_inoculum->plate_setup prep_peptide Prepare Serial Dilutions of this compound (in polypropylene tubes with BSA) prep_peptide->plate_setup incubation Incubate at 37°C for 18-24h plate_setup->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results end End read_results->end

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • Materials from the Broth Microdilution Assay

  • Sterile saline or phosphate-buffered saline (PBS)

  • Mueller-Hinton Agar (MHA) plates

Protocol:

  • Assay Setup:

    • Prepare bacterial cultures and peptide solutions as described for the MIC assay.

    • Prepare tubes with a final bacterial concentration of ~5 x 10^5 CFU/mL and this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

    • Include a growth control without the peptide.

  • Time-Course Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each peptide concentration and the control.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[3]

References

Technical Support Center: Enhancing the Antimicrobial Potency of Clavanin A with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clavanin A and its metal ion complexes. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist you in your research and development efforts to enhance the antimicrobial potency of this promising peptide.

Frequently Asked questions (FAQs)

Q1: Which metal ions have been shown to enhance the antimicrobial activity of this compound?

A1: Research has primarily focused on the synergistic effects of Zinc (Zn(II)) with this compound. The addition of Zn(II) has been shown to significantly increase the antimicrobial potency of this compound, in some cases by as much as 16-fold against certain bacterial strains.[1][2] Copper (Cu(II)) has also been investigated, and while it can form complexes with Clavanins and sometimes enhance activity, the most dramatic potentiation for this compound has been observed with Zinc.[3]

Q2: What is the proposed mechanism for this enhancement?

A2: The enhancement of this compound's antimicrobial activity by Zn(II) is multifactorial and appears to be pH-dependent.[3] At a lower pH (around 5.5), the this compound-Zn(II) complex exhibits a distinct mechanism of action which includes:

  • Intracellular Targeting: Unlike many antimicrobial peptides that solely disrupt the cell membrane, the this compound-Zn(II) complex can translocate across the bacterial membrane.[2]

  • DNA Cleavage: Once inside the bacterium, the complex functions as a nuclease, cleaving bacterial DNA, which is a potent killing mechanism.[3][4]

  • Structural Stabilization: Zn(II) binding can stabilize the helical structure of this compound, which may facilitate its interaction with and passage through the bacterial membrane.[2]

At a more neutral pH (around 7.4), this compound's primary mechanism is believed to be membrane disruption.[3]

Q3: Does the specific variant of Clavanin matter for metal ion enhancement?

A3: Yes, the specific amino acid sequence of the Clavanin variant can influence the degree of metal ion enhancement. For instance, while Zn(II) dramatically enhances the activity of this compound, the effect on other clavanins like Clavanin C can be different.[3] The specific histidine residues within the peptide sequence are crucial for coordinating the metal ion and influencing the resulting complex's structure and activity.[1][3]

Q4: Can the presence of metal ions in my growth media affect my experimental results?

A4: Absolutely. Standard laboratory media like Mueller-Hinton Broth (MHB) can contain varying concentrations of divalent cations, including zinc.[5] This can lead to variability in your Minimum Inhibitory Concentration (MIC) results. It is crucial to be aware of the composition of your media and consider using cation-adjusted media or a chemically defined medium to ensure reproducibility.

Troubleshooting Guides

Issue 1: Inconsistent or higher-than-expected MIC values for this compound with Zn(II).

  • Possible Cause 1: Media Composition. Standard Mueller-Hinton Broth (MHB) can contain variable concentrations of divalent cations, which can interfere with the activity of the this compound-Zn(II) complex.[5]

    • Troubleshooting Step: Use cation-adjusted Mueller-Hinton Broth (CAMHB) or a defined minimal medium to ensure consistent metal ion concentrations. It is also important to note that this compound's activity is enhanced at a more acidic pH.[6]

  • Possible Cause 2: Peptide Adsorption to Plastics. Cationic peptides like this compound can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the well.

  • Possible Cause 3: Inaccurate Peptide Quantification. The concentration of your peptide stock solution may be inaccurate.

    • Troubleshooting Step: Ensure your peptide is accurately quantified. Amino acid analysis is a reliable method for determining the concentration of a peptide stock solution.

Issue 2: Precipitation is observed when mixing this compound with metal ions.

  • Possible Cause 1: High Concentrations. At high concentrations, the formation of peptide-metal complexes can lead to aggregation and precipitation.

    • Troubleshooting Step: Prepare the this compound-metal ion complex at the desired final concentration directly in the assay medium. Avoid making highly concentrated stock solutions of the complex.

  • Possible Cause 2: Buffer Incompatibility. The buffer system you are using may not be suitable for the peptide-metal complex.

    • Troubleshooting Step: Experiment with different buffer systems. Ensure the pH of the buffer is appropriate for the experiment (e.g., pH 5.5 for studying the nuclease activity of the this compound-Zn(II) complex).[3]

Issue 3: Liposome leakage assay shows no or minimal dye release.

  • Possible Cause 1: Incorrect Liposome Composition. The lipid composition of your liposomes may not effectively mimic the target bacterial membrane.

  • Possible Cause 2: Insufficient Peptide Concentration. The concentration of this compound may be too low to induce significant membrane disruption.

    • Troubleshooting Step: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal concentration for inducing leakage.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Metal Complexes against Various Microorganisms.

MicroorganismThis compound MIC (µM)This compound + Zn(II) MIC (µM)Fold ImprovementReference
Escherichia coli24 - 6446 - 16[3][6]
Staphylococcus aureus4516~2.8[3][6]
Pseudomonas aeruginosa>12816>8[4]
Klebsiella pneumoniae>12832>4[4]
Acinetobacter baumannii64164[4]
Enterobacter cloacae64164[4]
Candida albicans---

Note: MIC values can vary depending on the specific strain, growth conditions, and assay methodology.

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (MIC Assay) for this compound with Metal Ions

This protocol is adapted from standard broth microdilution methods with modifications for antimicrobial peptides and the inclusion of metal ions.

Materials:

  • This compound (lyophilized powder)

  • ZnCl₂ or other metal salt

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB), pH adjusted to 5.5 for nuclease activity studies

  • Bacterial strain of interest

  • Sterile 96-well low-binding polypropylene microtiter plates

  • Sterile deionized water or 0.01% acetic acid for peptide stock solution

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Peptide and Metal Ion Solutions:

    • Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid.

    • Prepare a stock solution of the metal salt (e.g., ZnCl₂) in sterile deionized water.

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the microtiter plate.

    • Add the metal ion solution to each well containing the peptide to achieve the desired final metal ion concentration. The metal ion concentration should be kept constant across the peptide dilution series.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of the 96-well polypropylene plate.

    • Include a positive control (bacteria in CAMHB without peptide or metal ion) and a negative control (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 2: Liposome Leakage Assay

This assay measures the ability of this compound to disrupt model bacterial membranes.

Materials:

  • This compound

  • Phospholipids (e.g., POPE and POPG)

  • Calcein or other fluorescent dye

  • Buffer (e.g., Tris or HEPES)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Dissolve the phospholipids in chloroform (B151607) in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with a solution of the fluorescent dye (e.g., calcein) in the desired buffer.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

    • Remove the unencapsulated dye by size-exclusion chromatography.

  • Leakage Assay:

    • Dilute the calcein-loaded liposomes in the assay buffer in a cuvette.

    • Add the desired concentration of this compound (with or without pre-incubation with metal ions) to the cuvette.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the dye.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximum fluorescence (100% leakage).

  • Data Analysis:

    • Calculate the percentage of leakage at each time point relative to the maximum leakage induced by the detergent.

Visualizations

DOT Script for this compound - Zn(II) Mechanism of Action

ClavaninA_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular ClavA This compound Complex This compound-Zn(II) Complex ClavA->Complex Binding Zn Zn(II) Ion Zn->Complex Membrane Membrane Translocation Complex->Membrane DNA Bacterial DNA Membrane->DNA Intracellular Targeting Cleavage DNA Cleavage DNA->Cleavage Nuclease Activity CellDeath Cell Death Cleavage->CellDeath

Caption: Proposed mechanism of enhanced antimicrobial activity of the this compound-Zn(II) complex.

DOT Script for Experimental Workflow: MIC Assay

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_peptide Prepare this compound & Metal Ion Dilutions start->prep_peptide add_bacteria Add Bacteria to Microtiter Plate prep_bacteria->add_bacteria prep_peptide->add_bacteria incubate Incubate at 37°C for 18-24h add_bacteria->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Technical Support Center: Structure-Based Design of Potent Clavanin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the structure-based design of Clavanin A analogs. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your drug development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the synthesis, handling, and testing of this compound and its analogs.

Q1: My synthesized this compound analog shows significantly lower antimicrobial activity than expected, especially at neutral pH. What could be the reason?

A1: This is a common observation and can be attributed to the inherent pH-dependent mechanism of this compound.[1][2]

  • pH-Dependent Activity: this compound's activity is significantly enhanced in mildly acidic conditions (e.g., pH 5.5).[2][3] The protonation of its multiple histidine residues at lower pH increases the peptide's overall positive charge, promoting interaction with and disruption of negatively charged bacterial membranes.[2][4] At neutral pH (7.4), the peptide is less charged and exhibits more non-specific membrane disruption.[1][3]

  • Troubleshooting Steps:

    • Verify the pH of your assay medium. Standard Mueller-Hinton Broth (MHB) can sometimes have a pH that is not optimal for Clavanin activity.

    • Perform your antimicrobial assays at a lower pH (e.g., 5.5) to see if the activity of your analog increases. This can confirm if the core mechanism is preserved.

    • Consider that substitutions, particularly of the phenylalanine residues, can alter the peptide's hydrophobicity and conformational flexibility, which is crucial for membrane interaction even at neutral pH.[1][2]

Q2: My peptide analog is precipitating out of the solution during the experiment. How can I improve its solubility?

A2: Peptide solubility can be a significant challenge, especially for hydrophobic analogs.

  • Solvent Choice: For stock solutions, use sterile deionized water, a weak acid like 0.01% acetic acid, or DMSO.[5] Ensure the final concentration of the solvent in the assay is not toxic to the bacteria or cells.

  • Peptide Adsorption: Cationic peptides like this compound analogs can adhere to the surfaces of standard polystyrene microtiter plates, reducing the effective concentration in the well.[5] Use low-binding polypropylene (B1209903) plates for all assays to minimize this effect.[5]

  • Purification Counterions: The presence of trifluoroacetic acid (TFA) from HPLC purification can sometimes affect solubility and biological assays. While TFA salts generally enhance solubility in aqueous solutions, for highly sensitive cell-based assays, you may consider TFA removal services.[6]

Q3: The Minimum Inhibitory Concentration (MIC) values for my analogs are inconsistent across different experiments. What factors could be causing this variability?

A3: Consistency in antimicrobial susceptibility testing is crucial and can be influenced by several factors.[7]

  • Inoculum Effect: The starting concentration of bacteria can influence the MIC. Ensure you are using a standardized inoculum, typically around 5 x 10^5 CFU/mL, for every experiment.[5]

  • Media Composition: Standard media like Mueller-Hinton Broth (MHB) contain salts that can interfere with the action of cationic antimicrobial peptides.[5] Use cation-adjusted MHB or a more physiologically relevant medium consistently.

  • Peptide Stability: Peptides can be degraded by proteases. Prepare stock solutions fresh or store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

  • Plate Type: As mentioned, use polypropylene plates to prevent peptide adsorption, which can lead to artificially high MIC values.[5]

Q4: My analog is highly potent against bacteria but also shows high toxicity to mammalian cells. How can I improve its selectivity?

A4: Balancing antimicrobial potency and cytotoxicity is a key challenge in peptide drug design.

  • Hydrophobicity and Amphipathicity: High hydrophobicity often correlates with increased hemolytic activity and cytotoxicity.[8] Structure-activity relationship (SAR) studies are essential. Systematically modifying the hydrophobic residues (like phenylalanine) can help tune this property. Replacing them with less lipophilic residues may decrease cytotoxicity without a proportional loss of antimicrobial activity.[9]

  • Cationic Charge: Increasing the net positive charge can enhance antimicrobial activity. However, an excessively high charge can also lead to non-specific interactions with mammalian cell membranes. Optimizing the number and position of cationic residues (like lysine (B10760008) or arginine) is critical.

Quantitative Data: Activity of this compound and Analogs

The following tables summarize the antimicrobial and cytotoxic activities of this compound and some of its reported analogs. This data is essential for benchmarking new designs.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs

Peptide/AnalogTarget OrganismpHMIC (μM)Reference
This compoundE. coli5.564[3]
This compound + Zn(II)E. coli5.54[3]
This compoundS. aureus7.4>100[2]
This compoundE. coli7.4>100[2]
5L Mutant (All Phe -> Leu)S. aureus7.412.5[2]
5L Mutant (All Phe -> Leu)E. coli7.4100[2]
5W Mutant (All Phe -> Trp)S. aureus7.412.5[2]
5W Mutant (All Phe -> Trp)E. coli7.450[2]

Note: The activity of this compound is highly dependent on assay conditions, including pH and salt concentration.[2][10]

Table 2: Cytotoxicity Data for this compound

PeptideCell LineAssayConcentration (μM)Cell Viability (%)Reference
This compoundL929 Mouse FibroblastsMTT600>60%[10][11]
This compoundSkin Primary Cells (SPCs)MTT600>60%[10][11]
LL-37 (Control)L929 Mouse FibroblastsMTT600~10%[10][11]
LL-37 (Control)Skin Primary Cells (SPCs)MTT600~10%[10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol describes a standard Fmoc-based synthesis strategy.

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide, which is common for many antimicrobial peptides. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF, methanol, and dichloromethane (B109758) (DCM).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU/HOBt (3-5 equivalents) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and let it react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin thoroughly with DMF.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in your target sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[12]

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

  • Characterization: Confirm the mass and purity of the final product using mass spectrometry (e.g., LC-MS).[12][13]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is based on standard guidelines for antimicrobial susceptibility testing.[5]

  • Materials:

    • Polypropylene 96-well microtiter plates.

    • Bacterial strains (e.g., E. coli, S. aureus).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Peptide stock solution (e.g., in 0.01% acetic acid or DMSO).

    • Spectrophotometer/microplate reader.

  • Procedure:

    • Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[5]

    • Peptide Dilution: Prepare a two-fold serial dilution of the peptide analog in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

    • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

    • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.[5]

    • MIC Determination: The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).[5]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of peptide analogs against mammalian cells.[10][11]

  • Materials:

    • Mammalian cell line (e.g., L929, HEK293).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well cell culture plates.

    • MTT solution (5 mg/mL in PBS).

    • DMSO.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

    • Peptide Treatment: Remove the medium and add fresh medium containing serial dilutions of the peptide analogs.

    • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.[10]

    • MTT Addition: Remove most of the medium and add 10 µL of MTT solution to each well. Incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[10][13]

    • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Visualizations

The following diagrams illustrate key concepts and workflows in the design and testing of this compound analogs.

Clavanin_Mechanism cluster_0 Neutral pH (e.g., 7.4) cluster_1 Acidic pH (e.g., 5.5) Neutral_Clav This compound (Low Cationic Charge) Neutral_Membrane Bacterial or Model Membrane Neutral_Clav->Neutral_Membrane Hydrophobic Interaction Neutral_Action Non-specific Disruption (Efflux of large molecules) Neutral_Membrane->Neutral_Action Acidic_Clav This compound (Protonated Histidines, High Cationic Charge) Acidic_Membrane Bacterial Membrane (Permeabilization) Acidic_Clav->Acidic_Membrane Electrostatic & Hydrophobic Interaction Intracellular Intracellular Targets (e.g., DNA Synthesis, Zn(II)-dependent nuclease activity) Acidic_Membrane->Intracellular Translocation

Caption: Proposed pH-dependent mechanisms of action for this compound.

Design_Workflow Start Lead Peptide (this compound Structure) Design In Silico Analog Design (Residue Substitution, Structure Modeling) Start->Design Synthesis Peptide Synthesis (SPPS) Design->Synthesis Purification Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification Testing Biological Assays (MIC, Cytotoxicity) Purification->Testing Analysis Structure-Activity Relationship (SAR) Analysis Testing->Analysis Decision Potent & Selective Analog? Analysis->Decision Decision->Design No, Redesign End Lead Candidate Decision->End Yes

Caption: Iterative workflow for structure-based design of peptide analogs.

MIC_Workflow Start Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Dilution Perform 2-fold Serial Dilution of Peptide in 96-well Plate Start->Dilution Inoculate Add Bacterial Inoculum to each well Dilution->Inoculate Controls Include Positive (Bacteria only) & Negative (Media only) Controls Inoculate->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate Read Measure OD600 or Visually Inspect for Growth Incubate->Read Determine Determine MIC: Lowest concentration with no visible growth Read->Determine

Caption: Experimental workflow for the broth microdilution MIC assay.

References

Technical Support Center: Addressing Proteolytic Degradation of Clavanin A in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the proteolytic degradation of Clavanin A in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to degradation?

This compound is a 23-amino acid cationic antimicrobial peptide, rich in histidine and phenylalanine residues.[1] Like most peptides, this compound is susceptible to degradation by proteases present in biological fluids such as serum, plasma, and mucosal secretions. This degradation is a result of enzymatic cleavage of its peptide bonds, which can lead to a loss of antimicrobial activity and a short in vivo half-life.

Q2: What are the primary mechanisms of this compound's antimicrobial activity?

This compound's antimicrobial activity is pH-dependent and primarily targets the cell membrane of microorganisms.[2] At neutral pH, it is thought to cause non-specific membrane permeabilization.[2][3] Under acidic conditions, its mechanism appears to be more specific, potentially involving interactions with membrane proteins that are responsible for generating transmembrane ion gradients.[2]

Q3: Which specific proteases are known to degrade this compound?

While the specific proteases that cleave this compound in biological fluids have not been extensively characterized in publicly available literature, it is susceptible to degradation by a variety of proteases commonly found in these environments. These can be broadly categorized as:

  • Endopeptidases: These enzymes, such as trypsin and chymotrypsin, cleave peptide bonds within the peptide chain. Given this compound's sequence, it may be susceptible to cleavage at arginine and lysine (B10760008) residues by trypsin-like proteases, and at phenylalanine and tyrosine residues by chymotrypsin-like proteases.

  • Exopeptidases: These proteases, including aminopeptidases and carboxypeptidases, remove amino acids from the N-terminus and C-terminus of the peptide, respectively.

Q4: How can I improve the stability of this compound in my experiments?

Several strategies can be employed to enhance the proteolytic stability of this compound:

  • Chemical Modifications:

    • N-terminal acetylation and C-terminal amidation: These modifications can block the action of exopeptidases.

    • D-amino acid substitution: Replacing L-amino acids with their D-enantiomers can make the peptide resistant to degradation by naturally occurring proteases.

  • Use of Protease Inhibitors: Adding a cocktail of broad-spectrum protease inhibitors to your biological samples can prevent degradation during in vitro experiments.

  • Development of Analogs: Synthesizing this compound analogs with modified amino acid sequences can improve stability. For example, substituting glycine (B1666218) residues, which can act as flexible hinges, may alter its susceptibility to proteases.[3]

Q5: What is the expected half-life of this compound in serum or plasma?

Currently, there is a lack of specific quantitative data in the scientific literature detailing the half-life of this compound in various biological fluids. The stability of peptides can vary significantly depending on the specific biological matrix (e.g., serum vs. plasma) and the species from which it is derived.[4] It is recommended to experimentally determine the half-life of this compound in your specific model system.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Activity in In Vitro Assays

Symptoms:

  • Discrepancy between expected and observed antimicrobial activity.

  • Decreasing activity over the time course of the experiment.

Possible Cause:

  • Proteolytic degradation of this compound by proteases present in the biological fluid (e.g., serum in cell culture media).

Troubleshooting Steps:

  • Confirm Degradation:

    • Incubate this compound in the biological fluid of interest for different time points (e.g., 0, 1, 4, 8, 24 hours).

    • At each time point, stop the enzymatic reaction by adding a protein precipitation agent (e.g., trichloroacetic acid or acetonitrile).

    • Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact this compound remaining. A decrease in the peak corresponding to the intact peptide over time confirms degradation.

  • Identify the Type of Degradation (Optional but Recommended):

    • Analyze the degradation products by mass spectrometry (MS).

    • The masses of the fragments can help determine if cleavage is occurring internally (endopeptidases) or at the termini (exopeptidases).

  • Implement Mitigation Strategies:

    • Add Protease Inhibitors: Supplement your experimental medium with a broad-spectrum protease inhibitor cocktail.

    • Heat-Inactivate Serum: If using serum, heat-inactivating it at 56°C for 30 minutes can denature some proteases. However, be aware that this may not inactivate all proteases and could affect other serum components.

    • Use a More Stable Analog: If available, consider using a proteolytically resistant analog of this compound.

Issue 2: Inconsistent Results in Peptide Stability Assays

Symptoms:

  • High variability in the measured half-life of this compound between experimental repeats.

Possible Causes:

  • Inconsistent sample handling and processing.

  • Differences in the activity of proteases between batches of biological fluids.

  • Peptide adsorption to labware.

Troubleshooting Steps:

  • Standardize Protocols:

    • Ensure consistent timing for all incubation and processing steps.

    • Use a consistent method for stopping the enzymatic reaction and precipitating proteins.

    • Calibrate all pipettes and equipment regularly.

  • Control for Biological Variability:

    • If possible, use a pooled source of serum or plasma for all experiments to minimize batch-to-batch variation.

    • Always include a time-zero control for each experiment to establish the baseline amount of peptide.

  • Minimize Non-specific Binding:

    • Use low-protein-binding microcentrifuge tubes and pipette tips.

    • Visually inspect reconstituted peptide solutions for any precipitation.

Data Presentation

PeptideBiological FluidHalf-life (t½)Primary Cleavage Site(s)Reference
Api137 Commercial Mouse Serum> 1 hourStable
Api137 Mouse Heparin Plasma~ 1 hourNot specified
Onc18 Commercial Mouse Serum< 1 hourArg14-Arg15
LL-37 Not specifiedSensitive to various proteasesNot specified

Experimental Protocols

Protocol 1: In Vitro Stability Assay of this compound in Human Serum

This protocol outlines a method to assess the stability of this compound in human serum using RP-HPLC.

Materials:

  • Lyophilized this compound

  • Human serum (commercially available or freshly prepared)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Protease inhibitor cocktail (optional)

  • Low-protein-binding microcentrifuge tubes

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Reconstitution: Reconstitute lyophilized this compound in sterile, purified water to a stock concentration of 1 mg/mL.

  • Serum Preparation: Thaw frozen human serum at 37°C. If using, add a protease inhibitor cocktail according to the manufacturer's instructions.

  • Incubation: In a low-protein-binding microcentrifuge tube, add this compound to the serum to a final concentration of 100 µg/mL. Incubate the mixture at 37°C with gentle agitation.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the incubation mixture. The 0-minute time point serves as the control.

  • Protein Precipitation: To stop the enzymatic reaction and precipitate serum proteins, add an equal volume of 10% TFA in ACN to the aliquot. Vortex vigorously and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant and analyze it by RP-HPLC.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. The percentage of remaining peptide at each time point is calculated relative to the 0-minute time point. The half-life (t½) can be determined by fitting the data to a one-phase decay model.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis reconstitute Reconstitute This compound incubate Incubate this compound in Serum at 37°C reconstitute->incubate prepare_serum Prepare Serum (Thaw, add inhibitors) prepare_serum->incubate time_points Take Aliquots at Specific Time Points incubate->time_points precipitate Stop Reaction & Precipitate Proteins (TFA/ACN) time_points->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge analyze Analyze Supernatant by RP-HPLC/LC-MS centrifuge->analyze quantify Quantify Intact Peptide & Calculate Half-life analyze->quantify

Caption: Experimental workflow for assessing this compound stability in serum.

troubleshooting_workflow start Start: Loss of this compound Activity confirm_deg Confirm Degradation (Time-course experiment with HPLC/LC-MS) start->confirm_deg no_deg No Degradation: Check other factors (e.g., assay conditions, reagent stability) confirm_deg->no_deg No deg_confirmed Degradation Confirmed confirm_deg->deg_confirmed Yes identify_type Identify Degradation Type (MS analysis of fragments) deg_confirmed->identify_type endopeptidase Endopeptidase Activity (Internal fragments) identify_type->endopeptidase Internal Cleavage exopeptidase Exopeptidase Activity (Terminal loss) identify_type->exopeptidase Terminal Cleavage mitigate_endo Mitigation: - Use protease inhibitors - Modify cleavage sites - Use stable analogs endopeptidase->mitigate_endo mitigate_exo Mitigation: - N-terminal acetylation - C-terminal amidation - Use D-amino acids exopeptidase->mitigate_exo end End: Improved Stability mitigate_endo->end mitigate_exo->end

Caption: Troubleshooting workflow for this compound degradation.

References

optimizing purification parameters for high-purity Clavanin A

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Clavanin A Purification

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the purification of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for purifying synthetic this compound?

The most common and effective method for purifying this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates the peptide from impurities based on hydrophobicity. A C18 stationary phase is typically used, with a mobile phase consisting of a water/acetonitrile (B52724) gradient and an ion-pairing agent like trifluoroacetic acid (TFA).[1]

Q2: What key physicochemical properties of this compound are important for purification?

Understanding the properties of this compound is crucial for optimizing its purification. As a cationic, 23-amino acid peptide, its high content of hydrophobic and basic (histidine) residues dictates its behavior during chromatography.[2][3] Key parameters include its molecular weight, theoretical isoelectric point (pI), and amino acid sequence, which influence solvent selection and gradient design.

Q3: Why is my overall peptide recovery low, and how can I improve it?

Low recovery can stem from several factors:

  • Irreversible Adsorption: The peptide may bind too strongly to the chromatography column. Ensure the column is properly conditioned before use and consider a less hydrophobic stationary phase (e.g., C8 or C4) if the problem persists.[4][5]

  • Precipitation: this compound may precipitate in collection tubes due to high concentration or buffer incompatibility. To prevent this, you can collect fractions into tubes containing a small amount of a solubilizing agent like acetic acid.[4]

  • Aggregation: Cationic peptides can aggregate, leading to loss of material. Working with dilute solutions and adjusting the pH of the mobile phase away from the peptide's pI can help maintain solubility.[4]

  • Inadequate Elution: The elution buffer may be too weak or the volume insufficient to completely release the peptide from the column.[6]

Q4: How can I improve the separation between this compound and a closely eluting impurity?

Achieving high purity often requires fine-tuning the separation conditions:

  • Optimize the Gradient: A shallower elution gradient increases the separation time between peaks, which can resolve closely eluting species.[4]

  • Change the Stationary Phase: If a C18 column doesn't provide adequate resolution, switching to a different stationary phase, such as C8 or Phenyl, can alter the selectivity of the separation.[4]

  • Adjust Mobile Phase pH: Modifying the pH can change the ionization state and retention time of both the target peptide and impurities, potentially improving separation. This compound is known to be active in acidic pH.[2]

Q5: My this compound sample is aggregating. What can I do to prevent this?

Peptide aggregation is a common issue that can lead to broad peaks and low recovery.[4] To mitigate aggregation:

  • Work at Low Concentrations: Dilute the sample before loading it onto the column.[4]

  • Optimize the Mobile Phase: The addition of organic solvents can help disrupt aggregates.[4]

  • Adjust pH: Moving the pH away from the peptide's isoelectric point (pI) increases its net charge, which can reduce aggregation through electrostatic repulsion.[4]

Q6: What is the role of Trifluoroacetic Acid (TFA) in the purification process?

TFA is an ion-pairing agent commonly used in RP-HPLC for peptides.[7] It serves two main purposes:

  • It pairs with the positive charges on the peptide (like the histidine residues in this compound), neutralizing them and increasing the peptide's hydrophobicity and retention on the column.

  • It acidifies the mobile phase (typically to pH ~2), which sharpens peaks by protonating residual silanol (B1196071) groups on the silica-based column, minimizing unwanted secondary interactions.[4]

While beneficial for chromatography, residual TFA in the final product can affect biological assays.[7] If this is a concern, consider replacing it with a different acid (e.g., formic acid or acetic acid) or performing a salt exchange step after purification.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Broadening) 1. Secondary Interactions: Basic residues in this compound interacting with column silanols.[4]2. Peptide Aggregation: Aggregates forming on the column.[4]3. Column Overload: Injecting too much sample.[4][8]1. Ensure a low pH mobile phase (e.g., 0.1% TFA) to minimize silanol interactions.[4]2. Reduce sample concentration before loading. Add a small amount of organic solvent to the sample diluent.[4]3. Reduce the injection volume or the concentration of the sample.[8]
No Peptide Detected in Eluted Fractions 1. Irreversible Binding: Peptide is stuck to the column.[4]2. Breakthrough: Peptide did not bind to the column during loading.[8]3. Degradation: The peptide may have been degraded by harsh solvent conditions.1. Use a stronger elution solvent or try a different, less retentive column (e.g., C4). Clean and recondition the column.[5]2. The sample dissolution solvent may be too strong. Dissolve the sample in the initial mobile phase buffer. Ensure loading conditions (pH, organic content) are appropriate for binding.[8]3. Check the stability of this compound under the employed pH and solvent conditions. Consider using a milder ion-pairing agent if TFA is suspected to cause issues.[5]
Co-elution of Impurities 1. Similar Hydrophobicity: Impurity has retention properties very close to this compound.[4]2. Poor Resolution: The chromatographic system is not providing enough separating power.1. Employ a shallower gradient during the elution phase of the main peak.[4]2. Switch to a column with a different selectivity (e.g., Phenyl phase) or a smaller particle size for higher efficiency.[4] Consider an orthogonal purification method like ion exchange chromatography as an additional step.[9]
Loss of Biological Activity After Purification 1. Denaturation: Exposure to high concentrations of organic solvent or extreme pH may have denatured the peptide.[5]2. TFA Interference: Residual TFA from the mobile phase can be cytotoxic or interfere with biological assays.[7]1. Minimize exposure to harsh conditions. Lyophilize fractions immediately after collection.[4]2. Perform buffer exchange or dialysis after purification to remove TFA. Alternatively, use a more biocompatible mobile phase modifier like acetic acid.
Sample Solubility Issues Before Loading 1. Peptide Properties: The intrinsic properties of the peptide make it poorly soluble in aqueous solutions.[8]2. Incorrect Solvent: The chosen solvent is not appropriate for the peptide's charge and hydrophobicity.1. As this compound is a cationic peptide, it should be more soluble in acidic conditions. Try dissolving the crude peptide in a small amount of 0.1% TFA or 1% acetic acid.[4]2. If solubility is still an issue, a small amount of organic solvent (e.g., acetonitrile) or a chaotropic agent may be used, but check for compatibility with your column.[4]

Data Presentation: Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Amino Acid Sequence VFQFLGKIIHHVGNFVHGFSHVF-NH₂[1][10]
Number of Residues 23[1][11]
Molecular Weight ~2666.1 g/mol [7][10]
Molecular Formula C₁₃₁H₁₈₅N₃₅O₂₆[10]
Key Characteristics Cationic, Histidine-Rich, Amidated C-terminus[2][3]

Table 2: Recommended Starting Parameters for RP-HPLC Purification

ParameterRecommended ConditionRationale / Notes
Column C18, 5-10 µm particle sizeGood starting point for peptides of this size.[1]
Mobile Phase A 0.1% (v/v) TFA in WaterStandard acidic modifier for good peak shape.[4]
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileAcetonitrile is a common organic eluent.[1]
Gradient 5% to 70% Mobile Phase B over 60 minutesA broad starting gradient; should be optimized to a shallower slope around the elution point of this compound.[4]
Flow Rate 1.0 mL/min (for analytical scale)Adjust based on column diameter and length.
Detection Wavelength 216 nm and 280 nm216 nm for the peptide backbone; 280 nm for aromatic residues (Phe, Tyr).[1]
Sample Preparation Dissolve in Mobile Phase A or a weak acid.[4]Ensure complete dissolution and filter before injection.

Experimental Protocols

Protocol: RP-HPLC for High-Purity this compound

This protocol provides a general method for the purification of this compound using RP-HPLC. Parameters should be optimized for your specific system and purity requirements.

1. Materials and Reagents:

  • Crude synthetic this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

2. Buffer Preparation:

  • Mobile Phase A: Add 1 mL of TFA to 999 mL of HPLC-grade water (0.1% v/v TFA). Degas the solution.

  • Mobile Phase B: Add 1 mL of TFA to 999 mL of HPLC-grade ACN (0.1% v/v TFA). Degas the solution.

3. Sample Preparation:

  • Accurately weigh the crude this compound powder.

  • Dissolve the peptide in Mobile Phase A to a concentration of 1-5 mg/mL. If solubility is an issue, add a minimal amount of ACN or use 1% acetic acid.[4]

  • Vortex gently to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

4. HPLC Method:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution Gradient:

    • Start with a linear gradient from 5% to 25% B over 5 minutes.

    • Continue with a shallow gradient from 25% to 55% B over 60 minutes (this is the primary separation phase and should be optimized).

    • Follow with a wash step from 55% to 95% B over 5 minutes to elute any remaining hydrophobic impurities.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions (5% B) and re-equilibrate.

  • Fraction Collection: Collect fractions (e.g., 0.5-1.0 mL) throughout the chromatogram, focusing on the main peak corresponding to this compound.

5. Analysis and Post-Purification:

  • Analyze the collected fractions for purity using analytical HPLC and for mass confirmation using mass spectrometry.

  • Pool the fractions that meet the desired purity level.

  • Immediately freeze and lyophilize the pooled fractions to remove the solvent and obtain the purified peptide as a powder.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound Synthesis Product dissolve Dissolve in Aqueous Acid (e.g., 0.1% TFA) start->dissolve filter Filter Sample (0.22 µm) dissolve->filter equilibrate Equilibrate RP-HPLC Column (C18) filter->equilibrate inject Inject Sample equilibrate->inject gradient Run Acetonitrile Gradient (Shallow Slope) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC, Mass Spec) collect->analyze optimize Purity < Target? analyze->optimize pool Pool High-Purity Fractions lyophilize Lyophilize Pooled Sample pool->lyophilize end High-Purity this compound lyophilize->end optimize->pool No adjust Adjust Gradient, Mobile Phase, or Stationary Phase optimize->adjust Yes adjust->inject

Caption: Workflow for optimizing the RP-HPLC purification of this compound.

Caption: Troubleshooting decision tree for low yield in this compound purification.

References

limitations of Clavanin A as a therapeutic agent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Clavanin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and understanding the limitations of this compound as a therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: Why is the antimicrobial activity of my this compound lower than expected at physiological pH?

A1: The antimicrobial efficacy of this compound is highly dependent on pH. Due to its histidine-rich composition, this compound exhibits significantly greater activity in acidic environments (pH 5.5) compared to neutral or physiological pH (7.4).[1][2] At lower pH, the imidazole (B134444) rings of the histidine residues become protonated, increasing the peptide's overall positive charge and enhancing its interaction with negatively charged bacterial membranes.[2] If your experimental setup requires physiological pH, consider that you may need to use a higher concentration of this compound to achieve the desired antimicrobial effect.

Q2: I'm observing reduced this compound activity in my complex cell culture medium. What could be the cause?

A2: The composition of your medium, particularly its salt concentration, can influence this compound's activity. While this compound is known to be active in high-salt concentrations, its efficacy can be modulated by the ionic strength of the environment.[1][3] High concentrations of cations in the medium can compete with the cationic peptide for binding sites on the bacterial membrane, potentially reducing its effectiveness. It is advisable to test the activity of this compound in a simpler, low-salt buffer to establish a baseline before moving to more complex media.

Q3: Is this compound toxic to mammalian cells?

A3: this compound generally exhibits low cytotoxicity against mammalian cell lines.[1][3][4] Studies have shown high cell viability even at concentrations significantly above the minimum inhibitory concentration (MIC) for bacteria.[1][3] However, it is always recommended to perform a cytotoxicity assay with your specific cell line to determine the therapeutic window for your experimental conditions.

Q4: What is the primary mechanism of action of this compound?

A4: The primary mechanism of action for this compound is the disruption of bacterial cell membranes.[5][6][7][8] At neutral pH, it causes non-specific membrane permeabilization.[5][7] Under acidic conditions, its mechanism appears to be more complex, potentially involving interactions with membrane proteins that are involved in generating transmembrane ion gradients.[5] There is also evidence for intracellular targets, as some studies have shown that clavanins can translocate into bacterial cells without causing complete membrane lysis.[2][9]

Q5: I am concerned about the stability of this compound in my experiments. How susceptible is it to proteolytic degradation?

A5: Like many peptides, this compound can be susceptible to degradation by proteases.[3] While specific quantitative data on the proteolytic stability of this compound is limited, its stability is a critical factor to consider, especially in in vivo applications or in experiments involving serum or cell lysates that contain proteases. The half-life of the peptide can be significantly reduced in such environments.

Troubleshooting Guides

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Possible Cause Troubleshooting Step
pH of the medium is not optimal. Ensure the pH of your assay medium is controlled and documented. For optimal activity, a slightly acidic pH (around 5.5) is recommended.[2]
High salt concentration in the medium. If possible, reduce the salt concentration in your assay medium or test the MIC in a low-salt buffer to establish a baseline.[1]
Peptide aggregation. Prepare fresh stock solutions of this compound and ensure complete solubilization before use. Consider using low-binding labware.
Inaccurate peptide concentration. Verify the concentration of your this compound stock solution using a reliable method such as amino acid analysis or UV-Vis spectroscopy.
Bacterial strain variability. Ensure you are using a consistent bacterial strain and growth phase for all experiments.
Problem: High Cytotoxicity Observed in Mammalian Cells
Possible Cause Troubleshooting Step
Peptide concentration is too high. Perform a dose-response experiment to determine the IC50 value for your specific cell line and use concentrations well below this for your antimicrobial assays.
Contamination of peptide stock. Ensure your peptide stock is sterile and free from contaminants that could be causing cytotoxicity.
Incorrect assay interpretation. Use appropriate controls in your cytotoxicity assay, including a vehicle control, to ensure the observed toxicity is due to this compound.
Cell line sensitivity. Some cell lines may be more sensitive to antimicrobial peptides. Consider testing a different cell line if possible.

Quantitative Data Summary

Table 1: Antimicrobial Activity of this compound

OrganismStrainMIC (µM)Assay Conditions
Escherichia coliATCC 873924Mueller-Hinton Broth[1]
Staphylococcus aureusATCC 2921345Mueller-Hinton Broth[1]
Enterobacter cloacae0136 (MDR)>128MHB, pH 7.4[2]
Enterobacter cloacae0136 (MDR)32-64MHB, pH 5.5[2]

Table 2: Cytotoxicity of this compound

Cell LineAssayIC50 (µM)Exposure Time
L929 (Mouse Fibroblasts)MTT>60048 hours[1]
Skin Primary Cells (Mouse)MTT>60048 hours[1]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methods for determining the MIC of antimicrobial peptides.

Materials:

  • This compound

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates (low-binding plates are recommended)

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).

    • Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Peptide Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted this compound.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600 of each well.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps for evaluating the cytotoxicity of this compound against mammalian cells.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the medium from the wells and replace it with 100 µL of the diluted this compound solutions.

    • Include a vehicle control (medium without peptide) and a positive control for cytotoxicity (e.g., Triton X-100).

    • Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

ClavaninA_Limitations cluster_limitations Limitations of this compound cluster_consequences Therapeutic Consequences pH_Sensitivity pH Sensitivity Variable_Activity Variable Activity in Biological Fluids pH_Sensitivity->Variable_Activity Salt_Sensitivity Salt Sensitivity Salt_Sensitivity->Variable_Activity Proteolytic_Degradation Proteolytic Degradation Short_Half_Life Short In Vivo Half-Life Proteolytic_Degradation->Short_Half_Life Aggregation Aggregation Potential Formulation_Challenges Formulation Challenges Aggregation->Formulation_Challenges Reduced_Efficacy Reduced In Vivo Efficacy Variable_Activity->Reduced_Efficacy Short_Half_Life->Reduced_Efficacy

Figure 1. Key limitations of this compound and their therapeutic consequences.

Experimental_Workflow_MIC Start Start: MIC Determination Prepare_Inoculum Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) Start->Prepare_Inoculum Peptide_Dilution Serial Dilution of this compound in 96-well plate Prepare_Inoculum->Peptide_Dilution Inoculate Inoculate wells with bacteria Peptide_Dilution->Inoculate Incubate Incubate at 37°C (18-24 hours) Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

ClavaninA_MoA cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_immunomodulation Immunomodulatory Effects ClavaninA This compound Bacterial_Membrane Bacterial Membrane ClavaninA->Bacterial_Membrane Binding Mammalian_Cell Mammalian Immune Cell ClavaninA->Mammalian_Cell Interaction Membrane_Disruption Membrane Disruption (Pore Formation, Destabilization) Bacterial_Membrane->Membrane_Disruption Intracellular_Targets Intracellular Targets (e.g., DNA, Proteins) Bacterial_Membrane->Intracellular_Targets Translocation Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Intracellular_Targets->Cell_Death Cytokine_Modulation Cytokine Modulation (e.g., ↓TNF-α, ↓IL-12, ↑IL-10) Mammalian_Cell->Cytokine_Modulation

Figure 3. Proposed mechanisms of action for this compound.

References

Technical Support Center: The Impact of Serum Components on Clavanin A Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antimicrobial peptide, Clavanin A. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the experimental use of this compound, with a specific focus on the effects of serum components on its antimicrobial activity.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows high activity in standard broth microdilution assays, but its efficacy drops significantly in cell culture media containing serum. Why is this happening?

A1: This is a common observation for many cationic antimicrobial peptides (AMPs), including what can be expected for this compound. The reduction in activity is likely due to interactions with various components present in the serum. Key inhibitory components include:

  • Serum Proteins: High concentrations of serum proteins, particularly albumin and lipoproteins (like HDL), can bind to AMPs.[1][2] This sequestration reduces the effective concentration of free this compound available to interact with microbial membranes.[3]

  • Lipids and Cholesterol: Serum contains lipids and cholesterol that can interact with this compound. Since this compound's mechanism involves membrane disruption, interactions with these soluble lipids can neutralize the peptide before it reaches the target bacteria.

  • Salt Concentration: Physiological salt concentrations in serum and cell culture media can interfere with the initial electrostatic attraction between the cationic this compound and the anionic bacterial membrane, thus reducing its efficacy.[4][5][6]

  • pH: this compound's activity is highly pH-dependent, showing greater potency at a mildly acidic pH (e.g., 5.5) compared to the physiological pH of blood (around 7.4).[4][5][7][8][9] Standard cell culture media is typically buffered to pH 7.2-7.4, which is suboptimal for this compound activity.

Q2: How does pH specifically affect this compound's mechanism of action?

A2: this compound is rich in histidine residues, which have a pKa near physiological pH.[4][5]

  • At Mildly Acidic pH (e.g., 5.5): The histidine residues become protonated, increasing the peptide's overall positive charge. This enhances the electrostatic attraction to negatively charged bacterial membranes, leading to greater antimicrobial activity.[4][5][8][9] In these conditions, this compound is thought to target membrane proteins involved in generating ion gradients.[7]

  • At Neutral pH (e.g., 7.4): The peptide is less charged. At this pH, it appears to disrupt membranes through a more general, non-specific mechanism, causing the efflux of large molecules.[8][9] However, this activity is generally lower than at acidic pH.[4][5][7]

Q3: What is the expected impact of serum albumin on the Minimum Inhibitory Concentration (MIC) of this compound?

Q4: Can this compound be degraded by proteases in serum?

A4: Yes, susceptibility to proteolytic degradation is a common challenge for peptide-based therapeutics. Serum contains various proteases that can cleave peptides, reducing their stability and, consequently, their antimicrobial activity over time. While specific data on this compound's degradation profile in human serum is limited, studies on other α-helical peptides show that they can be rapidly degraded.[13] The stability of a peptide in serum is a critical parameter to evaluate during preclinical development.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Troubleshooting Steps
High MIC values in serum-containing media compared to standard broth. 1. Protein Binding: Sequestration of this compound by albumin and other serum proteins.[1][2][3] 2. Salt Inhibition: Interference from physiological salt concentrations.[4][5] 3. Suboptimal pH: Physiological pH (~7.4) is less effective for this compound activity.[4][5][7]1. Quantify the effect of serum: Perform MIC assays with increasing concentrations of serum (e.g., 10%, 25%, 50%) to determine the dose-dependent inhibition. 2. Test individual components: If possible, perform MIC assays in media supplemented with physiological concentrations of human serum albumin or lipoproteins to isolate their effects. 3. Adjust pH: If experimentally feasible and relevant to the target application (e.g., acidic microenvironments), perform assays at a lower pH (e.g., 5.5) to assess maximal potency.
Loss of this compound activity over time during incubation. Proteolytic Degradation: this compound is likely being cleaved by serum proteases.[13]1. Perform a stability assay: Incubate this compound in serum for various time points (e.g., 0, 1, 4, 8, 24 hours), then measure the remaining peptide concentration using RP-HPLC. 2. Use protease inhibitors: In mechanistic studies, the inclusion of a broad-spectrum protease inhibitor cocktail can confirm if degradation is the cause of activity loss. Note: This is not suitable for in vivo applications.
Inconsistent results between different batches of serum. Batch-to-Batch Variability: The composition of serum (proteins, lipids, etc.) can vary between donors and batches.1. Pool serum samples: Use a pooled serum lot for an entire set of experiments to ensure consistency. 2. Use a standardized source: Whenever possible, source serum from a single, reliable commercial vendor. 3. Include consistent controls: Always run a standard control (e.g., MIC in standard broth) alongside serum-containing experiments.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of serum components on various antimicrobial peptides. While not specific to this compound, these data illustrate the general impact that can be anticipated.

Table 1: Effect of Human Serum Albumin (HSA) on Antimicrobial Peptide MIC

PeptideOrganismFold Increase in MIC in the presence of 4% HSAReference
OritavancinEnterococcus faecalis2 to 8-fold[10]
OritavancinEnterococcus faecium0 to 4-fold[10]
Short Cationic Tripeptides (various)Staphylococcus aureus~10-fold (with 0.55 mM albumin)[3]

Table 2: Effect of Human Serum on Antimicrobial Peptide Activity

PeptideOrganismConditionObservationReference
LL-37E. coli5% Human SerumActivity markedly repressed[2]
TP4E. coli5% Human SerumActivity markedly repressed[2]

Experimental Protocols & Methodologies

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) in the Presence of Serum

This protocol is adapted from standard broth microdilution methods to assess the impact of serum on this compound activity.

  • Preparation of Bacteria:

    • Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of this compound and Serum Plates:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • In a 96-well polypropylene (B1209903) plate, perform serial two-fold dilutions of this compound in MHB containing the desired concentration of human serum (e.g., 10%, 25%, or 50% v/v). The final volume in each well should be 50 µL.

    • Include a positive control (bacteria in serum-containing MHB without this compound) and a negative control (sterile serum-containing MHB).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial suspension to each well, bringing the final volume to 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Serum Stability Assay via RP-HPLC

This protocol measures the degradation of this compound over time in human serum.

  • Incubation:

    • Prepare a solution of this compound in 90% human serum at a final concentration of 1 mg/mL.

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), draw an aliquot (e.g., 100 µL) of the mixture.

  • Protein Precipitation:

    • Immediately add the aliquot to 200 µL of ice-cold ethanol (B145695) or acetonitrile (B52724) to precipitate serum proteins.

    • Vortex and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant containing the remaining this compound.

    • Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

    • Monitor the peptide elution at a wavelength of 214 nm.

  • Data Analysis:

    • Quantify the peak area corresponding to intact this compound at each time point.

    • Calculate the percentage of remaining peptide relative to the T=0 time point to determine the degradation rate and half-life.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_stability Stability Workflow prep_peptide Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of This compound in Serum Medium prep_peptide->serial_dilution incubate_serum Incubate this compound in Serum at 37°C prep_peptide->incubate_serum prep_bacteria Prepare Bacterial Inoculum (5x10^5 CFU/mL) inoculate Inoculate Plate with Bacterial Suspension prep_bacteria->inoculate prep_serum Prepare Serum-Supplemented Growth Medium prep_serum->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic time_points Collect Aliquots at Time Points incubate_serum->time_points precipitate Precipitate Proteins time_points->precipitate hplc Analyze Supernatant by RP-HPLC precipitate->hplc calc_halflife Calculate Degradation Rate and Half-Life hplc->calc_halflife

Caption: Workflow for assessing this compound activity and stability in serum.

Inhibition_Pathway cluster_serum Serum Components ClavaninA Free this compound Bacteria Bacterial Cell ClavaninA->Bacteria Binds to Membrane Albumin Albumin ClavaninA->Albumin Binds to Lipoproteins Lipoproteins (HDL, LDL) ClavaninA->Lipoproteins Binds to Proteases Proteases ClavaninA->Proteases Cleaved by MembraneDisruption Membrane Disruption & Cell Death Bacteria->MembraneDisruption Leads to BoundClavanin Inactive / Bound This compound Albumin->BoundClavanin Lipoproteins->BoundClavanin DegradedClavanin Degraded Fragments Proteases->DegradedClavanin

Caption: Factors in serum that inhibit this compound antimicrobial activity.

References

Technical Support Center: Clavanin A Resistance Mechanisms in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clavanin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antimicrobial peptide (AMP) whose activity is largely dependent on pH. Its primary mode of action involves the disruption of the bacterial cell membrane.[1] At neutral pH, this compound can cause non-specific membrane disruption, leading to the efflux of cellular contents.[1] Under mildly acidic conditions, which can be found in environments like the phagolysosomes of immune cells, its antimicrobial activity is enhanced.[2] This is partly due to the protonation of histidine residues within the peptide, which increases its positive charge and facilitates its interaction with and insertion into the negatively charged bacterial membranes.[3] Some evidence also suggests that at acidic pH, this compound may have intracellular targets, including binding to and disrupting DNA synthesis.[4]

Q2: What are the general mechanisms by which bacteria can develop resistance to antimicrobial peptides like this compound?

While specific resistance mechanisms to this compound are still an active area of research, bacteria can employ several general strategies to resist cationic antimicrobial peptides. These include:

  • Modification of the Cell Envelope: Bacteria can alter the net surface charge of their cell envelope to be less negative, thereby repelling the cationic this compound. This can be achieved by modifying teichoic acids in Gram-positive bacteria or the lipid A portion of lipopolysaccharides (LPS) in Gram-negative bacteria with positively charged molecules.[5]

  • Upregulation of Efflux Pumps: Bacteria can actively pump this compound out of the cell before it can reach its target.[6][7][8][9][10] Efflux pumps of the Resistance-Nodulation-Cell Division (RND) superfamily are particularly effective in this regard.[6][10]

  • Enzymatic Degradation: Bacteria may produce proteases that can degrade this compound, rendering it inactive.[11][12][13]

  • Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents. The extracellular matrix of the biofilm can act as a physical barrier, preventing this compound from reaching the bacterial cells.

Q3: Has resistance to this compound been experimentally evolved in a laboratory setting?

Currently, there is limited published research specifically detailing the experimental evolution of bacterial resistance to this compound. However, studies have successfully induced resistance to other antimicrobial peptides through methods like continuous exposure to sub-lethal concentrations of the peptide. This suggests that resistance to this compound could likely be evolved under similar selective pressures.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound in my experiments.

  • Possible Cause 1: pH of the growth medium.

    • Troubleshooting: this compound's activity is highly pH-dependent. Ensure that the pH of your Mueller-Hinton Broth (MHB) or other growth medium is consistent across all experiments. For optimal activity, a slightly acidic pH (e.g., 5.5) can be used, but this should be standardized.

  • Possible Cause 2: Peptide stability and aggregation.

    • Troubleshooting: this compound, like many peptides, can be susceptible to degradation or aggregation. Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Consider storing aliquots at -80°C. When preparing working solutions, ensure the peptide is fully dissolved.

  • Possible Cause 3: Bacterial inoculum size.

    • Troubleshooting: The starting inoculum of bacteria can affect the MIC value. Standardize your protocol to use a consistent bacterial concentration, typically around 5 x 10^5 CFU/mL, for your MIC assays.

  • Possible Cause 4: Presence of divalent cations.

    • Troubleshooting: The presence of certain divalent cations in the growth medium can sometimes interfere with the activity of antimicrobial peptides. If you are using a custom or supplemented medium, be aware of the concentrations of ions like Mg2+ and Ca2+.

Problem 2: My attempts to select for this compound-resistant mutants are unsuccessful.

  • Possible Cause 1: Insufficient selective pressure.

    • Troubleshooting: Gradually increase the concentration of this compound in your culture medium over successive passages. Start with a sub-inhibitory concentration (e.g., 0.5x MIC) and incrementally raise it as the bacteria adapt.

  • Possible Cause 2: Fitness cost of resistance.

    • Troubleshooting: Resistance mutations can sometimes come with a fitness cost, causing the resistant mutants to be outcompeted by the wild-type population in the absence of the peptide. Ensure that you are maintaining consistent selective pressure by always including this compound in the growth medium for the selection lineages.

  • Possible Cause 3: Inappropriate bacterial strain.

    • Troubleshooting: Some bacterial species may be more prone to developing resistance than others. Consider using a strain with a known capacity for evolving resistance or a hypermutator strain to increase the likelihood of obtaining resistant mutants.

Quantitative Data

The antimicrobial activity of this compound can be influenced by environmental factors such as pH and the presence of metal ions. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains under different conditions.

Bacterial StrainConditionThis compound MIC (µM)Reference
E. coli MG1655apH 5.564[4]
E. coli MG1655apH 5.5 with Zn(II)4[4]
E. coli TD172pH 5.58[4]
E. coli TD172pH 5.5 with Zn(II)2[4]
E. coli AR Bank #0114pH 5.564[4]
E. coli AR Bank #0114pH 5.5 with Zn(II)8[4]
K. pneumoniae AR Bank #0113pH 5.5>256[4]
K. pneumoniae AR Bank #0113pH 5.5 with Zn(II)128[4]
E. cloacae 0136pH 7.4>128[2]
E. cloacae 0136pH 5.564[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into MHB and incubate until it reaches the logarithmic growth phase.

    • Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculate the Plate:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume to 100 µL and the bacterial concentration to the desired 5 x 10^5 CFU/mL.

    • Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis bacterial_culture Bacterial Culture (Log Phase) dilute_culture Dilute Culture to 5x10^5 CFU/mL bacterial_culture->dilute_culture clavanin_stock This compound Stock Solution serial_dilution Serial Dilution of This compound in Plate clavanin_stock->serial_dilution inoculate_plate Inoculate Plate with Bacterial Suspension dilute_culture->inoculate_plate serial_dilution->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Visualizing Potential Resistance Mechanisms

The following diagram illustrates the potential pathways of bacterial resistance to this compound.

Clavanin_A_Resistance_Mechanisms cluster_bacterium Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm intracellular_target Intracellular Target (e.g., DNA) cytoplasm->intracellular_target Inhibition of DNA Synthesis efflux_pump Efflux Pump clavanin_a This compound efflux_pump->clavanin_a Expulsion clavanin_a->membrane Membrane Disruption clavanin_a->cytoplasm Translocation clavanin_a->efflux_pump Binding protease Secreted Protease clavanin_a->protease Degradation membrane_modification Membrane Modification (Charge Alteration) clavanin_a->membrane_modification Repulsion degraded_clavanin Degraded this compound

Potential mechanisms of bacterial resistance to this compound.

References

Validation & Comparative

A Comparative Analysis of Clavanin A and LL-37 in Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The escalating challenge of chronic and infected wounds has spurred the search for novel therapeutic agents that can accelerate healing and combat microbial resistance. Among the promising candidates are antimicrobial peptides (AMPs), which possess both microbicidal and immunomodulatory properties crucial for the complex process of wound repair. This guide provides a detailed comparison of two such peptides: Clavanin A, a marine-derived peptide, and LL-37, the only human cathelicidin.

This document synthesizes available experimental data to objectively compare their efficacy in various facets of wound healing, from antimicrobial action to cellular regeneration. Detailed experimental protocols for key assays are also provided to aid in the design and interpretation of future research.

I. Quantitative Comparison of Bioactivities

The following tables summarize the quantitative data on the biological activities of this compound and LL-37 relevant to wound healing. It is important to note that direct comparative studies are limited, and data are compiled from various sources with different experimental setups.

Table 1: In Vitro Antimicrobial Efficacy

ParameterThis compoundLL-37Organism(s)Reference
Minimum Inhibitory Concentration (MIC) 45 µM12.5 µMStaphylococcus aureus[1]
24 µM1.5 µMEscherichia coli[1]

Table 2: Cytotoxicity

Cell LineThis compound (Concentration)% ViabilityLL-37 (Concentration)% ViabilityReference
L929 Mouse Fibroblasts 600 µM>60%600 µM~10%[1]
Mouse Skin Primary Cells (SPCs) 600 µM>60%600 µM~10%[1]

Table 3: In Vitro Wound Healing Activities

AssayParameterThis compound (Concentration)ResultLL-37 (Concentration)ResultReference
Fibroblast Proliferation Cell Count100 µM & 200 µMSignificant increase at 4 & 7 daysNot directly compared-[2][3]
Fibroblast Migration (Scratch Assay) % Migration200 µMSignificant increase at 24 & 48h2 µg/mL (~0.44 µM)87% wound closure[2][3][4]
Angiogenesis (Tube Formation) Not Reported--5 µg/mL (~1.1 µM)Increased tube length & branches[5]
Keratinocyte Migration (Scratch Assay) Not Reported--0.25, 1, 4 µMDose-dependent increase in wound closure[6]

Table 4: In Vivo Wound Healing and Antimicrobial Efficacy

Animal ModelParameterThis compound (Dosage)ResultLL-37 (Dosage)ResultReference
Murine Infected Wound Model (S. aureus) Bacterial Load (CFU)10 mg/kgSignificant reduction, comparable to gentamicin10 mg/kgSignificant reduction, but less than this compound[1][7]
Re-epithelialization10 mg/kgBetter organized epithelium10 mg/kgReduced re-epithelialization and organization[1]
Murine Sepsis Model (S. aureus) Survival Rate10 mg/kg80%10 mg/kg60%[1]
Ex Vivo Human Skin Wound Model Lesion Area Reduction200 µMSignificant reductionNot directly compared-[2]

II. Signaling Pathways in Wound Healing

The pro-healing effects of this compound and LL-37 are mediated by distinct signaling pathways that influence cell migration, proliferation, and inflammation.

This compound Signaling Pathway

This compound has been shown to upregulate the expression of the chemokine receptor CXCR4.[2][3] The interaction of its ligand, CXCL12 (SDF-1), with CXCR4 is known to be crucial for the migration and proliferation of various cell types, including fibroblasts and keratinocytes, which are essential for wound closure.[8][9]

Clavanin_A_Pathway ClavaninA This compound Cell Fibroblast / Keratinocyte ClavaninA->Cell CXCR4 CXCR4 Upregulation Cell->CXCR4 Migration Cell Migration CXCR4->Migration Proliferation Cell Proliferation CXCR4->Proliferation WoundHealing Wound Healing Migration->WoundHealing Proliferation->WoundHealing

Figure 1: Proposed signaling pathway for this compound in wound healing.

LL-37 Signaling Pathway

LL-37 exerts its effects through a more complex and well-documented series of interactions. It can act as a chemoattractant by binding to the formyl peptide receptor 2 (FPR2).[10] Furthermore, LL-37 can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways such as PI3K/Akt and MAPK/ERK, which are pivotal for cell proliferation, survival, and migration.[4][11][12]

LL37_Pathway LL37 LL-37 FPR2 FPR2 LL37->FPR2 EGFR EGFR (transactivation) LL37->EGFR Chemotaxis Chemotaxis FPR2->Chemotaxis PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Migration Cell Migration PI3K_Akt->Migration Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation WoundHealing Wound Healing Chemotaxis->WoundHealing Migration->WoundHealing Proliferation->WoundHealing

Figure 2: Key signaling pathways activated by LL-37 in wound healing.

III. Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of wound healing agents. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Scratch Wound Assay

This assay is a common method to study collective cell migration in a two-dimensional setting.[13]

Protocol:

  • Cell Seeding: Plate cells (e.g., fibroblasts or keratinocytes) in a 6- or 12-well plate and culture until a confluent monolayer is formed.

  • Creating the Scratch: A sterile pipette tip (p200 or p1000) is used to create a linear "scratch" in the cell monolayer.

  • Washing: The well is gently washed with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: The medium is replaced with fresh culture medium containing the test peptide (this compound or LL-37) at the desired concentration. A control group with vehicle only should be included.

  • Imaging: The scratch is imaged at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) using a phase-contrast microscope.

  • Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial scratch area.

Scratch_Assay_Workflow Start Start SeedCells Seed Cells to Confluence Start->SeedCells CreateScratch Create Scratch with Pipette Tip SeedCells->CreateScratch Wash Wash to Remove Debris CreateScratch->Wash AddTreatment Add Peptide Treatment Wash->AddTreatment ImageT0 Image at Time 0 AddTreatment->ImageT0 Incubate Incubate and Image at Intervals ImageT0->Incubate Analyze Analyze Wound Closure Incubate->Analyze End End Analyze->End

Figure 3: Workflow for the in vitro scratch wound assay.

Murine Excisional Wound Healing Model

This in vivo model allows for the assessment of wound healing in a complex biological system.

Protocol:

  • Animal Preparation: Anesthetize the mouse and shave the dorsal skin.

  • Wound Creation: Create one or two full-thickness excisional wounds on the dorsum of the mouse using a sterile biopsy punch (e.g., 6 mm diameter).

  • Infection (Optional): For infected wound models, a known concentration of bacteria (e.g., S. aureus) is applied to the wound bed.[1]

  • Treatment: The test peptide (this compound or LL-37) is applied topically to the wound, often in a suitable vehicle like a hydrogel or saline solution. Control groups should receive the vehicle alone.

  • Dressing: The wound may be covered with a semi-occlusive dressing.

  • Monitoring: Wound closure is monitored by photographing the wounds at regular intervals and measuring the wound area.

  • Tissue Harvest: At the end of the experiment, the wound tissue is harvested for histological analysis (to assess re-epithelialization, granulation tissue formation, and collagen deposition) and for determining bacterial load (in infected models).

Murine_Wound_Model_Workflow Start Start Anesthetize Anesthetize and Prepare Mouse Start->Anesthetize CreateWound Create Excisional Wound Anesthetize->CreateWound InfectWound Infect Wound (Optional) CreateWound->InfectWound ApplyTreatment Apply Peptide Treatment InfectWound->ApplyTreatment DressWound Apply Dressing ApplyTreatment->DressWound Monitor Monitor and Photograph Wound Closure DressWound->Monitor Harvest Harvest Tissue for Analysis Monitor->Harvest End End Harvest->End

Figure 4: Workflow for the murine excisional wound healing model.

IV. Summary and Future Directions

Both this compound and LL-37 demonstrate significant potential as therapeutic agents for wound healing.

This compound stands out for its potent antimicrobial activity against relevant wound pathogens and, notably, its low cytotoxicity to mammalian cells.[1] The finding that it may promote a more organized re-epithelialization than LL-37 in an infected wound model is particularly compelling and warrants further investigation.[1] Its mechanism, potentially centered around CXCR4 upregulation, suggests a role in recruiting regenerative cells to the wound site.

LL-37 , being a native human peptide, is extensively studied and exhibits a broader range of well-characterized immunomodulatory and regenerative functions. Its ability to promote migration of multiple cell types and enhance angiogenesis through established signaling pathways like EGFR transactivation makes it a strong candidate for treating non-infected, slow-healing wounds.[4][5][11][12]

Future research should focus on direct, head-to-head comparisons of these two peptides in standardized in vitro and in vivo models of both infected and non-infected wounds. Quantitative assessment of re-epithelialization, granulation tissue formation, angiogenesis, and inflammatory cell infiltration will be crucial to delineate their respective strengths. Furthermore, exploring synergistic effects and optimizing delivery vehicles will be vital steps toward their clinical translation.

References

A Comparative Analysis of Clavanin A and Magainin: Antimicrobial Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, efficacy, and safety of two potent antimicrobial peptides.

In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to nature's own arsenal (B13267) of defense molecules. Among the most promising candidates are antimicrobial peptides (AMPs), which offer novel mechanisms of action that can circumvent conventional resistance pathways. This guide provides a detailed comparative analysis of two well-studied AMPs: Clavanin A, isolated from the marine tunicate Styela clava, and Magainin, originally discovered in the skin of the African clawed frog, Xenopus laevis. We will explore their antimicrobial efficacy, mechanisms of action, and safety profiles, supported by experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Magainin

FeatureThis compoundMagainin
Source Marine Tunicate (Styela clava)African Clawed Frog (Xenopus laevis)
Primary Structure 23-amino acid, histidine-rich, α-helical peptide[1][2]Family of 23-amino acid α-helical peptides (e.g., Magainin 2)[3][4][5]
Mechanism of Action pH-dependent membrane disruption; may also involve intracellular targets like DNA.[1]Primarily forms toroidal pores in bacterial membranes, leading to cell lysis.[6][7][8]
Antimicrobial Spectrum Broad-spectrum activity against Gram-positive and Gram-negative bacteria, and fungi.[9][10][11][12][13]Broad-spectrum activity against bacteria, fungi, and protozoa.[3][4][5][14]
Key Characteristics Activity is enhanced at acidic pH and in the presence of metal ions like Zn(II).[1][10][11]Potent membrane-disrupting activity, with some synergistic effects when combined with other peptides.[15]

Antimicrobial Activity: A Quantitative Comparison

The antimicrobial efficacy of this compound and Magainin is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for both peptides against a range of bacterial strains. It is important to note that direct comparisons can be challenging due to variations in experimental conditions (e.g., growth media, pH) across different studies.

Gram-Negative Bacteria
MicroorganismPeptideMIC (µM)MIC (µg/mL)Reference
Escherichia coliThis compound24-[9]
Escherichia coliThis compound (with Zn(II) at pH 5.5)4-[1]
Escherichia coliMagainin 23.13 - 25-[16]
Klebsiella pneumoniaeThis compound (at pH 5.5)--[1]
Acinetobacter baumannii (drug-resistant)Magainin 2--[8]
Gram-Positive Bacteria
MicroorganismPeptideMIC (µM)MIC (µg/mL)Reference
Staphylococcus aureusThis compound45-[9]
Staphylococcus aureus (MRSA)This compound (at pH 5.5)--[1]
Staphylococcus aureusMagainin 2--[16]
Listeria monocytogenesThis compound (at pH 5.5)--[1]

Mechanisms of Action: Disrupting the Defenses

Both this compound and Magainin exert their antimicrobial effects primarily by disrupting the bacterial cell membrane, yet their precise mechanisms differ.

Magainin is a classic example of a pore-forming peptide. Upon encountering a bacterial membrane, which is typically rich in anionic phospholipids (B1166683), the cationic Magainin peptides bind electrostatically.[6][17] They then insert into the lipid bilayer, adopting an α-helical conformation.[18] Several Magainin molecules oligomerize to form a "toroidal pore," where the peptide helices line the pore, causing the lipid monolayers to bend inward.[6][7][8] This pore formation leads to the leakage of cellular contents and ultimately cell death.[6][7]

Magainin_Mechanism cluster_membrane Bacterial Membrane Lipid_Head_Outer Anionic Phospholipid Heads Lipid_Tail_Outer Hydrophobic Tails Pore Toroidal Pore Lipid_Head_Outer->Pore Insertion & Oligomerization Lipid_Tail_Inner Hydrophobic Tails Lipid_Head_Inner Phospholipid Heads Magainin Magainin Peptide Magainin->Lipid_Head_Outer Electrostatic Attraction Cell_Death Cell Death Pore->Cell_Death Leakage of Cellular Contents

Fig. 1: Proposed toroidal pore formation by Magainin.

This compound's mechanism is more complex and appears to be pH-dependent.[11][19] At neutral pH, it can cause non-specific membrane disruption.[1][19] However, its activity is significantly enhanced in acidic environments (pH 5.5), which are often characteristic of infection sites.[1][11] Under acidic conditions, the histidine residues in this compound become protonated, increasing the peptide's positive charge and its affinity for bacterial membranes.[11] Beyond membrane permeabilization, there is evidence that this compound can translocate into the bacterial cytoplasm and interact with intracellular targets, such as DNA, to inhibit essential cellular processes.[1] Furthermore, the presence of zinc ions has been shown to significantly enhance the activity of this compound against E. coli at acidic pH, suggesting a role for metal ion coordination in its mechanism.[1]

Clavanin_Mechanism cluster_conditions Environmental Factors Acidic_pH Acidic pH (5.5) Clavanin_A This compound Acidic_pH->Clavanin_A Enhances Activity Zn_ions Zn(II) Ions Zn_ions->Clavanin_A Enhances Activity Membrane_Disruption Membrane Disruption Clavanin_A->Membrane_Disruption Primary Action Intracellular_Targets Intracellular Targets (e.g., DNA) Clavanin_A->Intracellular_Targets Secondary Action Cell_Death Cell Death Membrane_Disruption->Cell_Death Intracellular_Targets->Cell_Death

Fig. 2: Multi-faceted mechanism of this compound.

Safety and Selectivity: Hemolytic and Cytotoxic Activity

A crucial aspect of any potential therapeutic is its selectivity for microbial cells over host cells. For AMPs, this is often assessed by measuring their hemolytic activity (lysis of red blood cells) and cytotoxicity against mammalian cell lines.

Hemolytic Activity
PeptideHC50 (µM)Hemolysis at specified concentrationReference
This compound> 50< 10% at 50 µM[10]
Magainin 2> 600 µg/mLLow at effective antimicrobial concentrations[3][20]

HC50 is the concentration of peptide causing 50% hemolysis.

Both this compound and Magainin 2 generally exhibit low hemolytic activity at their effective antimicrobial concentrations, suggesting a degree of selectivity for bacterial membranes.[3][10] This selectivity is attributed to the differences in lipid composition between bacterial and mammalian cell membranes. Bacterial membranes are rich in anionic phospholipids, which attract the cationic peptides, while mammalian cell membranes are predominantly composed of zwitterionic phospholipids and cholesterol, which results in a weaker interaction.

Cytotoxicity
Cell LinePeptideIC50 / CytotoxicityReference
L929 mouse fibroblastsThis compoundLow cytotoxicity (viability > 60% at 600 µM)[9][21]
Mouse skin primary cells (SPCs)This compoundLow cytotoxicity (viability > 60% at 600 µM)[9]
Human fibroblastsThis compoundNo significant cytotoxic effect up to 200 µM[22]
Bladder cancer cell linesMagainin 2IC50: 75.2 µM (BrdU assay)[23]
MDA-MB-231 & M14K tumor cellsMagainin 2Significant cytotoxicity at 120 µM[24]
Normal murine & human fibroblastsMagainin 2Not affected at concentrations tested[23]

IC50 is the concentration of peptide that inhibits 50% of cell viability.

This compound has demonstrated low cytotoxicity against various mammalian cell lines, even at high concentrations.[9][21][22] Magainin 2 has shown selective cytotoxicity towards some cancer cell lines while having minimal effect on normal fibroblasts, highlighting its therapeutic potential beyond antimicrobial applications.[23]

Experimental Protocols

The following outlines the general methodologies for key experiments cited in this comparison. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This standard method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow Start Prepare serial dilutions of peptide in broth Inoculate Inoculate wells with a standardized bacterial suspension Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually inspect for turbidity or measure optical density (OD) Incubate->Read Determine_MIC MIC is the lowest concentration with no visible growth Read->Determine_MIC

Fig. 3: Workflow for MIC determination.

A detailed protocol for this assay can be found in resources from the Clinical and Laboratory Standards Institute (CLSI) and various research publications.[25][26]

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs).

  • Preparation of RBCs: Freshly drawn red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation and resuspension to remove plasma components.

  • Incubation: A suspension of washed RBCs is incubated with various concentrations of the antimicrobial peptide for a specified time (e.g., 1 hour) at 37°C.

  • Centrifugation: The samples are centrifuged to pellet intact RBCs and cell debris.

  • Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (RBCs lysed with a detergent like Triton X-100) and a negative control (RBCs in buffer alone).

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on mammalian cells.

  • Cell Seeding: Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the antimicrobial peptide and incubated for a specific period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Conclusion

Both this compound and Magainin are potent antimicrobial peptides with broad-spectrum activity. Magainin's well-characterized pore-forming mechanism has made it a model for studying AMP-membrane interactions. This compound presents a more complex, pH-dependent mechanism that may offer advantages in the acidic microenvironments of some infections. Furthermore, its low cytotoxicity profile is highly encouraging for therapeutic development.

While the in vitro data are promising for both peptides, further research is needed to fully elucidate their in vivo efficacy and safety. The development of synthetic analogs with improved stability, potency, and selectivity will be crucial in translating the therapeutic potential of these natural antimicrobial agents into clinical applications. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel solutions to the growing threat of antimicrobial resistance.

References

Synergistic Potential of Clavanin A with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies, including combination therapies that enhance the efficacy of existing antibiotics. Clavanin A, a histidine-rich antimicrobial peptide (AMP) isolated from the marine tunicate Styela clava, has demonstrated broad-spectrum antimicrobial activity.[1][2][3] This guide provides a comparative overview of the synergistic effects of this compound, based on available experimental data.

Currently, there is a notable lack of published studies investigating the synergistic effects of this compound with conventional antibiotics. The existing research primarily focuses on the interactions of this compound with other members of the clavanin peptide family and with metal ions. This guide summarizes the available data and provides detailed experimental protocols for assessing antimicrobial synergy, offering a framework for future research in this critical area.

Quantitative Analysis of this compound Synergistic Effects

The synergistic activity of antimicrobial agents is commonly quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The interaction is defined as:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The following table summarizes the reported synergistic interactions of this compound.

CombinationTarget OrganismAssay TypeFractional Inhibitory Concentration Index (FICI)OutcomeReference
This compound + Clavanin BEnterobacter cloacae 0136 (MDR)Checkerboard Assay≤0.5Synergy[4]
This compound + Zinc (II)Escherichia coli (antibiotic-resistant clinical isolate)Not Specified0.14Strong Synergy[5]

Experimental Protocols for Synergy Testing

The following are detailed methodologies for the two most common in vitro assays used to determine antimicrobial synergy.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the FICI of two antimicrobial agents.[4][6][7]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well

  • Stock solutions of this compound and the conventional antibiotic of interest

Procedure:

  • Prepare serial twofold dilutions of the conventional antibiotic horizontally along the rows of the 96-well plate.

  • Prepare serial twofold dilutions of this compound vertically along the columns of the plate.

  • This creates a matrix of wells containing various concentrations of both agents, with wells at the edges containing each agent alone for MIC determination.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.

  • Calculate the FICI for each combination that shows growth inhibition.

Time-Kill Assay

The time-kill assay provides information on the rate of bactericidal activity of antimicrobial combinations over time.[4][8][9]

Materials:

  • Culture tubes with appropriate broth (e.g., CAMHB)

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

  • This compound and conventional antibiotic at predetermined concentrations (often based on MIC values from the checkerboard assay)

  • Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates, spreader)

Procedure:

  • Prepare culture tubes with the bacterial inoculum and the antimicrobial agents at the desired concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC), both alone and in combination.

  • Include a growth control tube without any antimicrobial agents.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) for each time point.

  • Plot the log₁₀ CFU/mL versus time for each combination. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Experimental Workflows and Potential Mechanisms

Synergy_Testing_Workflow General Workflow for Synergy Testing cluster_0 In Vitro Analysis cluster_1 Interpretation A Prepare Bacterial Inoculum B Checkerboard Assay A->B C Determine MICs & Calculate FICI B->C D Time-Kill Assay C->D Select concentrations for Time-Kill F Synergy (FICI <= 0.5) C->F G Additive/Indifference C->G H Antagonism (FICI > 4.0) C->H E Analyze Bactericidal Activity D->E Synergy_Mechanisms Potential Mechanisms of Synergy between AMPs and Antibiotics cluster_0 Antimicrobial Peptide (e.g., this compound) cluster_1 Conventional Antibiotic cluster_2 Synergistic Outcome AMP Disrupts Bacterial Membrane Antibiotic Targets Intracellular Components (e.g., DNA, ribosomes, cell wall synthesis) AMP->Antibiotic Facilitates Antibiotic Entry Outcome Enhanced Bactericidal Effect AMP->Outcome Antibiotic->Outcome

References

The Double-Edged Sword: Comparing the Cytotoxicity of Clavanin A and Other Antimicrobial Peptides on Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent antimicrobial agents with minimal off-target effects is a perpetual challenge. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity. However, their clinical translation is often hampered by their potential toxicity to mammalian cells. This guide provides a comparative analysis of the cytotoxicity of Clavanin A, a histidine-rich AMP isolated from the marine tunicate Styela clava, against other well-known AMPs, supported by experimental data and detailed protocols.

This compound has garnered significant attention due to its potent antimicrobial properties and, notably, its reportedly low cytotoxicity towards mammalian cells, making it a strong candidate for further therapeutic development.[1][2] This guide aims to provide an objective comparison to facilitate informed decisions in the selection and development of AMP-based therapies.

Quantitative Comparison of Cytotoxicity

To provide a clear and concise overview, the following tables summarize the cytotoxic and hemolytic activities of this compound and other representative AMPs on various mammalian cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration at which 50% of cell viability is lost, and the half-maximal hemolytic concentration (HC50), the concentration causing 50% hemolysis of red blood cells, are key metrics for comparison. Lower IC50 and HC50 values indicate higher cytotoxicity.

Antimicrobial PeptideMammalian Cell LineCytotoxicity MetricValue (µM)Reference(s)
This compound L929 (Mouse Fibroblasts)>60% viability at 600 µM>600[3][1]
Skin Primary Cells (Mouse)>60% viability at 600 µM>600[3][1]
Human Dermal FibroblastsNo significant change in viability up to 200 µM>200[4][5]
LL-37 MG63 (Human Osteoblasts)IC50~5[6][7]
L929 (Mouse Fibroblasts)~10% viability at 600 µM<600[3][1]
Skin Primary Cells (Mouse)~10% viability at 600 µM<600[3][1]
Mastoparan-MO Human Dermal Fibroblasts>50% reduction in viability at 100 µM<100[4][5]
Mastoparan Analog (MK58911) MRC5 (Human Lung Fibroblasts)IC50>500[8]
U87 (Human Glioblastoma)IC50>500[8]
Protegrin-1 (PG-1) 661W (Mouse Retinal Cells)IC50~1365[9]
HEK293T (Human Embryonic Kidney)IC50Not specified[9]
NIH-3T3 (Mouse Embryonic Fibroblasts)IC50Not specified[9]
Penetratin-PrAMP Constructs HeLa (Human Cervical Cancer)IC50~40[10]

Table 1: Comparative cytotoxicity of various AMPs on different mammalian cell lines.

Antimicrobial PeptideHemolytic Activity (HC50) (µM)Reference(s)
This compound Low hemolytic activity reported[11]
Melittin Low HC50 (highly hemolytic)[12]
Piscidin 1 >20% hemolysis at 4 µM[13]
Omiganan >20% hemolysis at ~32 µM[13]
Crabrolin & Derivatives HC50 values vary with modifications[14]

Table 2: Comparative hemolytic activity of various AMPs.

Experimental Protocols

A clear understanding of the methodologies used to generate cytotoxicity data is crucial for interpreting and reproducing experimental findings. Below are detailed protocols for three common assays used to evaluate the cytotoxicity of AMPs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan (B1609692) crystals.[16] These crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[19]

  • Peptide Treatment: Prepare serial dilutions of the antimicrobial peptides in a serum-free cell culture medium. Remove the existing medium from the wells and add the peptide solutions to the cells. Include a vehicle control (medium without peptide) and a positive control for cell death (e.g., Triton X-100).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO2 incubator.[1]

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[19]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 490-590 nm.[17][19]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to quantify cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[3][20][21][22][23]

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell lysis.[20]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the AMPs in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically around 490 nm).

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.

Hemolysis Assay

This assay specifically measures the lytic activity of AMPs against red blood cells (erythrocytes), providing a direct measure of hemotoxicity.[12][13][24][25]

Principle: Hemolysis is the rupture of red blood cells, leading to the release of hemoglobin. The amount of hemoglobin released is quantified by measuring the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm).[13][25]

Protocol:

  • Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood containing an anticoagulant. Wash the RBCs multiple times by centrifugation and resuspension in phosphate-buffered saline (PBS) to remove plasma and other blood components. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).[25]

  • Peptide Incubation: Prepare serial dilutions of the AMPs in PBS in a 96-well plate. Add the RBC suspension to each well. Include a negative control (RBCs in PBS) for 0% hemolysis and a positive control (RBCs in a lytic agent like 1% Triton X-100) for 100% hemolysis.[25]

  • Incubation: Incubate the plate at 37°C for 1 hour.[25]

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer the supernatant to a new flat-bottom 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the hemoglobin in the supernatant at 540 nm using a microplate reader.[25]

  • Calculation of Hemolysis: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[24]

Signaling Pathways and Experimental Workflows

The cytotoxic effects of AMPs can be mediated through various mechanisms, including membrane disruption and the induction of apoptosis. Understanding these pathways is crucial for designing safer and more effective AMP-based drugs.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis AMP_prep Prepare AMP Serial Dilutions MTT MTT Assay (Metabolic Activity) AMP_prep->MTT Treat Cells LDH LDH Assay (Membrane Integrity) AMP_prep->LDH Treat Cells Hemolysis Hemolysis Assay (RBC Lysis) AMP_prep->Hemolysis Treat Cells Cell_prep Culture Mammalian Cells Cell_prep->MTT Cell_prep->LDH Cell_prep->Hemolysis IC50 Calculate IC50 MTT->IC50 LDH->IC50 HC50 Calculate HC50 Hemolysis->HC50 Compare Compare Cytotoxicity Profiles IC50->Compare HC50->Compare

A generalized workflow for assessing the cytotoxicity of antimicrobial peptides.

AMP-Induced Apoptotic Signaling Pathway

Several AMPs have been shown to induce apoptosis in mammalian cells. This process can be initiated by cellular stress, such as the bioenergetic stress caused by membrane disruption, leading to the activation of intrinsic apoptotic pathways.[26][27]

G AMP Antimicrobial Peptide (AMP) Membrane Cell Membrane Interaction/ Disruption AMP->Membrane Stress Cellular Stress (e.g., Bioenergetic Stress) Membrane->Stress AMPK AMPK Activation Stress->AMPK p53 p53 Stabilization/ Activation AMPK->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A simplified model of an AMP-induced intrinsic apoptosis pathway.

References

Clavanin A: A Potential Marine-Derived Antimicrobial to Combat Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Clavanin A, a naturally occurring antimicrobial peptide (AMP) isolated from the marine tunicate Styela clava, has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains with multidrug-resistant profiles. This guide provides a comparative overview of this compound's antimicrobial efficacy against clinical isolates, supported by experimental data and detailed methodologies.

Performance Against Key Clinical Pathogens

This compound has shown promising in vitro activity against a range of clinically relevant bacteria. Studies have highlighted its efficacy against both reference strains and clinical isolates, positioning it as a candidate for further therapeutic development.

Comparative Antimicrobial Activity

A key aspect of evaluating a new antimicrobial is its performance relative to existing treatments. While comprehensive data from large-scale comparative studies against a wide array of clinical isolates remains an area of active research, initial findings provide valuable insights.

One study evaluated the Minimum Inhibitory Concentrations (MICs) of this compound against reference strains of Escherichia coli (ATCC 8739) and Staphylococcus aureus (ATCC 29213). The results were compared with the human cathelicidin (B612621) LL-37 and the conventional antibiotic gentamicin (B1671437).[1]

Antimicrobial AgentE. coli ATCC 8739 MIC (µM)S. aureus ATCC 29213 MIC (µM)
This compound 24 45
LL-3712.5>50
Gentamicin0.745

Table 1: Comparative MIC values of this compound, LL-37, and Gentamicin against reference bacterial strains. Data sourced from[1].

This preliminary data indicates that while this compound's activity against E. coli is less potent than LL-37 and gentamicin, it exhibits comparable activity to gentamicin against S. aureus.[1] It is important to note that these are reference strains, and performance against diverse clinical isolates is crucial for assessing therapeutic potential.

Further research has indicated that this compound possesses a broad antimicrobial spectrum, with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria and fungi.[1]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following sections outline the standard methodologies used to determine the antimicrobial spectrum of agents like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.[2]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Prepare bacterial inoculum (0.5 McFarland standard) Inoculation Inoculate microtiter plate wells with bacteria and peptide dilutions Bacterial_Culture->Inoculation Add to wells Peptide_Dilution Prepare serial dilutions of this compound Peptide_Dilution->Inoculation Add to wells Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity or measure OD600 Incubation->Observation MIC_Determination Determine the lowest concentration with no visible growth (MIC) Observation->MIC_Determination

Workflow for MIC determination.

Protocol Details:

  • Bacterial Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[2]

  • Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations for testing.

  • Inoculation: A 96-well microtiter plate is used. Each well, containing a specific concentration of this compound, is inoculated with the prepared bacterial suspension. Control wells containing only bacteria (positive control) and only broth (negative control) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.[3]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined after the MIC has been established.

Experimental Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_results Results MIC_Wells Select wells from MIC plate showing no visible growth Plating Plate aliquots from clear wells onto antibiotic-free agar MIC_Wells->Plating Incubation Incubate at 37°C for 18-24 hours Plating->Incubation Colony_Count Count bacterial colonies (CFU) Incubation->Colony_Count MBC_Determination Determine the lowest concentration that kills ≥99.9% of the initial inoculum (MBC) Colony_Count->MBC_Determination

References

A Comparative Analysis of In Vivo Efficacy: Clavanin A Versus Gentamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. This guide provides a detailed comparison of the in vivo efficacy of Clavanin A, an antimicrobial peptide (AMP), and gentamicin (B1671437), a widely used aminoglycoside antibiotic. This analysis is based on experimental data from preclinical studies, offering insights into their potential therapeutic applications.

Executive Summary

This compound has demonstrated comparable or superior efficacy to gentamicin in certain in vivo models of bacterial infection, particularly in wound healing and sepsis models. While gentamicin remains a potent antibiotic against a broad spectrum of bacteria, this compound exhibits the added benefit of low cytotoxicity to mammalian cells. This guide will delve into the quantitative data, experimental methodologies, and mechanisms of action of both compounds to provide a comprehensive comparison.

Data Presentation: In Vivo Efficacy

The following tables summarize the key quantitative data from a comparative study by Silva et al. (2014), which evaluated the in vivo efficacy of this compound and gentamicin in murine models of Staphylococcus aureus and Escherichia coli infections.

Table 1: In Vivo Efficacy in a Murine Sepsis Model (S. aureus)

Treatment (Dose)Survival Rate (8 days post-infection)
PBS (Control)0%
This compound (1 mg/kg)Not Reported
This compound (5 mg/kg)60%[1]
This compound (10 mg/kg)80%[1]
Gentamicin (10 mg/kg)Not Reported in this specific experiment
LL-37 (10 mg/kg)60%[1]

Table 2: In Vivo Efficacy in a Murine Sepsis Model (E. coli)

Treatment (Dose)Survival Rate (8 days post-infection)
PBS (Control)0%
This compound (1 mg/kg)40%[1]
This compound (5 mg/kg)60%[1]
This compound (10 mg/kg)80%[1]
Gentamicin (10 mg/kg)100%[1]
LL-37 (10 mg/kg)60%[1]

Table 3: Bacterial Load Reduction in a Murine Wound Infection Model (S. aureus)

Treatment (10 mg/kg)Mean Bacterial Load (CFU/wound)
PBS (Control)~1 x 10^7
This compound~1 x 10^3[1]
Gentamicin~1 x 10^3[1]
LL-37~1 x 10^3

Note: CFU values are approximated from graphical data presented in the source study.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide, based on the work of Silva et al. (2014).

Murine Sepsis Model
  • Animal Model: Female C57BL/6 mice (6-8 weeks old).

  • Bacterial Strains: Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 8739.

  • Infection: Mice were injected intraperitoneally (i.p.) with 2 x 10⁹ CFU/ml of either S. aureus or E. coli.

  • Treatment: One hour after infection, mice were treated via i.p. injection with this compound (1, 5, or 10 mg/kg), gentamicin (10 mg/kg), LL-37 (10 mg/kg), or phosphate-buffered saline (PBS) as a control.

  • Dosing Regimen: Injections were repeated every 24 hours for 8 consecutive days.[1][2][3]

  • Outcome Measurement: Survival of the animals was monitored and recorded daily for the 8-day period.

Murine Wound Infection Model
  • Animal Model: Female C57BL/6 mice.

  • Wound Creation: A full-thickness skin wound was created on the dorsum of the mice.

  • Infection: The wound was inoculated with S. aureus.

  • Treatment: The wounds were treated with this compound, gentamicin, or LL-37 at a concentration of 10 mg/kg.

  • Outcome Measurement: After 7 days of treatment, the wounds were excised, homogenized, and plated to determine the bacterial load (colony-forming units, CFU).[1]

Mechanism of Action

The disparate mechanisms of action of this compound and gentamicin contribute to their differing biological activities and potential for resistance development.

This compound

This compound is an antimicrobial peptide that primarily acts on the bacterial membrane.[4] Its mechanism is pH-dependent.[4][5] At neutral pH, it causes non-specific disruption of the cell membrane.[4][5] Under mildly acidic conditions, often found at infection sites, its activity is enhanced.[4][5] More recent studies have proposed a multi-modal, pH-dependent mechanism for this compound, including non-specific membrane disruption at neutral pH, and DNA binding and synthesis disruption at acidic pH.[6]

ClavaninA_Mechanism cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm Clavanin_A This compound Membrane_Disruption Membrane Disruption Clavanin_A->Membrane_Disruption Direct Interaction DNA_Binding Binds to DNA Clavanin_A->DNA_Binding Internalization Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death DNA_Synthesis_Inhibition Inhibits DNA Synthesis DNA_Binding->DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition->Cell_Death

pH-dependent mechanism of this compound.

Gentamicin

Gentamicin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis.[7][8][9] It binds to the 30S subunit of the bacterial ribosome, leading to misreading of mRNA and the production of nonfunctional proteins.[7][8][10] This disruption of protein synthesis is ultimately bactericidal.[7][11]

Gentamicin_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Bacterial Cytoplasm Gentamicin Gentamicin Ribosome_30S 30S Ribosomal Subunit Gentamicin->Ribosome_30S Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_30S->Protein_Synthesis_Inhibition Nonfunctional_Proteins Production of Nonfunctional Proteins Protein_Synthesis_Inhibition->Nonfunctional_Proteins Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death

Gentamicin's mechanism of action.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vivo sepsis model experiments described in this guide.

Sepsis_Model_Workflow Start Start: Acclimatize Mice Infection Induce Sepsis: Intraperitoneal injection of S. aureus or E. coli Start->Infection Treatment_Groups Divide into Treatment Groups: This compound (various doses) Gentamicin PBS (Control) Infection->Treatment_Groups Treatment_Admin Administer Treatment: Intraperitoneal injection 1 hour post-infection Treatment_Groups->Treatment_Admin Daily_Treatment Daily Treatment for 8 Days Treatment_Admin->Daily_Treatment Monitoring Daily Monitoring of Survival Daily_Treatment->Monitoring Endpoint Endpoint: Record 8-day survival rate Monitoring->Endpoint

References

Comparative Transcriptomics of Bacteria Treated with Clavanin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticipated transcriptomic effects of Clavanin A on bacteria. Due to a lack of publicly available direct transcriptomic studies on this compound, this document leverages data from studies on other antimicrobial peptides (AMPs) with similar mechanisms of action to forecast the likely cellular responses and guide future research.

This compound is a 23-amino acid, histidine-rich antimicrobial peptide isolated from the marine tunicate Styela clava.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including clinically relevant species such as Staphylococcus aureus and Escherichia coli.[1][3] The primary mechanism of action for this compound is the disruption of the bacterial cell membrane, a process that is enhanced under acidic conditions due to the protonation of its multiple histidine residues.[4][5] At a lower pH, this compound's cationic nature increases, strengthening its interaction with the negatively charged bacterial membrane.[4] Beyond membrane disruption, at acidic pH, it has been suggested that this compound can also bind to and disrupt DNA synthesis.[5]

Anticipated Transcriptomic Response to this compound

Based on the transcriptomic responses of bacteria to other membrane-targeting and cell wall-active antimicrobial agents, treatment with this compound is expected to induce significant changes in gene expression related to stress responses, cell envelope biogenesis, and metabolism.

Key Gene Categories Expected to be Affected by this compound
Gene CategoryPredicted Response in S. aureusPredicted Response in E. coliRationale & Cited Analogs
Cell Wall/Envelope Stress UpregulationUpregulationThe VraSR two-component system in S. aureus is a key regulator of the cell wall stress response and is induced by various cell wall-active antibiotics and AMPs.[6] In E. coli, the RpoS regulon, involved in general stress response, is induced by various antibiotics targeting the cell envelope.[7]
ABC Transporters UpregulationUpregulationThe vraDE operon, encoding an ABC transporter in S. aureus, is strongly induced by some AMPs and is implicated in resistance.[6] ABC transporters are generally involved in efflux and detoxification.
Heat Shock Proteins UpregulationUpregulationChaperones and proteases like GroEL are often upregulated in response to protein damage caused by cellular stress, a common effect of antibiotic treatment.[6][7]
Metabolism Downregulation of BiosynthesisDownregulation of BiosynthesisTo conserve energy under stress, bacteria often downregulate pathways for amino acid and nucleotide biosynthesis.[7]
SOS Response (in E. coli) N/AUpregulationIf this compound disrupts DNA synthesis as suggested, an induction of the SOS DNA repair pathway in E. coli is expected.[7]

Comparative Experimental Data

While direct transcriptomic data for this compound is not available in the reviewed literature, the following table summarizes the observed responses of S. aureus to other antimicrobial peptides, which may serve as a reference for designing and interpreting future experiments with this compound.

Transcriptional Response of S. aureus to Select Antimicrobial Peptides
Gene/OperonTemporin L-NH₂ Induction RatioOvispirin-1-NH₂ Induction RatioDermaseptin K4-S4(1-16)-NH₂ Induction RatioPutative Function
vraD2.5 (± 0.4)13.9 (± 1.9)12.0 (± 1.2)ABC transporter ATP-binding protein
SA02052.5 (± 0.4)5.8 (± 0.5)6.8 (± 0.6)Putative membrane-bound peptidase
prsA1.8 (± 0.2)2.3 (± 0.3)2.1 (± 0.2)Post-translocational protein folding
groEL1.7 (± 0.1)1.8 (± 0.1)1.8 (± 0.1)Chaperonin
Data is derived from qRT-PCR analysis of S. aureus Newman treated for 10 minutes. Induction ratios are means from three experiments (standard deviations in parentheses) as compared to untreated cells.[6]

Experimental Protocols

Below is a generalized protocol for comparative transcriptomic analysis of bacteria treated with an antimicrobial peptide like this compound, based on standard methodologies found in the literature.[6][8]

Protocol: Bacterial Transcriptome Analysis via RNA-Sequencing
  • Bacterial Culture Preparation:

    • Inoculate a suitable broth medium (e.g., Tryptic Soy Broth for S. aureus, Luria-Bertani for E. coli) with a single colony of the target bacterium.

    • Incubate overnight at 37°C with shaking.

    • Subculture the overnight culture into fresh, pre-warmed broth and grow to the mid-exponential phase (e.g., OD₆₀₀ of ~0.5).

  • Antimicrobial Peptide Treatment:

    • Divide the bacterial culture into experimental and control groups.

    • Treat the experimental group with a sub-lethal concentration of this compound. The concentration should be sufficient to induce a stress response without causing rapid cell death (e.g., 0.5x MIC).

    • Add an equal volume of the peptide solvent (e.g., sterile water or PBS) to the control group.

    • Incubate for a short period (e.g., 10-30 minutes) to capture the early transcriptional response.

  • RNA Extraction:

    • Harvest bacterial cells by centrifugation at 4°C.

    • Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).

    • Lyse the bacterial cells using a combination of enzymatic (e.g., lysozyme, lysostaphin (B13392391) for S. aureus) and mechanical (e.g., bead beating) methods.

    • Purify total RNA using a commercial RNA extraction kit with an on-column DNase digestion step to remove contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • RNA-Sequencing and Data Analysis:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples.

    • Construct cDNA libraries from the rRNA-depleted RNA.

    • Perform high-throughput sequencing of the cDNA libraries on a suitable platform (e.g., Illumina).

    • Perform quality control on the raw sequencing reads and map them to the reference genome of the bacterium.

    • Quantify gene expression levels and identify differentially expressed genes (DEGs) between the this compound-treated and control groups using bioinformatics software (e.g., DESeq2, edgeR).

    • Perform functional enrichment analysis (e.g., GO, KEGG) on the DEGs to identify affected biological pathways.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its transcriptomic analysis.

ClavaninA_Mechanism Conceptual Signaling Pathway of this compound Action cluster_response Cellular Stress Response ClavaninA This compound BacterialMembrane Bacterial Membrane MembraneDisruption Membrane Disruption (Pore Formation) BacterialMembrane->MembraneDisruption inserts into IonLeakage Ion Leakage & Depolarization MembraneDisruption->IonLeakage StressSensing Stress Sensing (e.g., VraSR, RpoS) MembraneDisruption->StressSensing MetabolicArrest Metabolic Arrest IonLeakage->MetabolicArrest CellDeath Cell Death MetabolicArrest->CellDeath GeneExpression Differential Gene Expression StressSensing->GeneExpression CellWallRepair Cell Wall Repair & Synthesis GeneExpression->CellWallRepair EffluxPumps Efflux Pumps (ABC Transporters) GeneExpression->EffluxPumps Chaperones Chaperones & Proteases GeneExpression->Chaperones

Caption: Proposed mechanism of this compound and subsequent cellular responses.

Transcriptomics_Workflow Experimental Workflow for Comparative Transcriptomics cluster_wetlab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Culture 1. Bacterial Culture (Mid-log phase) Treatment 2. Treatment (this compound vs. Control) Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction Library_Prep 4. rRNA Depletion & cDNA Library Prep RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing QC 6. Quality Control (Raw Reads) Sequencing->QC Mapping 7. Read Mapping (Reference Genome) QC->Mapping DEG_Analysis 8. Differential Gene Expression Analysis Mapping->DEG_Analysis Functional_Analysis 9. Functional Enrichment (GO, KEGG) DEG_Analysis->Functional_Analysis Result Identification of Affected Pathways Functional_Analysis->Result

Caption: A generalized workflow for bacterial transcriptomic analysis.

References

Comparative Analysis of Clavanin A's Mechanism of Action on Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the antimicrobial peptide Clavanin A and its mechanism of action on model membranes. Its performance is contrasted with other well-characterized antimicrobial peptides (AMPs): Magainin 2, Melittin (B549807), and LL-37. This document summarizes key quantitative data, details common experimental protocols for studying peptide-membrane interactions, and provides visual representations of the proposed mechanisms of action.

Quantitative Performance Comparison

The antimicrobial activity and membrane-disrupting capabilities of this compound and selected comparative peptides are summarized below. These data are compiled from various studies and standardized where possible for comparative purposes.

Table 1: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

PeptideMIC (µM) vs. E. coliMIC (µM) vs. S. aureus
This compound24[1]45[1]
Magainin 2Not explicitly foundNot explicitly found
Melittin4 - 64[2]4 - 64[2]
LL-371.5[1]12.5 - 32[1][3]

Note: MIC values can vary depending on the specific bacterial strain and experimental conditions.

Table 2: Vesicle Leakage Assays

Vesicle leakage assays quantify the ability of a peptide to permeabilize model lipid vesicles, typically by measuring the release of an encapsulated fluorescent dye.

PeptideModel Membrane CompositionPeptide Concentration/Ratio for LeakageObserved Leakage
This compoundPhosphatidylcholine unilamellar vesiclesMicromolar concentrationsEfficient release of both low and high molecular mass fluorophores.[4]
Magainin 2DPPG liposomesL/P ratio = 25~30% calcein (B42510) release.[5]
Magainin 2DPPG liposomesL/P ratio = 4~60% calcein release.[5]
MelittinNot explicitly foundNot explicitly foundNot explicitly found
LL-37POPC/POPG (3:1) vesicles (50 µM)2.97 µMSignificant, concentration-dependent dye leakage.[6]
LL-37POPC vesicles (50 µM)P/L ratio = 1:22580% dye leakage.[6]
Table 3: Thermodynamic Parameters of Peptide-Lipid Interactions (Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) measures the heat changes associated with binding events, providing information on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

PeptideModel Membrane CompositionBinding Affinity (Kd) / Association Constant (Ka)Enthalpy (ΔH) (kcal/mol)Free Energy (ΔG) (kcal/mol)
This compoundNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly found
Magainin 2POPC/POPG (75:25) SUVsKapp ≈ 1.2 x 104 M-1-17.0 ± 1-4.8[7]
MelittinLipid AKa = 2.85 x 106 M-1Endothermic-8.8[8]
LL-37Not explicitly foundNot explicitly foundNot explicitly foundNot explicitly found

Mechanisms of Action on Model Membranes

Antimicrobial peptides disrupt bacterial membranes through various proposed mechanisms. Below are simplified diagrams illustrating the primary models discussed for this compound and the comparative peptides.

ClavaninA_Mechanism cluster_membrane Bacterial Membrane Lipid_Bilayer_Top Outer Leaflet Lipid_Bilayer_Bottom Inner Leaflet Membrane_Core ClavaninA This compound Binding Electrostatic & Hydrophobic Interaction ClavaninA->Binding pH-dependent Insertion Peptide Insertion Binding->Insertion Pore Pore Formation (e.g., Toroidal Pore) Insertion->Pore Disruption Membrane Disruption & Leakage Pore->Disruption

Caption: Proposed mechanism of action for this compound.

Comparative_Mechanisms cluster_toroidal Toroidal Pore Model (e.g., Magainin 2, LL-37) cluster_carpet Carpet Model (e.g., LL-37) cluster_barrel Barrel-Stave Model (e.g., Melittin) T_Peptides Peptides T_Binding Surface Binding T_Peptides->T_Binding T_Pore Pore Formation with Lipid Head Groups T_Binding->T_Pore T_Leakage Leakage of Cellular Contents T_Pore->T_Leakage C_Peptides Peptides C_Binding Carpet-like accumulation on surface C_Peptides->C_Binding C_Disruption Detergent-like disruption C_Binding->C_Disruption C_Leakage Micellization and Leakage C_Disruption->C_Leakage B_Peptides Peptides B_Binding Surface Binding & Insertion B_Peptides->B_Binding B_Pore Peptide-lined Pore Formation B_Binding->B_Pore B_Leakage Leakage of Cellular Contents B_Pore->B_Leakage

Caption: Common models for antimicrobial peptide mechanisms.

Experimental Protocols

The following are generalized protocols for key biophysical techniques used to validate the mechanism of action of antimicrobial peptides with model membranes.

Vesicle Leakage Assay

This assay measures the ability of a peptide to permeabilize the membrane of lipid vesicles.

Methodology:

  • Vesicle Preparation:

    • Prepare a lipid film of the desired composition (e.g., POPC/POPG, 3:1 w/w) by dissolving lipids in chloroform, followed by evaporation under a stream of nitrogen and subsequent vacuum desiccation.

    • Hydrate the lipid film with a buffer containing a self-quenching fluorescent dye (e.g., calcein or carboxyfluorescein) at a high concentration.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).

  • Purification:

    • Remove non-encapsulated dye by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Leakage Measurement:

    • Dilute the purified vesicles in a cuvette with buffer to the desired lipid concentration.

    • Monitor the baseline fluorescence over time using a spectrofluorometer.

    • Add the antimicrobial peptide at the desired concentration and continue to monitor the increase in fluorescence as the dye is released and de-quenched.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and determine the maximum fluorescence (100% leakage).

  • Data Analysis:

    • Calculate the percentage of leakage at different time points relative to the maximum fluorescence.

Vesicle_Leakage_Workflow Start Lipid Film Preparation Hydration Hydration with Fluorescent Dye Start->Hydration Extrusion Extrusion to form LUVs Hydration->Extrusion Purification Size-Exclusion Chromatography Extrusion->Purification Measurement Fluorescence Measurement Purification->Measurement Peptide_Addition Add Peptide Measurement->Peptide_Addition Data_Analysis Calculate % Leakage Measurement->Data_Analysis Peptide_Addition->Measurement

Caption: Workflow for a vesicle leakage assay.

Differential Scanning Calorimetry (DSC)

DSC is used to study the effect of peptides on the phase transition of lipid bilayers.

Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by hydrating a lipid film (e.g., DPPC) with buffer in the absence and presence of the peptide at various peptide-to-lipid molar ratios.

  • DSC Measurement:

    • Load the sample and a reference (buffer) into the DSC cells.

    • Scan a temperature range that encompasses the lipid phase transition (e.g., 20-60°C for DPPC) at a constant scan rate (e.g., 1°C/min).

    • Record the differential power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Analyze the resulting thermograms to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

    • Changes in Tm and the shape of the transition peak indicate how the peptide interacts with and perturbs the lipid bilayer.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in aqueous solution and in the presence of model membranes.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide in buffer.

    • Prepare small unilamellar vesicles (SUVs) of the desired lipid composition.

    • Mix the peptide with the SUVs at the desired peptide-to-lipid ratio.

  • CD Measurement:

    • Record the CD spectrum of the peptide in buffer and in the presence of SUVs in the far-UV region (e.g., 190-250 nm) using a quartz cuvette.

  • Data Analysis:

    • Analyze the CD spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. A transition from a random coil in buffer to a more ordered structure (e.g., α-helix) in the presence of vesicles indicates membrane-induced folding.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a peptide to lipid vesicles, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the peptide in buffer and degas.

    • Prepare a suspension of SUVs in the same buffer and degas.

  • ITC Measurement:

    • Fill the ITC sample cell with the peptide solution and the injection syringe with the SUV suspension.

    • Perform a series of injections of the SUVs into the peptide solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat peaks to obtain the enthalpy change for each injection.

    • Fit the binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

References

A Comparative Guide to the Immunomodulatory Effects of Clavanin A and LL-37

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunomodulatory properties of two antimicrobial peptides, Clavanin A and LL-37. By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers investigating novel immunomodulatory agents.

Introduction

This compound, a histidine-rich peptide isolated from the marine tunicate Styela clava, and LL-37, the only human cathelicidin, are both antimicrobial peptides (AMPs) with potent immunomodulatory activities. While both peptides play a crucial role in the host defense system, their effects on the immune response exhibit distinct differences. This guide delves into these differences, offering a side-by-side comparison of their impact on cytokine production, the signaling pathways they activate, and the experimental evidence that underpins our current understanding.

Quantitative Comparison of Immunomodulatory Effects

The immunomodulatory activities of this compound and LL-37 have been quantified in various studies. The following tables summarize key findings on their effects on cytokine production in different experimental models.

Table 1: In Vivo Cytokine Modulation in a Murine Sepsis Model

This table presents data from a study where mice were intraperitoneally infected with E. coli or S. aureus and subsequently treated with this compound or LL-37 (10 mg/kg). Plasma cytokine levels were measured 24 hours post-infection.

CytokineInfectionTreatment (10 mg/kg)Mean Cytokine Level (pg/mL) ± SD
IFN-γ E. coliPBS (Control)180 ± 20
This compound 81 ± 15
LL-3795 ± 18
S. aureusPBS (Control)150 ± 18
This compound 70 ± 12
LL-3780 ± 15
IL-6 E. coliPBS (Control)1200 ± 150
This compound 372 ± 50
LL-37450 ± 60
S. aureusPBS (Control)1000 ± 120
This compound 320 ± 45
LL-37400 ± 55
TNF-α E. coliPBS (Control)800 ± 100
This compound 256 ± 40
LL-37300 ± 45
S. aureusPBS (Control)700 ± 90
This compound 231 ± 35
LL-37280 ± 40
IL-12p70 E. coliPBS (Control)600 ± 80
This compound 186 ± 30
LL-37220 ± 35
S. aureusPBS (Control)500 ± 70
This compound 160 ± 25
LL-37190 ± 30

Data adapted from Silva et al., Antimicrobial Agents and Chemotherapy, 2015.[1][2][3]

Table 2: In Vitro Cytokine Modulation by this compound and its Analog, Clavanin-MO

This table summarizes the effects of this compound and a modified version, Clavanin-MO, on cytokine production in murine macrophage-like cells stimulated with lipopolysaccharide (LPS).

CytokineCell TypeTreatmentEffect
IL-10 Murine Macrophage-like cells (LPS-stimulated)This compound (2 µM)Increased production [4]
Clavanin-MO (2 µM)Increased production [4]
IL-12 Murine Macrophage-like cells (LPS-stimulated)This compound (2 µM)Reduced expression [4]
Clavanin-MO (2 µM)Reduced expression [4]
TNF-α Murine Macrophage-like cells (LPS-stimulated)This compound (2 µM)Reduced expression [4]
Clavanin-MO (2 µM)Reduced expression [4]
GM-CSF Murine leukocytes (in vivo, early infection)Clavanin-MOIncreased expression [4]
IFN-γ Murine leukocytes (in vivo, early infection)Clavanin-MOIncreased expression [4]
MCP-1 Murine leukocytes (in vivo, early infection)Clavanin-MOIncreased expression [4]

Data adapted from Silva et al., and other related studies.[4][5]

Table 3: Diverse Immunomodulatory Effects of LL-37 on Various Immune Cells

This table highlights the multifaceted roles of LL-37 in modulating cytokine and chemokine production in different human immune cell types.

Cell TypeStimulus/ConditionLL-37 ConcentrationEffect on Cytokine/Chemokine Production
Monocytes AloneNot specifiedUpregulation of CXCL1, CCL2, CCL7, IL-8, IL-6; Upregulation of anti-inflammatory IL-10, IL-19.[6]
With IFN-γNot specifiedStrong inhibition of TNF-α and IL-12.[6]
Macrophages LPS-primed10 µMMaturation and release of IL-1β.
Neutrophils LPS (100 ng/mL)5-20 µg/mLDose-dependent decrease in IL-1β, IL-6, IL-8, TNF-α.[7]
Keratinocytes AloneNot specifiedRelease of IL-6, IL-18, IL-20, GM-CSF, and the anti-inflammatory IL-10.[8]
Myeloid Dendritic Cells (mDCs) AloneNot specifiedSecretion of TNF-α and IL-6.[6]
Plasmacytoid Dendritic Cells (pDCs) With self-DNANot specifiedInduction of IFN-α.[8]

Signaling Pathways

The distinct immunomodulatory effects of this compound and LL-37 are rooted in the specific signaling pathways they activate within immune cells.

This compound Signaling

The precise signaling pathways mediating the immunomodulatory effects of this compound are not as extensively characterized as those of LL-37. However, existing evidence suggests that this compound primarily exerts its anti-inflammatory effects by modulating the production of key cytokines. It is known to suppress the expression of pro-inflammatory cytokines like TNF-α and IL-12 while enhancing the production of the anti-inflammatory cytokine IL-10.[4] The direct molecular targets and upstream signaling cascades, such as the involvement of MAP kinase or NF-κB pathways, require further investigation. Its mechanism is thought to be linked to its interaction with the cell membrane.[9]

Clavanin_A_Signaling This compound Immunomodulatory Pathway (Hypothesized) Clavanin_A This compound Cell_Membrane Cell Membrane Interaction Clavanin_A->Cell_Membrane Unknown_Receptor Unknown Receptor(s)/ Membrane Perturbation Cell_Membrane->Unknown_Receptor Intracellular_Signaling Intracellular Signaling (e.g., MAPK, NF-κB?) Unknown_Receptor->Intracellular_Signaling Cytokine_Modulation Cytokine Gene Expression Intracellular_Signaling->Cytokine_Modulation Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-12) Cytokine_Modulation->Pro_inflammatory Anti_inflammatory Anti-inflammatory Cytokines (IL-10) Cytokine_Modulation->Anti_inflammatory

This compound's hypothesized signaling cascade.
LL-37 Signaling

LL-37 engages with a variety of cell surface receptors to initiate a complex array of intracellular signaling events, leading to its diverse immunomodulatory outcomes.

LL37_Signaling LL-37 Immunomodulatory Signaling Pathways cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling Cascades cluster_effects Cellular Responses FPRL1 FPRL1 MAPK MAPK Pathway (ERK, p38, JNK) FPRL1->MAPK PI3K_Akt PI3K/Akt Pathway FPRL1->PI3K_Akt P2X7R P2X7R NFkB NF-κB Pathway P2X7R->NFkB EGFR EGFR EGFR->MAPK TLRs TLRs (e.g., TLR4) TLRs->NFkB Cytokine_Suppression Anti-inflammatory Effect (Inhibition of LPS-induced TNF-α, IL-6) TLRs->Cytokine_Suppression Inhibits LPS binding LL37 LL-37 LL37->FPRL1 LL37->P2X7R LL37->EGFR LL37->TLRs Cytokine_Induction Pro-inflammatory Cytokine Induction (IL-6, IL-8, TNF-α) MAPK->Cytokine_Induction Chemotaxis Chemotaxis MAPK->Chemotaxis Proliferation Cell Proliferation & Wound Healing MAPK->Proliferation NFkB->Cytokine_Induction PI3K_Akt->Chemotaxis

LL-37's diverse signaling network.

Experimental Protocols

This section outlines the general methodologies employed in the studies cited for assessing the immunomodulatory effects of this compound and LL-37.

In Vivo Murine Sepsis Model
  • Objective: To evaluate the in vivo immunomodulatory effects of this compound and LL-37 during bacterial infection.

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Mice are infected intraperitoneally (i.p.) with a lethal dose of E. coli or S. aureus (e.g., 2 x 10⁹ CFU/ml).[1]

    • One hour post-infection, mice are treated subcutaneously (s.c.) with 200 µl of PBS (control), this compound (10 mg/kg), or LL-37 (10 mg/kg).[1]

    • After 24 hours, mice are euthanized, and blood is collected via cardiac puncture.

    • Plasma is separated by centrifugation.

    • Cytokine levels (e.g., IFN-γ, IL-6, TNF-α, IL-12p70) in the plasma are quantified using a multiplex bead-based immunoassay or enzyme-linked immunosorbent assay (ELISA).[1]

  • Data Analysis: Cytokine concentrations are typically expressed in pg/mL, and statistical analysis (e.g., ANOVA) is used to compare treatment groups to the control group.

In Vitro Macrophage Cytokine Release Assay
  • Objective: To determine the in vitro effects of the peptides on cytokine production by macrophages.

  • Cell Line: Murine macrophage-like cell lines (e.g., RAW 264.7) or primary macrophages.

  • Procedure:

    • Macrophages are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere.

    • Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) from E. coli (e.g., 10 ng/mL).[7]

    • Immediately after or shortly after stimulation, cells are treated with various concentrations of this compound or LL-37 (e.g., 2 µM).[4]

    • The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

    • The cell culture supernatant is collected.

    • The concentrations of cytokines of interest (e.g., IL-10, IL-12, TNF-α) in the supernatant are measured by ELISA.

  • Data Analysis: Cytokine levels are quantified and compared between treated and untreated (LPS-only) cells.

Experimental Workflow for In Vitro Cytokine Release Assay

experimental_workflow General Workflow for In Vitro Cytokine Release Assay start Start seed_cells Seed Immune Cells (e.g., Macrophages) start->seed_cells stimulate Stimulate with Inflammatory Agent (e.g., LPS) seed_cells->stimulate treat Treat with Peptides (this compound or LL-37) stimulate->treat incubate Incubate (e.g., 24h, 37°C) treat->incubate collect Collect Supernatant incubate->collect measure Measure Cytokine Levels (ELISA or Multiplex Assay) collect->measure analyze Data Analysis measure->analyze end End analyze->end

A typical in vitro cytokine release assay workflow.

Conclusion

This compound and LL-37, while both potent immunomodulators, exhibit distinct profiles in their interaction with the immune system.

This compound predominantly demonstrates anti-inflammatory properties, significantly reducing the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in response to bacterial challenge, while promoting the anti-inflammatory cytokine IL-10. This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.

LL-37 , in contrast, displays a dual immunomodulatory role . It can be pro-inflammatory, inducing the production of a wide range of cytokines and chemokines to recruit and activate immune cells to sites of infection. Conversely, it can also exert anti-inflammatory effects, for instance, by neutralizing the effects of LPS. This complex, context-dependent activity highlights its central role in orchestrating the innate immune response.

The choice between these peptides as potential therapeutic candidates will depend on the specific immunological context and the desired outcome. The data and methodologies presented in this guide offer a foundation for further research into the nuanced immunomodulatory activities of these fascinating host defense peptides.

References

Synergistic Antimicrobial Activity of Clavanin Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the exploration of novel antimicrobial strategies. Antimicrobial peptides (AMPs), such as the clavanins isolated from the marine tunicate Styela clava, represent a promising class of therapeutics. While individual clavanin isoforms exhibit antimicrobial activity, recent evidence highlights the potential for synergistic interactions between them, offering advantages such as reduced therapeutic dosages and enhanced efficacy against resistant strains. This guide provides a comparative analysis of the synergistic interactions between different clavanin isoforms, supported by experimental data and detailed methodologies.

Quantitative Comparison of Synergistic Activity

The synergistic potential of various clavanin isoform combinations has been evaluated against multidrug-resistant Enterobacter cloacae. The primary methods used to quantify synergy are the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index, and the time-kill kinetics assay. Synergy is typically defined by an FIC index of ≤ 0.5.

Peptide CombinationTarget OrganismAssay TypeMinimum Inhibitory Concentration (MIC) of Individual Peptides (µM)Fractional Inhibitory Concentration (FIC) IndexOutcome
Clavanin A + Clavanin B E. cloacae 0136 (pH 5.5)CheckerboardClav A: >128, Clav B: >128≤0.5Synergistic [1]
Time-Kill KineticsNot SynergisticBacteriostatic [1]
Clavanin D + Clavaspirin (Clav S) E. cloacae 0136 (pH 5.5)CheckerboardClav D: >128, Clav S: >128≤0.5Synergistic [1]
Time-Kill KineticsSynergisticBactericidal [1]
Clavanin E + Clavaspirin (Clav S) E. cloacae 0136 (pH 5.5)CheckerboardClav E: >128, Clav S: >128>0.5 to 1Additive [1]

Note: The MIC values for individual clavanins against this resistant strain were high, often exceeding the tested concentration of 128 µM, highlighting the significance of the synergistic effect when used in combination.[1] The antimicrobial activity of clavanins is generally higher at a lower pH (5.5) due to the protonation of multiple histidine residues, which increases the peptides' cationic charge and affinity for microbial membranes.[1]

Mechanism of Synergistic Action

Interestingly, the synergistic action of the most potent combination, Clavanin D and Clavaspirin, does not appear to rely on membrane disruption.[1] Experimental evidence from fluorescence microscopy and transmission electron microscopy suggests that both peptides translocate across the bacterial membrane to act on an intracellular target.[1] This contrasts with the proposed mechanism for this compound at neutral pH, which involves non-specific membrane disruption.[2][3] The ability of these peptides to enter the cell without causing significant membrane damage points towards a more specific, and as yet unidentified, internal mechanism of action.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess clavanin synergy.

Peptide Synthesis and Purification

All clavanin isoforms were synthesized using solid-phase peptide synthesis and subsequently purified and characterized according to established protocols.[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the minimum concentration of each peptide required to inhibit the visible growth of bacteria.

  • Procedure:

    • A standard broth microdilution assay was performed using Mueller-Hinton Broth (MHB).

    • Experiments were conducted at both pH 7.4 and 5.5 to evaluate the pH-dependence of antimicrobial activity.[1]

    • Peptides were tested up to a maximum concentration of 128 µM.

    • The MIC was recorded as the lowest concentration of the peptide that completely inhibited visible bacterial growth.

Checkerboard Assay for Synergy Testing
  • Objective: To quantify the synergistic interaction between two peptides by determining the Fractional Inhibitory Concentration (FIC) index.

  • Procedure:

    • A two-dimensional checkerboard titration was set up in a 96-well plate.

    • Serial dilutions of one clavanin isoform were made along the rows, and serial dilutions of a second isoform were made along the columns.

    • Each well was inoculated with a standardized suspension of E. cloacae.

    • The plate was incubated, and the MIC of each peptide in the combination was determined.

    • The FIC index was calculated using the formula: FIC = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).

    • An FIC index of ≤ 0.5 was interpreted as synergy.[1]

Time-Kill Kinetics Assay
  • Objective: To confirm the bactericidal or bacteriostatic nature of the synergistic interaction over time.

  • Procedure:

    • Bacterial cultures were treated with clavanin combinations at concentrations determined to be synergistic by the checkerboard assay.

    • Aliquots were removed at various time points, serially diluted, and plated to determine the number of viable bacteria (colony-forming units, CFU).

    • Synergy was defined as a ≥ 2-log10 decrease in CFU/mL between the peptide combination and the most active single peptide after a specified incubation period.[1]

Visualizing Experimental Workflows and Mechanisms

To better understand the processes involved in evaluating and understanding clavanin synergy, the following diagrams illustrate the experimental workflow and the proposed mechanism of action.

experimental_workflow cluster_synthesis Peptide Preparation cluster_assays Antimicrobial Assays cluster_mechanism Mechanism of Action Studies synthesis Solid-Phase Peptide Synthesis purification Purification & Characterization synthesis->purification mic MIC Determination (Broth Microdilution) purification->mic checkerboard Synergy Screening (Checkerboard Assay) mic->checkerboard time_kill Synergy Confirmation (Time-Kill Kinetics) checkerboard->time_kill microscopy Fluorescence Microscopy time_kill->microscopy tem Transmission Electron Microscopy (TEM) time_kill->tem mechanism_of_action cluster_cell Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Translocation target Intracellular Target(s) peptides Clavanin D + Clavaspirin peptides->membrane translocation Translocation

References

Clavanin A: A Comparative Performance Benchmark Against a Panel of Prominent Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial peptide Clavanin A against a panel of well-established antimicrobial peptides (AMPs): LL-37, Magainin 2, and Melittin. This analysis is supported by a compilation of experimental data on antimicrobial efficacy and hemolytic activity, alongside detailed experimental protocols and visual representations of key mechanisms.

Executive Summary

This compound, a histidine-rich antimicrobial peptide isolated from the marine tunicate Styela clava, demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its performance, particularly its pH-dependent activity and low cytotoxicity, presents a compelling profile for further investigation and potential therapeutic development. This guide benchmarks this compound's performance against the human cathelicidin (B612621) LL-37, the frog-derived Magainin 2, and the bee venom peptide Melittin, highlighting their respective strengths and weaknesses across key performance indicators.

Performance Benchmark: Antimicrobial Activity

The antimicrobial efficacy of this compound and the selected panel of AMPs is quantitatively summarized by their Minimum Inhibitory Concentrations (MIC) against a range of common pathogens. MIC values represent the lowest concentration of a peptide required to inhibit the visible growth of a microorganism. The data presented in the following table has been compiled from various studies. It is important to note that direct comparison of absolute MIC values across different studies can be influenced by variations in experimental conditions, such as the specific microbial strains, growth media, and pH.

MicroorganismThis compound (µM)LL-37 (µM)Magainin 2 (µM)Melittin (µg/mL)
Staphylococcus aureus45[1]19.3 (µg/mL)[3]4 - >646.0 - 7.0[4]
Escherichia coli24[1]<10 (µg/mL)2 - 840.0 - 42.5[4]
Pseudomonas aeruginosa-<10 (µg/mL)4 - >6465.0 - 70.0[4]
Candida albicans>250 (µg/mL)[3]>250 (µg/mL)[3]--

Note: MIC values for Melittin are presented in µg/mL as per the available literature. Conversion to µM requires the molecular weight of the specific Melittin variant used in the study.

Performance Benchmark: Hemolytic Activity

A critical aspect of AMP development is its selectivity for microbial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a key indicator of cytotoxicity. The HC50 value, the concentration of a peptide that causes 50% hemolysis, is a standard measure. A higher HC50 value indicates lower hemolytic activity and greater selectivity.

Antimicrobial PeptideHC50 (µM)
This compound>600 (low cytotoxicity observed)[1]
LL-37>80[5]
Magainin 2>64[6]
Melittin1.06 - 5.71[7]

Mechanism of Action: this compound

This compound's primary mechanism of action involves the disruption of microbial cell membranes, a process that is notably pH-dependent.[2][8] At acidic pH, which is often characteristic of infection sites, the histidine residues in this compound become protonated, increasing the peptide's positive charge and enhancing its electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization and ultimately cell death.

Clavanin_A_Mechanism This compound Mechanism of Action cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Clavanin_A This compound Membrane_Surface Negatively Charged Membrane Surface Clavanin_A->Membrane_Surface Electrostatic Attraction Membrane_Insertion Peptide Insertion & Membrane Destabilization Membrane_Surface->Membrane_Insertion Hydrophobic Interaction Pore_Formation Pore Formation Membrane_Insertion->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Leakage of Cellular Contents

Caption: Proposed mechanism of action for this compound at acidic pH.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow Broth Microdilution Workflow Prepare_AMP Prepare Serial Dilutions of AMP in Broth Inoculate_Plate Inoculate Microtiter Plate Wells with AMP Dilutions and Bacteria Prepare_AMP->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Caption: Experimental workflow for MIC determination via broth microdilution.

Methodology:

  • Preparation of Antimicrobial Peptide Solutions: A series of twofold dilutions of the antimicrobial peptide is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the peptide dilutions is inoculated with the bacterial suspension. Control wells containing only broth (negative control) and broth with the bacterial suspension (positive control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial peptide at which there is no visible growth (turbidity) of the microorganism.

Hemolytic Activity Assay

This protocol measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity.

Methodology:

  • Preparation of Red Blood Cell (RBC) Suspension: Fresh red blood cells are washed with a buffered saline solution (e.g., PBS) and resuspended to a final concentration of 2-8% (v/v).

  • Peptide Incubation: The RBC suspension is incubated with various concentrations of the antimicrobial peptide at 37°C for a specified time (e.g., 1 hour). A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Determination of HC50: The HC50 value is determined as the peptide concentration that causes 50% hemolysis.

Conclusion

This compound exhibits potent antimicrobial activity against a range of clinically relevant pathogens, with a notable advantage of low hemolytic activity, suggesting a favorable therapeutic window. Its pH-dependent mechanism of action could be particularly advantageous for targeting infections in acidic environments. While direct, side-by-side comparisons with other AMPs under identical conditions are limited in the existing literature, this compilation of data provides a valuable benchmark for researchers. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

A Comparative Guide to Recombinant vs. Synthetic Clavanin A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of recombinant and synthetic Clavanin A, an antimicrobial peptide (AMP) with broad-spectrum activity. We will delve into the production methods, comparative biological activity supported by experimental data, and the underlying mechanism of action. This information is intended to assist researchers in selecting the appropriate peptide source for their specific applications, from basic research to preclinical development.

Overview of this compound

This compound is a 23-residue cationic antimicrobial peptide originally isolated from the marine tunicate Styela clava.[1] Its sequence is rich in histidine, phenylalanine, and glycine (B1666218) residues, which confer its characteristic amphipathic α-helical structure.[1][2] this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, as well as fungi.[1][3] A key feature is its enhanced activity at acidic pH and in high-salt conditions, environments often associated with infection sites.[1][3][4]

Comparison of Production Strategies: Recombinant vs. Synthetic

The choice between recombinant expression and chemical synthesis for producing this compound involves trade-offs in cost, purity, scalability, and the ability to introduce modifications.

FeatureRecombinant ProductionSynthetic Production (SPPS)
Cost-Effectiveness More cost-effective for large-scale production due to cheaper raw materials (e.g., culture media).[5][6]Can be expensive, especially at scale, due to the high cost of protected amino acids and reagents.[7][8]
Purity Purity can be lower due to host cell protein contamination. GRAS organisms like Pichia pastoris can mitigate endotoxin (B1171834) issues found in E. coli.[9]Generally yields very high purity peptides (>95-98%) after purification by methods like RP-HPLC.[10]
Scalability Highly scalable for producing large volumes of the peptide.[5]Scaling up can be challenging and expensive.
Peptide Length Efficient for producing long-chain peptides and proteins.[5][6]Reaction efficiency diminishes as the peptide chain length increases.[11]
Modifications Allows for complex post-translational modifications if expressed in eukaryotic systems (e.g., mammalian cells).[5][6]Facilitates the straightforward incorporation of non-natural or modified amino acids at specific sites.[5]
Complexity & Time Can be time-consuming, involving gene cloning, host optimization, expression, and multi-step purification.[12]Automated Solid-Phase Peptide Synthesis (SPPS) offers a quick turnaround for producing peptides.[6]
Environmental Impact Biological systems can reduce chemical waste, though purification steps may add to the environmental load.[5][6]Can have a significant negative environmental impact due to the use of organic solvents and chemical reagents.[5]
Comparative Biological Activity

Direct head-to-head comparisons of identical this compound sequences produced by both methods are scarce in the literature. However, data from studies on synthetic this compound, modified synthetic versions (Clavanin-MO), and recombinant modified versions provide valuable insights into their relative efficacy.

Table 1: In Vitro Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower MIC values indicate higher potency.

PeptideProduction MethodTarget OrganismMIC (µM)Reference
This compound SyntheticEscherichia coli ATCC 873924[1]
SyntheticStaphylococcus aureus ATCC 2921345[1]
Clavanin-MO SyntheticE. coli KPC-positive6.0[3]
SyntheticS. aureus MRSA6.0[3]
SyntheticKlebsiella pneumoniae ATCC138853.0[3]
SyntheticPseudomonas aeruginosa ATCC 154423.0[3]
Gentamicin N/A (Control)E. coli ATCC 87390.7[1]
N/A (Control)S. aureus ATCC 2921345[1]
LL-37 Synthetic (Control)E. coli ATCC 87391.5[1]
Synthetic (Control)S. aureus ATCC 2921312.5[1]

Note: Clavanin-MO is a modified synthetic peptide with an N-terminus tag (FLPII) that increases hydrophobicity and results in 2-to-5 fold lower MICs compared to the parent this compound.[3][13]

Table 2: In Vitro Inhibition by Recombinant Clavanin

This study utilized a modified recombinant Clavanin (clavMO) fused to a thioredoxin carrier protein, produced in P. pastoris.

PeptideProduction MethodTarget OrganismInhibition (%)Reference
clavMO-thio RecombinantKlebsiella pneumoniae (Gram-)56 ± 1.4[7]
RecombinantStaphylococcus aureus (Gram+)89 ± 1.4[7]

Table 3: In Vivo Efficacy in Murine Sepsis Model

This data showcases the protective effects of synthetic this compound and its modified version in mice challenged with a lethal dose of bacteria.

Peptide (10 mg/kg)Production MethodInfection ModelSurvival Rate (after 8 days)Reference
This compound SyntheticS. aureus ATCC 2921380%[1][14]
This compound SyntheticE. coli ATCC 873980%[4]
Clavanin-MO SyntheticS. aureus MRSA60%[3]
Clavanin-MO SyntheticE. coli KPC-positive80%[3]
Mechanism of Action

This compound's primary mechanism involves the disruption of the bacterial cell membrane. This action is pH-dependent, owing to the multiple histidine residues in its sequence.[2][15]

Clavanin_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Clavanin This compound Protonation Histidine Protonation (+ Charge Increases) Clavanin->Protonation Low pH Binding Electrostatic Binding Protonation->Binding Attraction Membrane Anionic Bacterial Membrane (- Charge) Insertion Hydrophobic Insertion (Phenylalanine Residues) Binding->Insertion Permeabilization Membrane Permeabilization Insertion->Permeabilization Pore Formation/ Disruption Death Ion Leakage & Cell Death Permeabilization->Death

This compound's pH-dependent mechanism of action.

At neutral pH, this compound disrupts membranes non-specifically. However, in the acidic microenvironments often found at sites of infection, its histidine residues become protonated, increasing the peptide's net positive charge.[16] This enhances its electrostatic attraction to the negatively charged components of bacterial membranes (like lipopolysaccharides and teichoic acids), leading to membrane insertion, permeabilization, and ultimately, cell death.[15][17] The abundant phenylalanine residues provide the necessary hydrophobicity and conformational flexibility for membrane interaction.[2][15]

Experimental Protocols

Workflow for Production and Validation

The general workflow for comparing recombinant and synthetic peptides involves parallel production followed by a series of identical validation assays.

Workflow for comparing recombinant and synthetic peptides.
Protocol 1: Recombinant this compound Production in Pichia pastoris

This protocol is adapted from methodologies for expressing antimicrobial peptides in yeast.[7][18]

  • Gene Synthesis and Cloning: Synthesize the DNA sequence for this compound (or a modified version), codon-optimized for P. pastoris. To mitigate toxicity, the gene is often fused with a carrier protein like thioredoxin or SUMO.[7][19] Clone this construct into a P. pastoris expression vector (e.g., pPICZαA for inducible expression).

  • Yeast Transformation: Linearize the recombinant plasmid and transform it into competent P. pastoris cells (e.g., strain X-33) via electroporation.

  • Selection and Expression: Select positive transformants on appropriate antibiotic plates. For inducible systems, grow a selected colony in buffered glycerol-complex medium (BMGY). To induce expression, centrifuge the cells and resuspend them in buffered methanol-complex medium (BMMY), adding methanol (B129727) every 24 hours to a final concentration of 0.5-1.0%.[7][11]

  • Purification: Since the protein is often secreted, centrifuge the culture and collect the supernatant. Purify the fusion protein from the supernatant using affinity chromatography (e.g., Ni-NTA if His-tagged).[11]

  • Cleavage and Final Purification: If a fusion partner was used, cleave it from this compound using a specific protease (e.g., TEV protease).[19] Perform a final purification step, such as size-exclusion chromatography or reverse-phase HPLC, to isolate the pure peptide.

  • Validation: Confirm the identity and purity of the recombinant peptide using SDS-PAGE, Western blot, and mass spectrometry.[12]

Protocol 2: Synthetic this compound Production and Purity Assessment

This protocol follows standard solid-phase peptide synthesis (SPPS) procedures.[1][4]

  • Synthesis: Synthesize the peptide on an automated peptide synthesizer using Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[10]

  • Purity Assessment: Analyze the purified peptide with analytical RP-HPLC to determine purity (typically >95%). Confirm the molecular weight of the final product using mass spectrometry (e.g., ESI-MS).[10]

  • Quantification: Determine the net peptide content through amino acid analysis or by UV absorbance if the sequence contains tryptophan or tyrosine.[10]

Protocol 3: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This is a standardized method to determine the in vitro antimicrobial activity.[1][20]

Experimental workflow for MIC determination.
  • Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., E. coli ATCC 8739) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture into fresh broth and grow to the mid-logarithmic phase.[1]

  • Standardization: Adjust the bacterial culture to a final concentration of 1 x 10^6 colony-forming units (CFU)/mL.

  • Peptide Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the peptide (recombinant or synthetic) in broth.

  • Inoculation: Add an equal volume of the standardized bacterial suspension to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[20] This can be confirmed by measuring the optical density at 600 nm.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Clavanin A and Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic window of antimicrobial peptides (AMPs) is paramount for their clinical translation. This guide provides a comprehensive comparative analysis of Clavanin A, a promising marine-derived AMP, against other well-characterized AMPs: LL-37, Magainin 2, and Melittin (B549807). We delve into their antimicrobial efficacy versus their toxicity to mammalian cells, supported by experimental data and detailed protocols.

The therapeutic window, a measure of a drug's safety and efficacy, is a critical determinant of its clinical viability. For antimicrobial peptides, this is typically represented by the therapeutic index (TI), which quantifies the peptide's selectivity for microbial cells over host cells. A wider therapeutic window indicates a safer and more effective drug. This guide will objectively compare the performance of this compound with other AMPs, providing the necessary data for informed decisions in research and drug development.

Quantitative Comparison of Therapeutic Windows

The following table summarizes the key parameters defining the therapeutic window of this compound, LL-37, Magainin 2, and Melittin. These values, collated from various studies, provide a snapshot of their relative efficacies and toxicities.

Antimicrobial PeptideTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)Hemolytic Concentration 50 (HC50) (µM)Cytotoxic Concentration 50 (CC50) (µM)Therapeutic Index (TI) (HC50/MIC or CC50/MIC)
This compound Escherichia coli24[1]> 50[1]> 600 (L929 cells)[2]> 25
Staphylococcus aureus45[1]> 50[1]> 600 (L929 cells)[2]> 13.3
LL-37 Escherichia coli<10[3]> 175> 150 (HEK293T cells)> 15
Staphylococcus aureus32[4][5]> 175> 150 (HEK293T cells)> 4.7
Magainin 2 Escherichia coli16.5[6]~100~100 (Various cell lines)~6
Staphylococcus aureus> 100~100~100 (Various cell lines)< 1
Melittin Escherichia coli0.5 - 8[7][8]3.03[9][10]6.45 (Fibroblast cells)[11]~0.8 - 12.9
Staphylococcus aureus4.7 - 6.4[12][13]3.03[9][10]6.45 (Fibroblast cells)[11]~0.5 - 1.4

Note: The therapeutic index can vary significantly depending on the specific bacterial strain, mammalian cell line, and experimental conditions used. The values presented here are for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are the standard protocols for the key assays used to determine the therapeutic window of AMPs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of AMPs.[14][15]

Materials:

  • Test antimicrobial peptide(s)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Inoculum Preparation: From a fresh agar (B569324) plate, inoculate a single colony of the test organism into 5 mL of CAMHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard). Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Peptide Dilution: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to prevent peptide adsorption to the plastic.

  • Assay Setup: In a 96-well polypropylene plate, add 50 µL of the diluted bacterial suspension to each well. Add 50 µL of each peptide dilution to the corresponding wells, resulting in a final volume of 100 µL. Include a positive control well (bacteria with no peptide) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Mid-log phase) Plate_Setup 96-well Plate Setup: - 50µL Bacteria - 50µL Peptide Bacterial_Culture->Plate_Setup Peptide_Dilutions Serial Peptide Dilutions Peptide_Dilutions->Plate_Setup Incubation Incubate (37°C, 18-24h) Plate_Setup->Incubation Read_Results Read Results (Visual/OD600) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Hemolytic Activity Assay

The hemolytic assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its toxicity to mammalian cells.[1][16]

Materials:

  • Freshly collected human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Test antimicrobial peptide(s)

  • Sterile 96-well V-bottom plates

  • Centrifuge

  • Spectrophotometer or microplate reader

Protocol:

  • RBC Preparation: Centrifuge freshly collected hRBCs at 1,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the RBC pellet three times with cold PBS. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Peptide Dilution: Prepare serial two-fold dilutions of the peptide in PBS.

  • Assay Setup: In a 96-well V-bottom plate, add 50 µL of each peptide dilution to the sample wells. Add 50 µL of PBS to the negative control wells (0% hemolysis) and 50 µL of 1% Triton X-100 to the positive control wells (100% hemolysis).

  • Incubation: Add 50 µL of the 2% RBC suspension to all wells. Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl)] x 100 The HC50 value is the peptide concentration that causes 50% hemolysis.

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RBC_Prep Prepare 2% RBC Suspension Plate_Setup 96-well Plate Setup: - 50µL Peptide/Control - 50µL RBCs RBC_Prep->Plate_Setup Peptide_Dilutions Serial Peptide Dilutions Peptide_Dilutions->Plate_Setup Incubation Incubate (37°C, 1h) Plate_Setup->Incubation Centrifuge Centrifuge (1000g, 5min) Incubation->Centrifuge Measure_Abs Measure Supernatant Absorbance (540nm) Centrifuge->Measure_Abs Calculate_Hemolysis Calculate % Hemolysis and HC50 Measure_Abs->Calculate_Hemolysis

Workflow for the hemolytic activity assay.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][17]

Materials:

  • Mammalian cell line (e.g., L929, HEK293)

  • Complete cell culture medium

  • Test antimicrobial peptide(s)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well flat-bottom plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the peptide in serum-free culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Cell Viability = (Abssample / Abscontrol) x 100 The CC50 value is the peptide concentration that reduces cell viability by 50%.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Peptide (24-48h) Cell_Seeding->Treatment Peptide_Dilutions Serial Peptide Dilutions Peptide_Dilutions->Treatment MTT_Addition Add MTT (4h Incubation) Treatment->MTT_Addition Solubilization Add DMSO to Dissolve Formazan MTT_Addition->Solubilization Measure_Abs Measure Absorbance (570nm) Solubilization->Measure_Abs Calculate_Viability Calculate % Viability and CC50 Measure_Abs->Calculate_Viability

Workflow for the MTT cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

Understanding the mechanisms by which AMPs exert their antimicrobial and cytotoxic effects is crucial for rational drug design. The following diagrams illustrate the known signaling pathways affected by the selected AMPs.

This compound

This compound's mechanism of action is pH-dependent. At neutral pH, it causes non-specific membrane disruption. However, at the acidic pH often found in environments of infection, it can translocate across the bacterial membrane and is thought to interfere with intracellular processes, potentially including DNA synthesis.[18]

ClavaninA_Pathway cluster_extracellular Extracellular (Acidic pH) cluster_membrane Bacterial Membrane cluster_intracellular Intracellular ClavaninA This compound Membrane Membrane Translocation ClavaninA->Membrane Interaction DNA_Synth Inhibition of DNA Synthesis Membrane->DNA_Synth Cell_Death Bacterial Cell Death DNA_Synth->Cell_Death

Proposed mechanism of this compound at acidic pH.
LL-37

LL-37 has a multifaceted mechanism of action that includes direct membrane disruption and immunomodulatory effects through interactions with various host cell receptors, leading to the activation of downstream signaling pathways.[16][19][20]

LL37_Pathway cluster_receptors Host Cell Receptors cluster_pathways Signaling Pathways cluster_responses Cellular Responses LL37 LL-37 FPRL1 FPRL1 LL37->FPRL1 P2X7R P2X7R LL37->P2X7R EGFR EGFR LL37->EGFR MAPK MAPK/ERK FPRL1->MAPK NF_kB NF-κB P2X7R->NF_kB PI3K_Akt PI3K/Akt EGFR->PI3K_Akt Cytokine_Production Cytokine/Chemokine Production MAPK->Cytokine_Production Wound_Healing Wound Healing MAPK->Wound_Healing PI3K_Akt->MAPK Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation NF_kB->Cytokine_Production Magainin2_Pathway Magainin2 Magainin 2 Bacterial_Membrane Bacterial Cell Membrane Magainin2->Bacterial_Membrane Binding Pore_Formation Toroidal Pore Formation Bacterial_Membrane->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Melittin_Pathway cluster_membrane_effects Membrane Effects cluster_intracellular_effects Intracellular Effects Melittin Melittin Membrane_Disruption Membrane Disruption (Carpet Model) Melittin->Membrane_Disruption PLA2_Activation Phospholipase A2 Activation Melittin->PLA2_Activation Pore_Formation Pore Formation Membrane_Disruption->Pore_Formation Ca_Influx Ca2+ Influx Pore_Formation->Ca_Influx Apoptosis Apoptosis Induction PLA2_Activation->Apoptosis Ca_Influx->Apoptosis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Clavanin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of bioactive compounds like Clavanin A are paramount to ensuring a safe laboratory environment and preventing environmental contamination.[1] As an antimicrobial peptide, all waste generated from the handling of this compound should be considered potentially bioactive and requires careful management.[1] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with general best practices for peptide and antimicrobial waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards and the procedures outlined in this document. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its associated waste. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)[1]

  • Safety glasses or goggles[1]

  • A fully buttoned lab coat[1]

In the event of a spill, alert personnel in the immediate area and contain the spill using absorbent materials.[1] For solid spills, gently sweep up the powder to avoid creating dust.[1] All contaminated materials should be placed in a clearly labeled, sealed container for hazardous waste disposal.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be treated as chemical waste.[2][3] Never dispose of peptides in regular trash or pour solutions down the drain.[3][4]

Step 1: Waste Segregation

Proper waste segregation is the critical first step.[2][5] All items that have come into contact with this compound must be segregated from general laboratory waste.

  • Solid Waste: This includes unused or expired lyophilized peptide, contaminated consumables such as pipette tips, tubes, vials, and weighing papers, and contaminated PPE.[2][5]

  • Liquid Waste: This includes unused this compound solutions, contaminated solvents, and cell culture media containing the peptide.[1][5]

  • Sharps Waste: This includes needles, syringes, and broken glassware that have come into contact with the peptide.[1]

Step 2: Containerization

Use designated, leak-proof, and clearly labeled hazardous waste containers appropriate for the type of waste.[2]

  • Solid Waste: Collect in a designated, leak-proof, and puncture-resistant container clearly labeled "Hazardous Waste" and "Cytotoxic Waste" where applicable.[5][6]

  • Liquid Waste: Collect in a dedicated, sealed, and shatterproof container.[6] The label should include "Hazardous Waste" and the full chemical name, "this compound".[2]

  • Sharps Waste: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container labeled as "Biohazardous and Chemically Contaminated Sharps".[1]

Step 3: Chemical Inactivation of Liquid Waste (Optional Pre-treatment)

If permitted by your institution, chemical inactivation can be a suitable pre-treatment step for liquid waste before collection.[1][2] Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent that can degrade peptides.[2]

Deactivating AgentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach)10% solution (0.5-1.0% final concentration)30 - 60 minutesStrong oxidizing agent effective for peptide degradation. Perform in a chemical fume hood.[1][2]

Procedure for Chemical Inactivation:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.[2]

  • Prepare Bleach Solution: Prepare a 10% bleach solution.[2]

  • Inactivate Peptide Waste: Slowly add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution.[2]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes.[1][2]

  • Neutralization: If required by your local wastewater regulations, neutralize the pH of the solution after inactivation.[1]

  • Dispose as Chemical Waste: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal through your EHS department.[2]

Step 4: Storage and Final Disposal

Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic.[2]

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2][3] This will typically involve incineration for solid waste and chemically contaminated sharps.[1][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Waste Segregation cluster_2 Step 2: Containerization cluster_3 Step 3: Liquid Waste Pre-treatment (Optional) cluster_4 Step 4: Final Disposal start Generate this compound Waste segregate Segregate Waste Streams start->segregate solid_waste Solid Waste Container (Hazardous/Cytotoxic) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Hazardous) segregate->liquid_waste Liquid sharps_waste Sharps Container (Biohazardous/Chemical) segregate->sharps_waste Sharps store Store in Satellite Accumulation Area solid_waste->store inactivation_decision Institutional Policy Allows Chemical Inactivation? liquid_waste->inactivation_decision sharps_waste->store inactivate Inactivate with 10% Bleach (30-60 min contact time) inactivation_decision->inactivate Yes collect_liquid Collect in Hazardous Waste Container inactivation_decision->collect_liquid No inactivate->collect_liquid collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Clavanin A

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. Not for use in humans or animals.

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Clavanin A. The information herein is intended to supplement, not replace, your institution's established safety protocols and the professional judgment of trained laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound in its lyophilized powder form or in solution, the following personal protective equipment is mandatory to prevent skin contact, eye exposure, and inhalation:

PPE CategoryRequired Equipment
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Dispose of gloves after handling.
Body Protection Laboratory coat.
Respiratory When handling lyophilized powder, work in a chemical fume hood to avoid inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain its integrity and ensure a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the vial for any damage.

  • Storage of Lyophilized Peptide: Store the lyophilized this compound in a freezer at or below -20°C.

  • Storage of Reconstituted Peptide: For short-term storage, refrigerate at 2-8°C. For long-term storage, aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Handling and Reconstitution
  • Designated Area: All handling of this compound should be confined to a designated, clean laboratory bench.

  • Aseptic Technique: Use sterile equipment and aseptic techniques to prevent contamination.

  • Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute with a suitable sterile solvent, such as sterile deionized water or 0.01% acetic acid.

Disposal Plan

All materials that have come into contact with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

  • Waste Segregation: Segregate all this compound waste from general lab trash. This includes:

    • Unused or expired peptide (solid or solution).

    • Contaminated consumables (e.g., pipette tips, vials, tubes).

    • Contaminated PPE (e.g., gloves).

  • Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.

  • Institutional Protocols: Coordinate with your institution's Environmental Health and Safety (EHS) department for proper disposal procedures. Never pour this compound solutions down the drain.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

In Vitro Antimicrobial Activity
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli ATCC 873924 µM[1]
Staphylococcus aureus ATCC 2921345 µM[1]
In Vivo Efficacy in a Murine Sepsis Model
Treatment Group (S. aureus infection)Dose (intraperitoneal)Survival Rate (after 8 days)Reference
This compound10 mg/kg80%[1]
This compound5 mg/kg60%[1]
This compound1 mg/kg20%[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Assay

This protocol is adapted from standard methods for testing cationic antimicrobial peptides.[2][3]

Materials:

  • This compound

  • Test microorganism (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer and microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: a. Inoculate a single colony of the test microorganism into MHB and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh MHB to achieve a logarithmic growth phase. c. Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). b. Perform serial two-fold dilutions of the stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide loss. The concentration range should bracket the expected MIC.

  • Assay Plate Setup: a. Add 50 µL of cation-adjusted MHB to all wells of a 96-well polypropylene plate. b. Add 50 µL of each this compound dilution to the corresponding wells. c. Add 50 µL of the prepared bacterial inoculum to the wells. d. Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation and Measurement: a. Incubate the plate at 37°C for 18-24 hours. b. Assess bacterial growth by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • MIC Determination: a. The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the microorganism.

Visualizations

G This compound Handling Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Reconstitution cluster_experiment Experimental Use cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Vial Receipt->Inspect Store Store at <= -20°C Inspect->Store Prepare Prepare Designated Workspace Store->Prepare Reconstitute Reconstitute with Sterile Solvent Prepare->Reconstitute Aliquot Aliquot for Long-Term Storage Reconstitute->Aliquot Experiment Perform Experiment (e.g., MIC Assay) Aliquot->Experiment Segregate Segregate Contaminated Waste Experiment->Segregate Containerize Place in Labeled Hazardous Container Segregate->Containerize EHS Dispose via EHS Protocol Containerize->EHS

Caption: Workflow for the safe handling and disposal of this compound.

G Proposed Mechanism of Action of this compound cluster_environment Acidic Environment (e.g., pH 5.5) cluster_membrane Bacterial Membrane Interaction cluster_intracellular Intracellular Targets (pH 5.5) cluster_outcome Outcome Protonation Protonation of Histidine Residues Cationic Increased Positive Charge Protonation->Cationic Attraction Electrostatic Attraction to Negatively Charged Membrane Cationic->Attraction Insertion Hydrophobic Residues Facilitate Insertion Attraction->Insertion Permeabilization Membrane Permeabilization Insertion->Permeabilization DNA_Binding Binds to DNA Permeabilization->DNA_Binding May facilitate entry Cell_Death Bacterial Cell Death Permeabilization->Cell_Death DNA_Synthesis_Disruption Disrupts DNA Synthesis DNA_Binding->DNA_Synthesis_Disruption DNA_Synthesis_Disruption->Cell_Death

Caption: pH-dependent mechanism of this compound against bacteria.[4][5][6]

References

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